molecular formula C6H6N2O B1143946 pyridine-3-carboxamide CAS No. 1255150-40-3

pyridine-3-carboxamide

Número de catálogo: B1143946
Número CAS: 1255150-40-3
Peso molecular: 122
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyridine-3-carboxamide is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1255150-40-3

Fórmula molecular

C6H6N2O

Peso molecular

122

Origen del producto

United States

Foundational & Exploratory

Pyridine-3-Carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core fundamental properties of pyridine-3-carboxamide, also known as nicotinamide or niacinamide. It covers its chemical and physical characteristics, biological significance, and key experimental methodologies.

Core Properties of this compound

This compound is a water-soluble vitamin B3 and an essential component for the synthesis of the coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP).[1][2] It exists as a white crystalline powder or colorless crystals and is generally odorless with a bitter, salty taste.[3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Niacinamide, Nicotinamide[4]
CAS Number 98-92-0[4]
Molecular Formula C₆H₆N₂O[4]
Molar Mass 122.13 g/mol [4]
Melting Point 128-131 °C[3][4]
Boiling Point 334 °C[4]
Density 1.400 g/mL[4]
pKa 3.3 (at 20°C)[3]
LogP (Octanol/Water) -0.37 to -0.38[2][4]
Water Solubility 691-1000 g/L[2]
Appearance White crystalline powder or colorless crystals[3]
Stability and Storage

This compound is stable under normal conditions.[5] The amide bond is unlikely to hydrolyze under typical environmental conditions, with a calculated half-life of over a year in water.[2] It is, however, sensitive to light and should be stored in a well-sealed container, protected from light and excess heat.[5] It is incompatible with strong oxidizing agents and acids.[5]

Biological Role and Signaling Pathways

This compound is a vital precursor to the essential coenzyme NAD+, which plays a critical role in numerous cellular processes, including metabolism, DNA repair, and cell signaling.[6][7][8]

NAD+ Biosynthesis (Salvage Pathway)

The primary mechanism by which this compound contributes to cellular function is through its role in the NAD+ salvage pathway. This pathway recycles this compound back into NAD+, maintaining the cellular pool of this crucial coenzyme.

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway NAM This compound (Nicotinamide) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NMNAT PARP PARP / Sirtuins (NAD+ Consuming Enzymes) NAD->PARP Cellular Processes PARP->NAM Byproduct

Caption: The NAD+ Salvage Pathway.

PARP Inhibition and DNA Repair

This compound also functions as an inhibitor of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes involved in DNA repair and programmed cell death.[3][9] In the presence of DNA damage, PARP is activated and consumes NAD+ to synthesize poly (ADP-ribose) chains, which signal and recruit other DNA repair proteins.[9] By inhibiting PARP, this compound can modulate these processes.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR Poly (ADP-ribose) Chain (PAR) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Repair Recruitment of DNA Repair Proteins PAR->Repair Signals for NAM_Inhibitor This compound (Inhibitor) NAM_Inhibitor->PARP1 Inhibits

Caption: PARP-1 activity in DNA repair and its inhibition.

Experimental Protocols

Accurate measurement of this compound's effects is crucial for research and development. Below are outlines of common experimental protocols.

Measurement of Intracellular NAD+ Levels

Several methods exist for quantifying NAD+ levels, including enzymatic cycling assays, HPLC, and LC-MS/MS, with the latter being considered the gold standard for its specificity and sensitivity.[10]

Protocol: Colorimetric Enzymatic Cycling Assay

This protocol provides a general outline for a commercially available colorimetric assay kit.

  • Sample Preparation:

    • Culture cells to the desired confluency.

    • Treat cells with the compound of interest (e.g., this compound) at various concentrations and time points. Include a vehicle control.

    • After treatment, wash cells with cold PBS.

    • Lyse the cells using the provided extraction buffer.

    • To measure total NAD+/NADH, proceed with the lysate. To measure NAD+ and NADH separately, perform acid/base extraction as per the kit's instructions. For NAD+ extraction, treat the lysate with HCl and heat to degrade NADH.[11] Neutralize the sample afterward.[11]

  • Assay Procedure:

    • Prepare NAD+ standards by serial dilution.

    • Add 50 µL of each standard and unknown sample to a 96-well microtiter plate in duplicate or triplicate.[11]

    • Add 50 µL of the NAD Cycling Reagent to each well.[6][11]

    • Incubate the plate at room temperature for 1-4 hours, protected from light.[6][11]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[6]

    • Generate a standard curve by plotting the absorbance values of the NAD+ standards against their concentrations.

    • Determine the NAD+ concentration in the samples from the standard curve.

    • Normalize the NAD+ concentration to the protein concentration of the cell lysate or the initial cell number.[6]

PARP Activity Assay

PARP activity can be measured using various methods, including those that detect the consumption of NAD+ or the production of poly (ADP-ribose) (PAR).

Protocol: Chemiluminescent PARP Assay

This protocol is based on the principle of measuring the incorporation of biotinylated NAD+ into histone proteins.[12]

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins and incubate.

    • Wash the plate and block the wells with a blocking buffer.[13]

  • Inhibitor and Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and a known positive control inhibitor.[12]

    • Prepare a master mix containing PARP buffer, activated DNA, and biotinylated NAD+.[13]

  • Enzymatic Reaction:

    • Add the inhibitor dilutions to the designated wells.

    • Add the master mix to all wells except the "Blank".

    • Initiate the reaction by adding the PARP enzyme to the "Positive Control" and "Test Inhibitor" wells.[13]

    • Incubate the plate for 1 hour at room temperature.[12]

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate, which binds to the biotinylated histones, and incubate.[12][13]

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate.[12]

    • Immediately measure the luminescence using a microplate reader.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Plate_Prep 1. Plate Coating (Histone Substrate) Block 2. Blocking Plate_Prep->Block Add_Inhibitor 5. Add Inhibitor Block->Add_Inhibitor Inhibitor_Prep 3. Inhibitor Dilution Inhibitor_Prep->Add_Inhibitor Reagent_Prep 4. Master Mix Prep (DNA, Biotin-NAD+) Add_Reagents 6. Add Master Mix Reagent_Prep->Add_Reagents Add_Inhibitor->Add_Reagents Add_Enzyme 7. Initiate with PARP Enzyme Add_Reagents->Add_Enzyme Incubate_Reaction 8. Incubate Add_Enzyme->Incubate_Reaction Wash1 9. Wash Incubate_Reaction->Wash1 Add_Strep_HRP 10. Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate_Detection 11. Incubate Add_Strep_HRP->Incubate_Detection Wash2 12. Wash Incubate_Detection->Wash2 Add_Substrate 13. Add Chemi Substrate Wash2->Add_Substrate Read_Plate 14. Measure Luminescence Add_Substrate->Read_Plate

Caption: Workflow for an in vitro PARP chemiluminescent assay.

Conclusion

This compound is a multifaceted molecule with fundamental roles in cellular bioenergetics and genome stability. Its well-characterized physicochemical properties and biological functions make it a subject of continuous interest in nutrition, dermatology, and drug development.[[“]][15] The experimental protocols outlined in this guide provide a foundation for researchers to further investigate its mechanisms of action and therapeutic potential.

References

An In-depth Technical Guide to the Solubility of Pyridine-3-Carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridine-3-carboxamide, also known as nicotinamide, in a range of common organic solvents. Understanding the solubility of this important compound, a form of vitamin B3, is critical for its application in pharmaceutical formulations, co-crystal engineering, and various chemical syntheses. This document collates quantitative solubility data from peer-reviewed literature, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. Generally, its solubility is higher in polar protic solvents and increases with temperature. The following table summarizes the mole fraction solubility (x) of this compound in various organic solvents at different temperatures, as determined by experimental studies.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol283.150.0689
293.150.0898
303.150.1158
313.150.1479
323.150.1873
Ethanol283.150.0335
293.150.0441
303.150.0573
313.150.0736
323.150.0938
1-Propanol283.150.0211
293.150.0278
303.150.0362
313.150.0468
323.150.0601
Isopropanol283.150.0175
293.150.0232
303.150.0305
313.150.0398
323.150.0516
1-Butanol283.150.0148
293.150.0196
303.150.0257
313.150.0335
323.150.0434
Isobutanol283.150.0123
293.150.0163
303.150.0215
313.150.0281
323.150.0365
Acetone283.150.0098
293.150.0132
303.150.0176
313.150.0233
323.150.0307
Methyl Acetate283.150.0076
293.150.0104
303.150.0141
313.150.0189
323.150.0253
Ethyl Acetate283.150.0049
293.150.0068
303.150.0092
313.150.0124
323.150.0167
Butyl Acetate283.150.0031
293.150.0043
303.150.0059
313.150.0081
323.150.0110
Acetonitrile293.20.00733
313.2-
Dimethyl Sulfoxide (DMSO)-~15 mg/mL
Dimethylformamide (DMF)-~15 mg/mL

Note: The solubility data in the table is compiled from various sources and is presented as mole fraction (x) unless otherwise specified. The solubility in DMSO and DMF is reported as an approximate value in mg/mL.[1][2][3][4][5][6]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent.[7] This method involves preparing a saturated solution, separating the solid and liquid phases, and determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled water bath or shaker

  • Jacketed glass vessel or sealed flasks

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials or evaporating dishes

  • Drying oven

Procedure:

  • Preparation of the Solid-Liquid Mixture:

    • Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a jacketed glass vessel or a sealed flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Place the vessel in a thermostatically controlled water bath or shaker set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

    • Continue drying until a constant mass of the solid residue is achieved.

    • Weigh the vial with the dry solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the mass of the vial with the residue and the initial mass of the empty vial.

    • The mass of the solvent is the difference between the total mass of the saturated solution and the mass of the dissolved solute.

    • The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or converted to mole fraction using the molecular weights of the solute and solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

experimental_workflow prep Preparation equil Equilibration prep->equil prep_sub Add excess this compound to a known amount of solvent prep->prep_sub sep Phase Separation equil->sep equil_sub Stir at constant temperature (24-48 hours) equil->equil_sub analysis Gravimetric Analysis sep->analysis sep_sub Settle and withdraw supernatant through a syringe filter sep->sep_sub calc Calculation analysis->calc analysis_sub Weigh saturated solution, evaporate solvent, and weigh dry solute analysis->analysis_sub calc_sub Determine mass of solute and solvent; calculate solubility (e.g., mole fraction) calc->calc_sub

Caption: Gravimetric experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

The solubility of this compound in organic solvents is governed by fundamental principles of intermolecular interactions. The following diagram illustrates the logical relationship between the molecular features of this compound and solvent properties that dictate its solubility.

logical_relationship solute This compound Molecular Features polar_group Polar Amide Group (-CONH2) and Pyridine Ring solute->polar_group h_bond Hydrogen Bond Donor & Acceptor polar_group->h_bond solubility Solubility Outcome h_bond->solubility solvent Solvent Properties polarity Polarity (Polar vs. Nonpolar) solvent->polarity proticity Proticity (Protic vs. Aprotic) solvent->proticity polarity->solubility proticity->solubility high_sol High Solubility solubility->high_sol  in polar, protic solvents (e.g., alcohols) low_sol Low Solubility solubility->low_sol  in nonpolar solvents (e.g., alkanes)

Caption: Factors influencing the solubility of this compound.

References

Unveiling the Crystalline Landscape of Pyridine-3-Carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-3-carboxamide, commonly known as nicotinamide, a crucial form of vitamin B3, presents a fascinating case study in the phenomenon of polymorphism. Its ability to exist in multiple crystal forms, each with distinct physicochemical properties, holds significant implications for the pharmaceutical industry, where control over solid-state properties is paramount for drug efficacy, stability, and manufacturability. This technical guide provides an in-depth analysis of the crystal structure of nicotinamide, focusing on its rich polymorphic landscape, the experimental methodologies for their discovery and characterization, and the intricate hydrogen bonding networks that govern their formation.

The Polymorphic Spectrum of Nicotinamide

Recent research has significantly expanded the known polymorphic landscape of nicotinamide, revealing at least nine distinct crystal forms.[1][2][3] The majority of these new forms have been discovered through melt crystallization, a powerful technique for exploring crystal structures that may not be accessible through conventional solution-based methods.[1][2][3] The stable, commercially available form is denoted as Form α.[1]

Crystallographic Data of Nicotinamide Polymorphs

The crystallographic parameters of the nine identified polymorphs, as determined by single-crystal X-ray diffraction (SCXRD) at 100 K, are summarized in the table below. This data highlights the structural diversity among the polymorphs, with variations in crystal systems, space groups, and unit cell dimensions.

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZZ'
α MonoclinicP2₁/c3.7519.467.919096.09041
β TriclinicP-17.428.0113.9180.682.389.684
γ MonoclinicP2₁/n10.3713.3614.1990102.890164
δ MonoclinicP2₁/c10.605.8619.1690104.29082
ε MonoclinicP2₁/c7.8911.2913.119097.49082
ζ TriclinicP-13.867.2110.4382.589.980.521
η MonoclinicP2₁/c7.9311.0213.6290105.19082
θ MonoclinicC2/c38.3111.4520.1090117.8908020
ι MonoclinicP2₁/c7.3711.537.2990114.29041

Data sourced from Li et al. (2020).[1][2]

Experimental Protocols for Polymorph Discovery and Characterization

The identification and structural elucidation of nicotinamide's polymorphs rely on a combination of crystallization techniques and advanced analytical methods.

Melt Crystallization and Single Crystal Growth

A significant breakthrough in discovering new nicotinamide polymorphs came from the application of melt crystallization.[1][2][3] This technique has proven effective in accessing metastable forms that are often kinetically hindered from forming in solution.[1][2]

Experimental Workflow for Melt Crystallization:

  • Sample Preparation: A small amount of nicotinamide is placed on a microscope slide.

  • Melting: The sample is heated on a hot stage to a temperature above its melting point (approximately 130 °C).

  • Controlled Cooling: The molten sample is then cooled at a specific rate to induce nucleation and crystal growth. Different cooling rates and temperature gradients can lead to the formation of different polymorphs.

  • In-situ Observation: A polarized light microscope is used to observe the crystallization process in real-time, allowing for the identification of different crystal habits and potential polymorphs.[4]

  • Single Crystal Cultivation: For structural analysis, single crystals are grown from melt microdroplets. This involves carefully controlling the temperature to allow a single crystal to grow to a sufficient size for SCXRD analysis.[1]

experimental_workflow cluster_prep Sample Preparation cluster_process Crystallization Process cluster_analysis Analysis start Place Nicotinamide on Slide melt Heat Above Melting Point (~130°C) start->melt cool Controlled Cooling melt->cool observe In-situ Observation (Polarized Light Microscopy) cool->observe scxrd Single-Crystal X-Ray Diffraction (SCXRD) observe->scxrd Single Crystal Growth pxrd Powder X-Ray Diffraction (PXRD) observe->pxrd raman Raman Spectroscopy observe->raman structure Crystal Structure Determination scxrd->structure

Fig. 1: Experimental workflow for the discovery and analysis of nicotinamide polymorphs.
Solution Crystallization

While melt crystallization has yielded a greater number of polymorphs, solution crystallization is the conventional method and is responsible for producing the most stable α-form and the β-form.[4]

Typical Protocol for Solution Crystallization:

  • Solvent Screening: A suitable solvent or solvent mixture is identified in which nicotinamide has moderate solubility.

  • Dissolution: Nicotinamide is dissolved in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Cooling/Evaporation: The solution is slowly cooled or the solvent is allowed to evaporate slowly at a constant temperature.

  • Crystal Formation: Crystals nucleate and grow from the supersaturated solution.

  • Isolation and Analysis: The resulting crystals are isolated, dried, and analyzed using techniques such as SCXRD and Powder X-ray Diffraction (PXRD).

Characterization Techniques
  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a material, providing precise information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.[1]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase of a bulk sample and to distinguish between different polymorphs based on their unique diffraction patterns.[1][4]

  • Raman Spectroscopy: A vibrational spectroscopy technique that can differentiate between polymorphs based on subtle differences in their molecular vibrations.[4]

  • Hot-Stage Microscopy: Allows for the direct observation of melting, crystallization, and solid-state phase transformations as a function of temperature.[4]

The Central Role of Hydrogen Bonding

The structural diversity of nicotinamide polymorphs is largely dictated by the variety of hydrogen bonding motifs that can be formed. The nicotinamide molecule possesses two hydrogen bond donors (the amide N-H protons) and two primary hydrogen bond acceptors (the amide carbonyl oxygen and the pyridine ring nitrogen).

The interplay of these functional groups leads to the formation of different supramolecular synthons, such as amide-amide dimers and catemers, as well as interactions involving the pyridine nitrogen. Except for Forms α and ζ, the other known polymorphs of nicotinamide feature amide dimers.[1]

hydrogen_bonding cluster_motifs Common Hydrogen Bonding Motifs in Nicotinamide Polymorphs cluster_polymorphs Resulting Polymorphic Structures dimer Amide-Amide Dimer (R2,2(8)) form_beta Form β (Dimer) dimer->form_beta other_forms Other Polymorphs (Primarily Dimers) dimer->other_forms catemer Amide-Amide Catemer (Chain) form_alpha Form α (Catemer) catemer->form_alpha pyridine Amide-Pyridine Interaction pyridine->form_alpha pyridine->form_beta pyridine->other_forms

Fig. 2: Key hydrogen bonding motifs leading to nicotinamide polymorphism.

The ability of the amide group to form robust hydrogen-bonded dimers is a recurring theme in the crystal structures of many of the newly discovered polymorphs. In contrast, the most stable α-form exhibits a catemer (chain) motif where molecules are linked in a head-to-tail fashion. This variation in hydrogen bonding networks directly influences the packing efficiency and, consequently, the thermodynamic stability of the different polymorphs.

Conclusion

The case of this compound underscores the complexity and importance of polymorphism in the solid-state chemistry of pharmaceuticals. The application of advanced experimental techniques, particularly melt crystallization, has been instrumental in revealing a rich landscape of crystalline forms. A thorough understanding of the crystallographic data, the experimental conditions that favor the formation of specific polymorphs, and the underlying hydrogen bonding interactions is critical for the rational design and development of robust and effective drug products. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals working to control and harness the solid-state properties of this vital compound.

References

Spectroscopic Data of Pyridine-3-Carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxamide, commonly known as nicotinamide or niacinamide, is a vital water-soluble vitamin B3 derivative. It plays a crucial role as a component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous enzymatic redox reactions in cellular metabolism. Its significance in biological systems and its use in pharmaceutical and cosmetic applications necessitate robust and reliable methods for its identification and characterization. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to aid in its unambiguous identification and quality control.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and identification of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Appropriate Medium Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Structure Structure Elucidation & Identification Process_NMR->Structure Process_IR->Structure Process_MS->Structure

A generalized workflow for the spectroscopic identification of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the protons on the pyridine ring and the amide group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the carboxamide group.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-28.91d1JCH = 219 Hz
H-68.70dd4.8, 1.6
H-48.15dt8.0, 1.8
H-57.50ddd8.0, 4.8, 0.8
-NH₂ (Amide)7.75 (broad s), 7.55 (broad s)br s-

Solvent: DMSO-d₆. Chemical shifts are referenced to the residual solvent signal.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by their position relative to the nitrogen atom and the carboxamide substituent.

Carbon Assignment Chemical Shift (δ) in ppm
C=O (Amide)165.6
C-2152.5
C-6149.0
C-4135.5
C-3130.8
C-5123.6

Solvent: DMSO-d₆. Chemical shifts are referenced to the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The vibrational frequencies of the bonds provide a characteristic "fingerprint" for the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3367, 3158N-H stretching (amide)Strong, broad
3100C-H stretching (aromatic)Medium
1698C=O stretching (amide I band)Strong
1615N-H bending (amide II band)Medium
1593, 1575C=C and C=N stretching (pyridine ring)Medium
1394C-N stretchingMedium
703C=O bending (in-plane)Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity.

m/z Value Assignment
123.1[M+H]⁺ (Protonated Molecular Ion)
122M⁺ (Molecular Ion)
106[M-NH₂]⁺ (Loss of amino group)
94.1Fragment ion
80.1Fragment ion[1]
78[C₅H₄N]⁺ (Pyridine ring fragment)

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation : The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid State) :

    • KBr Pellet Method : Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the instrument's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[3] Further dilute as necessary for the specific instrument.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition :

    • ESI-MS : Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC-MS). The analysis is often performed in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS : For more volatile samples, EI can be used, which typically generates the molecular ion (M⁺) and more extensive fragmentation.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

    • The resulting spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

References

An In-depth Technical Guide to the Synthesis of Pyridine-3-Carboxamide from 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyridine-3-carboxamide, a crucial compound in pharmaceutical and nutritional applications, from 3-cyanopyridine. The document details various synthetic methodologies, including chemical and enzymatic routes, presenting quantitative data in structured tables for easy comparison and providing detailed experimental protocols.

Core Synthesis Methodologies

The conversion of 3-cyanopyridine to this compound (nicotinamide) is primarily achieved through the hydrolysis of the nitrile group. This can be accomplished via chemical methods, often employing catalysts, or through biocatalytic routes using enzymes.

Chemical Hydrolysis

Chemical hydrolysis of 3-cyanopyridine is a well-established method that can be performed under acidic, basic, or neutral conditions, often with the aid of a catalyst to improve reaction rates and selectivity.

One common approach involves the use of a manganese dioxide (MnO₂) catalyst in an alcohol-water solvent system. This method is noted for its mild reaction conditions, high yield, and the avoidance of harsh auxiliary reagents, making it suitable for industrial-scale production.[1][2] The reaction is typically carried out at temperatures ranging from 80 to 100°C for 6 to 10 hours.[1][2]

Alkaline hydrolysis, using bases such as sodium hydroxide, is another prevalent method.[3][4][5] However, this approach can sometimes lead to the formation of nicotinic acid as a by-product, affecting the purity and pH of the final product.[5] The reaction conditions, including the concentration of the base and the temperature, can be tuned to favor the formation of either nicotinamide or nicotinic acid.[4]

Other catalysts, such as nickel oxide, have also been explored, although they have been reported to have lower catalytic activity and yield.[3][6]

Enzymatic Hydrolysis

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis. These methods typically utilize enzymes such as nitrile hydratase or nitrilase.

Nitrile Hydratase: This enzyme catalyzes the hydration of a nitrile to its corresponding amide. Microorganisms like Rhodococcus rhodochrous are known to produce nitrile hydratase in abundance and are used for the industrial production of nicotinamide from 3-cyanopyridine.[7][8][9] This enzymatic process can achieve very high conversion rates, often reaching 100%, without the formation of nicotinic acid as a byproduct.[7][8] The reactions are typically carried out under mild conditions, such as at a temperature of 25°C.[8]

Nitrilase: In contrast to nitrile hydratase, nitrilase catalyzes the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia.[10][11] Therefore, this enzyme is primarily used for the production of nicotinic acid from 3-cyanopyridine.

Quantitative Data Summary

The following tables summarize the quantitative data from various cited synthesis methods for easy comparison.

Table 1: Chemical Hydrolysis of 3-Cyanopyridine to this compound

CatalystSolvent System3-Cyanopyridine : Catalyst (molar ratio)Temperature (°C)Reaction Time (h)Yield (%)Reference
MnO₂Methanol/Water1 : 0.18957>99[1][2]
MnO₂Ethanol/Water1 : 0.24906>99[5]
MnO₂Water1 : 0.12100885.0[3]
MnO₂Water1 : 0.1210013.591.6[3][6]
NaOHWater-90-1504-8~70 (conversion)[6]
Nickel Oxide----Low[3][6]

Table 2: Enzymatic Hydrolysis of 3-Cyanopyridine

EnzymeMicroorganismSubstrate ConcentrationTemperature (°C)Reaction Time (h)ProductConversion/Yield (%)Reference
Nitrile HydrataseRhodococcus rhodochrous J112 M259Nicotinamide100% conversion[7][8]
NitrilaseRhodococcus rhodochrous J1---Nicotinic Acid-[10]
NitrilaseRecombinant E. coli100 mM44.240.67Nicotinic Acid98.6% yield[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Chemical Synthesis using Manganese Dioxide Catalyst[1][2]
  • Reaction Setup: In a 1000 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 15g of manganese dioxide (0.173 mol), 100g of solid 3-cyanopyridine (0.96 mol), 300g of methanol, and 18g of water (1.00 mol).

  • Reaction: Stir the mixture and heat to 95°C. Maintain the temperature at 95 ± 5°C for 7 hours.

  • Work-up: After the reaction is complete, as monitored by HPLC, the reaction mixture is filtered to remove the catalyst.

  • Purification: The filtrate is concentrated by rotary evaporation. The resulting solid is then dried in a vacuum oven at 80°C for 16 hours to yield nicotinamide.

Protocol 2: Enzymatic Synthesis using Rhodococcus rhodochrous J1 Resting Cells[8]
  • Cell Preparation: Rhodococcus rhodochrous J1 cells are cultivated in a suitable medium and harvested. The cells are washed and suspended in a buffer solution (e.g., 0.1 M K₂HPO₄-KH₂PO₄ buffer, pH 7.0).

  • Reaction Setup: The standard reaction mixture (2 mL) contains 400 mM 3-cyanopyridine, 10 mM K₂HPO₄-KH₂PO₄ buffer (pH 8.0), and a specific amount of the cell suspension (e.g., 0.592 mg dry cell weight).

  • Reaction: The reaction is carried out at 25°C with shaking. The progress of the reaction is monitored by analyzing the concentration of nicotinamide.

  • Product Isolation: To isolate the produced nicotinamide, the reaction mixture is filtered to remove the cells. The filtrate is then evaporated in vacuo.

  • Purification: The solid obtained is dissolved in hot methanol and then cooled in an ice bath to induce crystallization. The crystals are collected by filtration and dried in a vacuum desiccator.

Visualizations

Reaction Pathway

The following diagram illustrates the general hydrolysis pathway of 3-cyanopyridine to this compound and the potential subsequent hydrolysis to nicotinic acid.

ReactionPathway 3-Cyanopyridine 3-Cyanopyridine This compound This compound 3-Cyanopyridine->this compound Hydrolysis (H₂O) Catalyst/Enzyme Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Further Hydrolysis (H₂O) (potential side reaction)

Caption: Hydrolysis pathway of 3-cyanopyridine.

Experimental Workflow for Chemical Synthesis

This diagram outlines the typical workflow for the chemical synthesis of this compound from 3-cyanopyridine.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Cyanopyridine, Solvent, Water, Catalyst ReactionVessel Heating & Stirring Reactants->ReactionVessel Filtration Catalyst Removal ReactionVessel->Filtration Cooling Evaporation Solvent Removal Filtration->Evaporation Drying Final Product Evaporation->Drying This compound This compound Drying->this compound

Caption: Chemical synthesis experimental workflow.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics of pyridine-3-carboxamide, commonly known as nicotinamide. This essential molecule, a form of vitamin B3, is a cornerstone of cellular metabolism and a versatile scaffold in drug discovery. This document details its enzymatic and chemical transformations, offering insights into its synthesis, degradation, and biological significance.

Enzymatic Reactions of this compound

This compound is a central player in the cellular NAD⁺ salvage pathway, which recycles the products of NAD⁺-consuming enzymatic reactions to maintain the cellular NAD⁺ pool. Two key enzymes govern its primary enzymatic transformations: nicotinamidase and nicotinamide phosphoribosyltransferase (NAMPT).

Hydrolysis by Nicotinamidase

Nicotinamidases (EC 3.5.1.19) catalyze the hydrolysis of this compound to nicotinic acid and ammonia.[1] This reaction is a critical step in the NAD⁺ salvage pathway in many organisms, from bacteria to yeast, though absent in mammals.[1]

Reaction Mechanism:

The catalytic mechanism of nicotinamidase from Streptococcus pneumoniae is proposed to involve a thioester intermediate.[1] Key catalytic residues and a transition metal ion are crucial for the enzymatic activity. The reaction proceeds through the nucleophilic attack of a cysteine residue on the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of ammonia and the subsequent hydrolysis of the thioester intermediate to release nicotinic acid.[1]

Kinetics:

Nicotinamidases are efficient catalysts with steady-state kcat values often exceeding 1 s⁻¹. The Michaelis constant (Km) for nicotinamide is typically in the low micromolar range, indicating a high affinity of the enzyme for its substrate.[2]

Experimental Protocol: Nicotinamidase Activity Assay

A common method for determining nicotinamidase activity is a coupled-enzyme assay using glutamate dehydrogenase (GDH).[1][3]

Materials:

  • Recombinant nicotinamidase

  • This compound (substrate)

  • α-ketoglutarate

  • NADPH or NADH

  • Glutamate dehydrogenase (GDH)

  • Phosphate buffer (e.g., 100 mM, pH 7.3)

Procedure:

  • Prepare a reaction mixture containing α-ketoglutarate, NADPH, and GDH in a phosphate buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding a known concentration of nicotinamidase.

  • Monitor the decrease in absorbance at 340 nm (due to the consumption of NADPH) or the decrease in fluorescence (excitation 360 nm, emission 490 nm) over time.[1]

  • The rate of NADPH consumption is directly proportional to the rate of ammonia production, and thus to the nicotinamidase activity.

  • For determination of kinetic parameters, initial rates are measured at different substrate concentrations and the data are fitted to the Michaelis-Menten equation.[4]

An alternative method involves the use of High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, nicotinic acid, from the substrate, nicotinamide.[1][3][4]

Experimental Workflow: Nicotinamidase Coupled Enzyme Assay

cluster_0 Reaction Mixture Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare buffer (100 mM Phosphate, pH 7.3) B Add α-ketoglutarate (1 mM) A->B C Add NADPH (250 µM) B->C D Add GDH (1.5 units/100 µL) C->D E Add varying concentrations of this compound D->E Transfer to cuvette/plate F Initiate reaction with Nicotinamidase E->F G Monitor Absorbance/Fluorescence change F->G H Calculate initial reaction rates G->H I Plot rates vs. substrate concentration H->I J Fit data to Michaelis-Menten equation I->J

Caption: Workflow for the coupled enzyme assay to determine nicotinamidase activity.

Conversion to Nicotinamide Mononucleotide by NAMPT

In mammals, the primary route for nicotinamide utilization is the NAD⁺ salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT, EC 2.4.2.12) catalyzes the rate-limiting step.[5] This enzyme facilitates the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[6]

Reaction Mechanism:

NAMPT catalyzes the formation of NMN through a mechanism that involves the binding of nicotinamide and PRPP to the active site. The reaction is ATP-dependent.[6] The enzyme's activity is subject to allosteric regulation, with binding to a rear channel in the enzyme influencing nicotinamide binding and turnover.[4][7]

Kinetics:

The kinetic parameters of NAMPT are crucial for understanding its role in cellular NAD⁺ homeostasis. The enzyme exhibits a high affinity for nicotinamide. The activity of NAMPT can be modulated by both inhibitors and activators, making it a significant therapeutic target.[6]

Experimental Protocol: In Vitro NAMPT Enzyme Activity Assay

A common method for measuring NAMPT activity is a coupled-enzyme assay that ultimately leads to the production of a fluorescent or colorimetric signal.[6][8]

Materials:

  • Recombinant NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Resazurin and diaphorase (for fluorescent detection) or WST-1 (for colorimetric detection)

  • Assay buffer

Procedure:

  • Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and the detection reagents in an assay buffer.

  • Add the test compound (inhibitor or activator) at various concentrations.

  • Initiate the reaction by adding the NAMPT enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence (excitation ~540 nm, emission ~590 nm for resazurin) or absorbance (at ~450 nm for WST-1 formazan).

  • The signal produced is proportional to the amount of NAD⁺ generated, which in turn reflects the activity of NAMPT.

Signaling Pathway: NAD⁺ Salvage Pathway

cluster_enzymes Enzymes Nam This compound (Nicotinamide) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN NAMPT PRPP PRPP PRPP->NMN NAMPT NAD NAD⁺ NMN->NAD NMNAT Recycled_Nam Nicotinamide NAD->Recycled_Nam Sirtuins, PARPs, etc. ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi NAMPT PPi PPi NMNAT NMNAT NAMPT NAMPT Sirtuins_PARPs Sirtuins, PARPs, etc. Recycled_Nam->NMN NAMPT

Caption: The central role of this compound in the NAD⁺ salvage pathway.

Chemical Reactions of this compound

Beyond its enzymatic transformations, this compound undergoes several important chemical reactions, including hydrolysis and various synthetic modifications.

Acid and Base-Catalyzed Hydrolysis

The amide bond of this compound can be hydrolyzed to nicotinic acid under both acidic and basic conditions.[8][9]

Acid-Catalyzed Mechanism:

  • Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.[10]

  • A water molecule acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate.[10]

  • Proton transfer from the attacking water molecule to the nitrogen atom occurs.

  • Elimination of ammonia (which is protonated under acidic conditions to form an ammonium ion) leads to the formation of nicotinic acid.[10]

Base-Catalyzed Mechanism:

  • A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[8]

  • The tetrahedral intermediate collapses, expelling the amide anion as the leaving group.

  • A rapid acid-base reaction occurs between the newly formed carboxylic acid and the amide anion, resulting in a carboxylate salt and ammonia.[8]

Kinetics:

The hydrolysis of this compound in high-temperature water follows first-order kinetics. The activation energy for this reaction has been determined to be 70.4 ± 2.1 kJ·mol⁻¹.[11]

Synthesis from 3-Cyanopyridine

The industrial production of this compound is primarily achieved through the hydration of 3-cyanopyridine. This reaction can be performed chemically or, more commonly, enzymatically using nitrile hydratase.[12][13]

Enzymatic Synthesis with Nitrile Hydratase:

Nitrile hydratase (EC 4.2.1.84) from microorganisms like Rhodococcus rhodochrous efficiently catalyzes the hydration of 3-cyanopyridine to nicotinamide with high selectivity and yield, often reaching 100% conversion with no formation of the nicotinic acid byproduct.[12][13]

Kinetics of Nitrile Hydratase:

The kinetic parameters for nitrile hydratase from Rhodococcus rhodochrous PA-34 with 3-cyanopyridine as the substrate have been reported, with a Km of 102 mM and a Vmax of 350.8 µmol/min/mg.[1]

Experimental Protocol: Enzymatic Synthesis of Nicotinamide

Materials:

  • Resting cells of Rhodococcus rhodochrous containing nitrile hydratase

  • 3-Cyanopyridine

  • Phosphate buffer

Procedure:

  • Cultivate Rhodococcus rhodochrous to induce the expression of nitrile hydratase.

  • Harvest the cells and prepare a suspension of resting cells in a suitable buffer.

  • Add 3-cyanopyridine to the cell suspension. The reaction can be carried out in a fed-batch mode to overcome substrate inhibition.

  • Maintain the reaction at an optimal temperature and pH.

  • Monitor the conversion of 3-cyanopyridine to nicotinamide using techniques like HPLC.

  • Upon completion, the nicotinamide product can be isolated and purified by crystallization.[12]

Zincke Reaction for Pyridine Ring Modification

The Zincke reaction is a classic method for activating the pyridine ring, allowing for the synthesis of various substituted pyridinium salts.[14] This reaction can be utilized to prepare isotopically labeled this compound or other derivatives for research purposes.

Reaction Mechanism:

  • This compound reacts with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt (Zincke salt).

  • Treatment of the Zincke salt with a primary amine leads to the opening of the pyridine ring.

  • Subsequent ring-closure and elimination of 2,4-dinitroaniline results in the formation of a new N-substituted pyridinium salt.[14]

Experimental Protocol: Synthesis of ¹⁵N-labeled this compound

This protocol is adapted from a method for synthesizing ¹⁵N-labeled pyridines.[15]

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • A secondary amine (e.g., dibenzylamine)

  • ¹⁵NH₄Cl

  • Sodium acetate (NaOAc)

  • Solvents (e.g., dichloromethane, ethanol)

Procedure:

  • Ring Opening: React this compound with Tf₂O to form the NTf-pyridinium salt. Treat this intermediate with a secondary amine to yield the corresponding Zincke imine.

  • Ring Closing: React the isolated Zincke imine with ¹⁵NH₄Cl and NaOAc in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60°C) to form the ¹⁵N-labeled this compound.

  • Purify the final product using appropriate chromatographic techniques.

Reaction Mechanism: Zincke Reaction

Pyridine This compound Zincke_Salt N-(2,4-dinitrophenyl) pyridinium salt (Zincke Salt) Pyridine->Zincke_Salt + 2,4-Dinitrochlorobenzene Ring_Opened Ring-Opened Intermediate Zincke_Salt->Ring_Opened + Primary Amine Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Ring_Opened New_Pyridinium N-Substituted Pyridinium Salt Ring_Opened->New_Pyridinium Ring Closure DNP_Aniline 2,4-Dinitroaniline Ring_Opened->DNP_Aniline Elimination

Caption: Generalized mechanism of the Zincke reaction for pyridine modification.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions of this compound.

Table 1: Kinetic Parameters for Enzymatic Reactions of this compound

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)OrganismReference
Nicotinamidase (PncA)Nicotinamide14 ± 13.1 ± 0.12.2 x 10⁵Mycobacterium tuberculosis[16]
Nicotinamidase (Pnc1)Nicotinamide103.83.8 x 10⁵Saccharomyces cerevisiae[17]
Nicotinamidase (SpNic)Nicotinamide2.72.17.8 x 10⁵Streptococcus pneumoniae[17]
Nitrile Hydratase3-Cyanopyridine102,000--Rhodococcus rhodochrous PA-34[1]

Table 2: Inhibition Constants (Ki) for Nicotinamidase Inhibitors

EnzymeInhibitorKiInhibition TypeOrganismReference
Nicotinamidase (PncA)3-Pyridine carboxaldehyde290 nMCompetitiveMycobacterium tuberculosis[16]
Nicotinamidase (Pnc1)Nicotinaldehyde940 nMCompetitiveSaccharomyces cerevisiae[18]
Nicotinamidase (Pnc1)Nicotinic acid120 µMCompetitiveSaccharomyces cerevisiae[18]
Nicotinamidase (Pnc1)3-Acetylpyridine316 µMCompetitiveSaccharomyces cerevisiae[18]

Table 3: Thermodynamic and Kinetic Data for Chemical Reactions

ReactionParameterValueConditionsReference
Hydrolysis in WaterActivation Energy (Ea)70.4 ± 2.1 kJ·mol⁻¹190-250°C, 8 MPa[11]
FusionEnthalpy of Fusion (ΔfusH)23.22 ± 2.89 kJ·mol⁻¹-[3]
FusionMelting Temperature (Tm)401.44 ± 1.36 K-[3]
Solution in WaterEnthalpy of Solution (ΔsolH)19,927 ± 48 J·mol⁻¹298.15 K[5]

Conclusion

This technical guide has provided a detailed examination of the reaction mechanisms and kinetics of this compound. For researchers, scientists, and professionals in drug development, a thorough understanding of these fundamental reactions is paramount. The enzymatic pathways, particularly the NAD⁺ salvage pathway, highlight the critical biological role of nicotinamide and present opportunities for therapeutic intervention. The chemical reactions, including hydrolysis and synthetic modifications like the Zincke reaction, offer versatile tools for creating novel derivatives with potential pharmacological applications. The quantitative data and experimental protocols provided herein serve as a valuable resource for further research and development in this important area of medicinal and biological chemistry.

References

An In-depth Technical Guide to the Core Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis pathways. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate mechanisms of NAD+ metabolism and its therapeutic potential. This document details the primary pathways of NAD+ synthesis, presents quantitative data in a structured format, outlines detailed experimental protocols for key analytical methods, and provides visualizations of the associated signaling pathways.

Introduction to NAD+ Biosynthesis

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in a vast array of biological processes. It is a key player in cellular metabolism, acting as an electron carrier in redox reactions essential for energy production. Beyond its role in bioenergetics, NAD+ serves as a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, thereby influencing cellular signaling, DNA repair, and gene expression. The maintenance of cellular NAD+ pools is crucial for cellular health and longevity, and its decline is associated with aging and numerous pathologies. Mammalian cells utilize three primary pathways for NAD+ biosynthesis: the de novo synthesis pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway, which recycles nicotinamide and its derivatives.

Core NAD+ Biosynthesis Pathways

De Novo Synthesis Pathway (from Tryptophan)

The de novo synthesis of NAD+ begins with the essential amino acid L-tryptophan. This pathway is particularly active in the liver and kidneys. The multi-step process, also known as the kynurenine pathway, converts tryptophan into quinolinic acid (QA). The key enzyme in this conversion is quinolinate phosphoribosyltransferase (QPRT), which catalyzes the formation of nicotinic acid mononucleotide (NaMN) from QA and 5-phosphoribosyl-1-pyrophosphate (PRPP). NaMN then enters the final steps of the Preiss-Handler pathway to be converted into NAD+.

Preiss-Handler Pathway (from Nicotinic Acid)

The Preiss-Handler pathway utilizes nicotinic acid (NA), a form of vitamin B3, as its starting precursor. The first and rate-limiting step is catalyzed by nicotinic acid phosphoribosyltransferase (NAPRT), which converts NA and PRPP into NaMN. Subsequently, nicotinamide mononucleotide adenylyltransferases (NMNATs) adenylate NaMN to form nicotinic acid adenine dinucleotide (NaAD). In the final step, NAD+ synthetase (NADS) amidates NaAD to NAD+, utilizing glutamine or ammonia as the amide donor.[1]

Salvage Pathway (from Nicotinamide and Nicotinamide Riboside)

The salvage pathway is the primary route for NAD+ synthesis in most mammalian tissues, recycling nicotinamide (NAM) produced by NAD+-consuming enzymes.[2] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM and PRPP to nicotinamide mononucleotide (NMN).[3] NMN is then adenylated by NMNATs to form NAD+. Another precursor for the salvage pathway is nicotinamide riboside (NR), which is phosphorylated by nicotinamide riboside kinases (NRKs) to NMN.

Quantitative Data on NAD+ Biosynthesis

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of key enzymes in the human NAD+ biosynthesis pathways.

EnzymeSubstrateK_m_ (μM)V_max_InhibitorsActivators
NAMPT Nicotinamide (NAM)< 0.1-FK866, NAD+NAT
PRPP--
NAPRT Nicotinic Acid (NA)--2-HNA, CoA, Acyl-CoAsPhosphate, Pyruvate
PRPP--
QPRT Quinolinic Acid (QA)--PRPP (competitive and non-competitive)
PRPP--
NMNAT1 NMN--
ATP--
NADS NaAD--
Glutamine--
Ammonia--
Metabolite Concentrations

The concentrations of NAD+ and its precursors vary significantly across different tissues and cellular compartments. The following table provides a summary of reported concentration ranges in mammalian systems.

MetaboliteTissue/FluidConcentration Range
NAD+ Liver~1 μmol/g wet weight
Cytosol (animal cells)~0.3 mM
Mitochondria (animal cells)1.0 - 2.0 mM
Whole Blood25 - 46.96 nmol/mL[7][8]
Plasma~0.37 nmol/mL[7]
Red Blood Cells~3 - 46.96 μM[8]
Skeletal Muscle162.8 - 1713 nmol/g[7]
NADH Red Blood Cells~3 μM[8]
Breast Tissue (Malignant)0.82 ± 0.33 μM/g
Breast Tissue (Normal)0.44 ± 0.25 μM/g
NAD+/NADH Ratio Cytoplasm (healthy mammalian tissues)~700:1[2]
Red Blood Cells~8:1[8]
NMN Cerebrospinal FluidDetectable
NR --
Tryptophan --
Nicotinamide --

Note: Concentrations can be influenced by diet, age, and disease state. Data is compiled from various sources and methodologies, which can contribute to variability.[9]

Experimental Protocols

Quantification of NAD+ by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the determination of NAD+ levels in cells and tissues.[10][11][12][13][14]

1. Sample Preparation (Cell Culture): a. Grow cells to confluence in a 6-well plate. b. Aspirate the culture medium and wash cells with ice-cold PBS. c. Add 0.3-0.5 mL of 0.5 M perchloric acid (HClO₄) to each well to lyse the cells and precipitate proteins. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 rpm for 5 minutes at 4°C. f. Carefully transfer the supernatant (acid extract) to a new tube. g. Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) until the pH is between 6.0 and 8.0. h. Centrifuge to pellet the potassium perchlorate precipitate. i. The supernatant is ready for HPLC analysis.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., SUPELCOSIL™ LC-18-T, 15 cm x 4.6 mm, 3 μm particle size). b. Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0). c. Mobile Phase B: 100% Methanol. d. Gradient:

  • 0-5 min: 100% A
  • 5-6 min: Linear gradient to 95% A / 5% B
  • 6-11 min: 95% A / 5% B
  • 11-13 min: Linear gradient to 85% A / 15% B
  • 13-23 min: 85% A / 15% B
  • 23-24 min: Linear gradient to 100% A
  • 24-30 min: 100% A e. Flow Rate: 1 mL/min. f. Detection: UV absorbance at 261 nm. g. Quantification: Compare the peak area of NAD+ in the sample to a standard curve generated from known concentrations of NAD+.

Quantification of the NAD+ Metabolome by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of multiple NAD+ metabolites using liquid chromatography-tandem mass spectrometry.[15][16][17][18][19]

1. Sample Extraction: a. Homogenize tissues or lyse cells in an ice-cold extraction buffer (e.g., 80% methanol). b. Centrifuge to pellet proteins and cellular debris. c. Collect the supernatant containing the metabolites. d. Dry the supernatant under a stream of nitrogen or by lyophilization. e. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 mM ammonium acetate).

2. LC-MS/MS Analysis: a. Liquid Chromatography: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar NAD+ metabolites. b. Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. c. Ionization: Use heated electrospray ionization (HESI) in both positive and negative polarity modes to detect a wide range of metabolites. d. Data Analysis: Identify and quantify each metabolite based on its specific retention time and precursor-to-product ion transitions. Generate standard curves for absolute quantification.

Enzymatic Cycling Assay for NAD+ Quantification

This colorimetric assay is a sensitive method for measuring total NAD+ and NADH levels.[20][21][22][23]

1. Reagent Preparation: a. NAD Cycling Reagent: Prepare a master mix containing alcohol dehydrogenase, diaphorase, a colorimetric probe (e.g., resazurin), flavin mononucleotide, and the appropriate buffer. b. NAD+ Standards: Prepare a series of NAD+ standards of known concentrations.

2. Sample Preparation: a. For Total NAD+/NADH: Lyse cells or homogenize tissues in an extraction buffer. b. For NAD+ Measurement: Treat the lysate with a mild acid (e.g., 0.1 N HCl) to destroy NADH. Neutralize the sample before the assay. c. For NADH Measurement: Treat the lysate with a mild base (e.g., 0.1 N NaOH) to destroy NAD+. Neutralize the sample before the assay.

3. Assay Procedure: a. Add 50 µL of standards and samples to a 96-well plate. b. Add 50 µL of the NAD Cycling Reagent to each well. c. Incubate at room temperature for 1-4 hours, protected from light. d. Measure the absorbance at 450 nm using a microplate reader. e. Quantification: Determine the concentration of NAD+ and/or NADH in the samples by comparing their absorbance to the standard curve.

Signaling Pathways Regulating NAD+ Biosynthesis

The biosynthesis of NAD+ is tightly regulated by various signaling pathways that respond to cellular energy status, stress, and circadian rhythms.

SIRT1 and PARP1 Crosstalk

Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, and Poly(ADP-ribose) polymerase 1 (PARP1), a DNA repair enzyme, are major consumers of NAD+. Their activities are interconnected. DNA damage activates PARP1, leading to significant NAD+ consumption, which in turn can inhibit SIRT1 activity. Conversely, SIRT1 can deacetylate and inhibit PARP1, thus preserving the cellular NAD+ pool.[24][25][26][27][28]

SIRT1_PARP1_Crosstalk DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates NAD_Pool Cellular NAD+ Pool PARP1->NAD_Pool consumes SIRT1 SIRT1 NAD_Pool->SIRT1 activates SIRT1->PARP1 deacetylates and inhibits Cellular_Functions Cellular Functions (Metabolism, Stress Response) SIRT1->Cellular_Functions regulates AMPK_mTOR_Signaling Low_Energy Low Energy Status (High AMP/ATP) AMPK AMPK Low_Energy->AMPK activates mTOR mTOR AMPK->mTOR inhibits NAMPT NAMPT AMPK->NAMPT upregulates expression NAD_Biosynthesis NAD+ Biosynthesis NAMPT->NAD_Biosynthesis catalyzes rate-limiting step Circadian_Rhythm_Regulation CLOCK_BMAL1 CLOCK:BMAL1 Complex NAMPT_Gene Nampt Gene CLOCK_BMAL1->NAMPT_Gene activates transcription NAMPT NAMPT Enzyme NAMPT_Gene->NAMPT expresses NAD_Pool NAD+ Pool NAMPT->NAD_Pool synthesizes SIRT1 SIRT1 NAD_Pool->SIRT1 activates SIRT1->CLOCK_BMAL1 deacetylates and regulates

References

Pyridine-3-Carboxamide: A Versatile Precursor in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxamide, commonly known as nicotinamide or niacinamide, is a water-soluble B-group vitamin (Vitamin B3) that plays a crucial role in cellular metabolism. Beyond its biological significance as a direct precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), this compound serves as a versatile and fundamental building block in the field of chemical synthesis.[1][2] Its pyridine ring and reactive carboxamide group offer multiple sites for functionalization, making it an invaluable starting material for the synthesis of a wide array of high-value compounds, ranging from essential coenzymes to potent pharmaceutical agents and novel heterocyclic systems.[1][3] This guide provides a detailed technical overview of the core applications of this compound as a precursor, complete with experimental protocols, quantitative data, and process visualizations to support researchers in drug discovery and chemical development.

Core Synthetic Pathways and Applications

This compound is a cornerstone for the synthesis of several classes of important molecules, most notably NAD+ coenzymes and a variety of pharmacologically active compounds.

Precursor to NAD+ and its Analogs

The most fundamental role of this compound is in the biosynthesis and chemical synthesis of NAD+. In biological systems, the salvage pathway is the primary route for NAD+ production in mammals, recycling nicotinamide generated by NAD+-consuming enzymes.[2] This pathway can be leveraged in chemoenzymatic and biotechnological production methods.

  • The Salvage Pathway: The process begins with the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[2][4] NMN is then adenylated using ATP, a reaction catalyzed by nicotinamide mononucleotide adenylyl transferase (NMNAT), to yield NAD+.[5] This biological pathway is a key target for industrial-scale enzymatic production of NAD+.[5][6]

NAD_Salvage_Pathway cluster_0 NAD+ Synthesis from this compound NAM This compound (Nicotinamide) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NMNAT PPi PPi NMN->PPi AMP PPi NAD->AMP ATP1 PRPP ATP1->NMN ATP2 ATP ATP2->NAD

Caption: Chemoenzymatic synthesis of NAD+ via the salvage pathway.
Synthesis of Pharmaceutical Agents

The pyridine-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs. It is a key building block for antitubercular agents and a versatile starting point for creating compound libraries for drug discovery.[1][3][7]

  • Antitubercular Drugs: this compound is structurally related to first-line tuberculosis drugs like isoniazid (isonicotinic acid hydrazide) and pyrazinamide.[7][8] This relationship inspires the synthesis of novel derivatives. For example, pyridine carbohydrazides can be converted into various pyridine carboxamides through radical-based reactions, and pyrazinamide analogues are synthesized by modifying the core structure derived from related pyrazine-2-carboxylic acids.[8][9][10][11]

  • Prodrug Synthesis: Novel pyridine carboxamide derivatives have been identified as prodrugs that are activated by specific enzymes within Mycobacterium tuberculosis, such as the amidase AmiC.[7] This targeted activation mechanism is a promising strategy for developing new anti-TB agents.[7]

  • General Drug Scaffolds: The core structure is used to synthesize a wide range of biologically active molecules, including inhibitors of urease for treating gastric conditions and compounds with anti-inflammatory properties.[3][12]

Derivatization and Isotopic Labeling

The reactivity of the pyridine ring and the amide group allows for extensive chemical modification.

  • Zincke Reaction for Isotopic Labeling: A notable application is the synthesis of isotopically labeled nicotinamide, such as nicotinamide-1-¹⁵N. This is achieved through the Zincke reaction, where the pyridine ring is activated by reacting with 2,4-dinitrochlorobenzene to form a "Zincke salt".[13][14] This salt then undergoes ring-opening and subsequent displacement with a labeled amine (e.g., ¹⁵NH₃) to re-form the pyridine ring with the isotope incorporated at the nitrogen position.[13][14] This labeled product is valuable for advanced NMR studies.[13]

Zincke_Reaction_Workflow cluster_workflow Synthesis of Nicotinamide-1-15N start This compound reagent1 2,4-Dinitrochlorobenzene (in DMSO) intermediate Zincke Salt Intermediate start->intermediate reagent1->intermediate Step 1: Salt Formation reagent2 15NH3 (from 15NH4Cl) product Nicotinamide-1-15N intermediate->product reagent2->product Step 2: Ring Closure

Caption: Workflow for the Zincke reaction to produce ¹⁵N-labeled nicotinamide.
  • Condensation and Coupling Reactions: this compound can undergo acid-mediated one-pot condensation with urea and thiourea derivatives to form nicotinamide hybrids.[15] It is also used in multicomponent reactions to construct complex heterocyclic systems, such as pyrazole and bipyridine derivatives, which have shown potential antibacterial activity.[3][12]

Quantitative Data Summary

The efficiency of synthetic routes originating from this compound or its immediate precursors varies based on the specific reaction and conditions employed. The following tables summarize quantitative data from key synthetic protocols.

Table 1: Synthesis of Nicotinamide Derivatives

Product Starting Material(s) Key Reagents Reaction Time Temp. Yield (%) Reference(s)
N-(Hydroxymethyl)nicotinamide Nicotinamide, Formaldehyde K₂CO₃ (catalyst) 1 hour Boiling Water 72.4% [16]
Nicotinamide-1-¹⁵N Nicotinamide, 2,4-Dinitrochlorobenzene ¹⁵NH₄Cl, NaOMe 5 days (Step 1) Room Temp. 55% [13][14]

| Carbamoylnicotinamide | Nicotinamide, Urea | Dilute HCl | 4-5 hours | Reflux | >80% (MWI) |[15] |

Table 2: Synthesis of NAD+ Precursors

Product Starting Material(s) Key Reagents Reaction Time Temp. Yield (%) Reference(s)
β-Nicotinamide Riboside (β-NR) Ethyl nicotinate 2',3',5'-tri-O-acetylriboside NH₃ in Methanol 15-18 hours 0 °C Not specified [17]
β-NMN Nicotinamide Riboside POCl₃, PO(OMe)₃ 7 hours 0-25 °C 80% [18]

| NAD+ | β-NMN, AMP | MnCl₂, HCONH₂ | 16 hours | Room Temp. | 58% (isolated) |[18][19] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on cited literature.

Protocol 1: Synthesis of N-(Hydroxymethyl)nicotinamide[16]

This protocol describes a straightforward condensation reaction.

  • Materials:

    • This compound (Nicotinamide): 3.0 g

    • 36.8% Aqueous Formaldehyde Solution: 5.0 mL

    • Potassium Carbonate (K₂CO₃): 0.03 g

    • Distilled Water

    • Ethanol/water mixture (for recrystallization)

  • Procedure:

    • Combine nicotinamide, aqueous formaldehyde solution, and potassium carbonate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[16]

    • Heat the mixture in a boiling water bath with continuous stirring for 1 hour.[16]

    • After 1 hour, remove the flask from the heat and allow it to cool to room temperature.[16]

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[16]

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot ethanol/water mixture.[16]

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[16]

  • Characterization:

    • The final product structure should be confirmed using Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[16]

Protocol 2: Synthesis of Nicotinamide-1-¹⁵N via Zincke Reaction[13][14]

This two-step protocol is used for isotopic labeling.

  • Materials:

    • This compound (Nicotinamide)

    • 2,4-Dinitrochlorobenzene

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Anhydrous Acetone

    • Ammonium-¹⁵N chloride (¹⁵NH₄Cl, 98% ¹⁵N)

    • Sodium Methoxide (NaOMe)

  • Procedure:

    • Step 1: Zincke Salt Formation

      • Dissolve nicotinamide and 2,4-dinitrochlorobenzene in a 1:3 molar ratio in anhydrous DMSO at maximum concentration.[13][14]

      • Allow the reaction mixture to stand at room temperature for 5 days to form the Zincke salt. A 66% conversion was observed after 3 days in preliminary experiments.[13][14]

      • After the reaction period, rapidly decant the reaction mixture into anhydrous acetone to precipitate the Zincke salt and remove excess starting material.[13][14]

    • Step 2: Ring Closure with ¹⁵N Ammonia

      • Prepare ¹⁵NH₃ gas by reacting ammonium-¹⁵N chloride with sodium methoxide.

      • Introduce a substoichiometric amount of the generated ¹⁵NH₃ to the Zincke salt intermediate.[13]

      • The ¹⁵NH₃ displaces the dinitroaniline group and facilitates the re-closure of the pyridine ring, incorporating the ¹⁵N atom.

  • Purification:

    • The final product, nicotinamide-1-¹⁵N, is purified from the reaction mixture, yielding a product with excellent isotopic purity (98%) and a good overall yield (55%).[13][14]

Logical Relationships in this compound Synthesis

The utility of this compound stems from its ability to serve as a central hub for generating diverse chemical entities. The diagram below illustrates the logical flow from this core precursor to various classes of synthesized compounds.

Synthesis_Logic cluster_logic Synthetic Applications of this compound center_node This compound (Core Precursor) coenzymes Coenzymes (NAD+, NMN, NR) center_node->coenzymes Enzymatic/ Chemoenzymatic Synthesis labeled Isotopically Labeled Compounds (¹⁵N) center_node->labeled Zincke Reaction pharma Pharmaceuticals & Analogs (Antitubercular, Anti-inflammatory) center_node->pharma Scaffold-based Drug Design heterocycles Complex Heterocycles (Pyrazoles, Bipyridines) center_node->heterocycles Multicomponent Reactions derivatives Simple Derivatives (N-Alkylamides, Hybrids) center_node->derivatives Condensation/ Coupling Reactions

References

The Central Role of Pyridine-3-Carboxamide in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-carboxamide, commonly known as nicotinamide, is a vital water-soluble vitamin of the B complex (Vitamin B3) that serves as a cornerstone of cellular metabolism. Its biological significance is primarily attributed to its role as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These molecules are indispensable for a vast array of enzymatic reactions that govern cellular energy production, redox homeostasis, DNA repair, and intracellular signaling. This technical guide provides an in-depth exploration of the multifaceted roles of nicotinamide in cellular metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the core pathways to support advanced research and drug development endeavors.

Core Metabolic Pathways Involving Nicotinamide

Nicotinamide is a central node in the intricate network of metabolic pathways, primarily through its incorporation into NAD+ and NADP+. These coenzymes exist in both oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms, acting as critical electron carriers in a multitude of biochemical reactions.

NAD+ and NADP+ Synthesis: The Salvage Pathway

The primary mechanism for maintaining cellular NAD+ pools in mammals is the salvage pathway, which recycles nicotinamide.[1][2] This pathway is a two-step process initiated by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN).[2] Subsequently, NMN is adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[2][3] NAD+ can then be phosphorylated by NAD+ kinase to yield NADP+.[4][5]

NAD_Salvage_Pathway Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNATs NADP NADP+ NAD->NADP NAD+ Kinase

Figure 1: The NAD+ Salvage Pathway.

Role in Cellular Respiration and Energy Production

NAD+ is a fundamental coenzyme in cellular respiration, acting as an oxidizing agent that accepts electrons during glycolysis and the citric acid cycle.[4][6][7] The resulting NADH then donates these electrons to the electron transport chain, driving the production of ATP through oxidative phosphorylation.[4] The NAD+/NADH ratio is a critical indicator of the cell's redox state and metabolic health, with a typical cytoplasmic ratio in healthy mammalian tissues being around 700:1, favoring oxidative reactions.[4]

Function in Anabolic Pathways and Redox Balance

NADP+ and its reduced form, NADPH, are primarily involved in anabolic (biosynthetic) reactions and maintaining redox balance.[8] NADPH is the main reducing agent in processes such as fatty acid synthesis, cholesterol synthesis, and the regeneration of the antioxidant glutathione.[5][8] The pentose phosphate pathway is a major source of NADPH production in animal cells.[5]

Nicotinamide in Cellular Signaling

Beyond its metabolic roles, NAD+ is a crucial substrate for several families of signaling enzymes, with nicotinamide being a direct product and, in some cases, a feedback inhibitor of these reactions.

Poly(ADP-ribose) Polymerases (PARPs) and DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair and genomic stability.[9][10] Upon detecting DNA damage, PARP-1, the most abundant member, utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[10][11] This PARylation process recruits DNA repair machinery to the site of damage.[10] Nicotinamide is released as a byproduct of this reaction and can act as an inhibitor of PARP activity at high concentrations.[12][13]

PARP_Signaling cluster_0 DNA Damage Response DNA_Damage DNA Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Consumes Nicotinamide Nicotinamide PARP1->Nicotinamide Releases NAD NAD+ DNA_Repair Recruitment of DNA Repair Proteins PAR->DNA_Repair Nicotinamide->PARP1 Inhibits Genomic_Stability Genomic Stability DNA_Repair->Genomic_Stability

Figure 2: PARP-1 Signaling Pathway.

Sirtuins and Post-Translational Modification

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging.[3][14] They utilize NAD+ to remove acetyl groups from lysine residues on histones and other proteins, yielding nicotinamide, O-acetyl-ADP-ribose, and the deacetylated protein.[2] Nicotinamide also acts as an inhibitor of sirtuin activity.[1][12] The interplay between nicotinamide, NAD+, and sirtuins forms a crucial regulatory loop in cellular physiology.

Sirtuin_Signaling Sirtuin Sirtuin Deacetylated_Protein Deacetylated Protein Sirtuin->Deacetylated_Protein Nicotinamide Nicotinamide Sirtuin->Nicotinamide O_Acetyl_ADP_Ribose O-Acetyl-ADP-Ribose Sirtuin->O_Acetyl_ADP_Ribose Acetylated_Protein Acetylated Protein Acetylated_Protein->Sirtuin NAD NAD+ NAD->Sirtuin Nicotinamide->Sirtuin Inhibits

Figure 3: Sirtuin-Mediated Deacetylation.

Quantitative Data on Nicotinamide Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in nicotinamide metabolism.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source(s)
Nicotinamidase (M. tuberculosis) Nicotinamide14 ± 13.1 ± 0.12.2 x 10⁵[15]
Nicotinamidase (S. cerevisiae) Nicotinamide2 - 110> 1-[16]
Nicotinamide N-Methyltransferase (Human) Nicotinamide---[17][18]
SIRT1 (Human) NAD+---[19]
PARP-1 (Human) NAD+---[11]
ParameterValueTissue/Cell TypeSource(s)
NAD+/NADH Ratio (Cytoplasm) ~700:1Healthy Mammalian[4]
Whole Blood NAD+ (Male) 34.5 µmol/LHuman[20]
Whole Blood NAD+ (Female) 31.3 µmol/LHuman[20]
Plasma NAD+/NADH Ratio (Male) 1.09 (median)Human[20]
Plasma NAD+/NADH Ratio (Female) 1.33 (median)Human[20]

Table 2: Cellular Concentrations and Ratios of NAD+ and NADH.

Experimental Protocols

Accurate measurement of nicotinamide-related metabolites and enzyme activities is crucial for research in this field. Below are summarized protocols for key experiments.

Measurement of Intracellular NAD+ Levels by HPLC

This method provides accurate and reproducible quantification of NAD+ in cells and tissues.[21]

Workflow Overview:

HPLC_Workflow Start Cell/Tissue Sample Extraction NAD+ Extraction (e.g., with HClO4) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC Reverse-Phase HPLC Supernatant->HPLC Detection UV Detection at 261 nm HPLC->Detection Quantification Quantification against Standard Curve Detection->Quantification End NAD+ Concentration Quantification->End

Figure 4: HPLC Workflow for NAD+ Measurement.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in cold perchloric acid (HClO4) to extract NAD+ and precipitate proteins.[21]

  • Centrifugation: Centrifuge the homogenate to pellet the protein debris.[21]

  • Neutralization: Carefully neutralize the supernatant containing NAD+ with a potassium phosphate buffer.

  • HPLC Analysis: Inject the neutralized sample into a reverse-phase HPLC system.[21]

  • Separation: Use a suitable mobile phase gradient (e.g., phosphate buffer and methanol) to separate NAD+ from other cellular components.[21]

  • Detection: Monitor the eluent at 261 nm using a UV detector.[21]

  • Quantification: Determine the concentration of NAD+ by comparing the peak area to a standard curve generated with known concentrations of NAD+.[21]

PARP Activity Assay (Colorimetric)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, providing a quantitative measure of PARP activity.[10]

Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins.[10]

  • Blocking: Block the remaining protein-binding sites in the wells.[10]

  • Reaction Initiation: Add the experimental sample (e.g., cell lysate), biotinylated NAD+, and activated DNA to the wells to initiate the PARP reaction.[10]

  • Incubation: Incubate the plate to allow for PARP-catalyzed PARylation of the histones.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.[10]

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).[10]

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The absorbance is proportional to the PARP activity.[10]

Sirtuin Activity Assay (Fluorometric)

This assay measures the deacetylase activity of sirtuins using a fluorogenic substrate.[14][22]

Methodology:

  • Reaction Setup: In a 96-well plate, combine the sirtuin-containing sample (e.g., purified enzyme or nuclear extract), NAD+, and a fluorogenic acetylated peptide substrate. A specific HDAC inhibitor like Trichostatin A is often included to prevent interference from other deacetylases.

  • Incubation: Incubate the reaction mixture to allow for sirtuin-mediated deacetylation of the substrate.

  • Developer Addition: Add a developer solution that contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescence is directly proportional to the sirtuin activity.[14]

Implications for Drug Development

The central role of nicotinamide and NAD+ metabolism in cellular health and disease has made the enzymes in these pathways attractive targets for drug development.

  • PARP Inhibitors: Several PARP inhibitors are approved for the treatment of cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). By inhibiting PARP, these drugs induce synthetic lethality in cancer cells.

  • Sirtuin Modulators: Both activators and inhibitors of sirtuins are being investigated for their therapeutic potential in a range of age-related diseases, including metabolic disorders, neurodegeneration, and cancer.[3]

  • NAMPT Inhibitors: Inhibition of NAMPT is being explored as an anti-cancer strategy, as rapidly proliferating cancer cells have a high demand for NAD+.[3]

  • NAD+ Precursors: Supplementation with NAD+ precursors, including nicotinamide, nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN), is being studied for its potential to ameliorate age-related physiological decline and various disease states by boosting cellular NAD+ levels.[1][23]

Conclusion

This compound is a molecule of profound biological importance, sitting at the crossroads of cellular metabolism and signaling. Its conversion to NAD+ and NADP+ fuels energy production, supports biosynthesis, and maintains redox balance. Furthermore, the dynamic interplay between nicotinamide and NAD+-consuming enzymes like PARPs and sirtuins provides a sophisticated layer of cellular regulation. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for advancing our knowledge of cellular physiology and for the development of novel therapeutic interventions targeting a wide spectrum of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-carboxamide, also known as nicotinamide, and its analogs are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities. These compounds are integral to coenzymes like NAD+/NADH and are found in numerous pharmaceuticals. This document provides detailed protocols for the synthesis of various this compound analogs, data on reaction yields, and visualizations of the synthetic workflows. The methodologies described are applicable for the discovery and development of novel therapeutic agents.

Introduction

The this compound scaffold is a privileged structure in drug design due to its ability to engage in various biological interactions. Analogs of this core structure have been investigated for their potential as fungicides, anti-cancer agents, and modulators of various enzymes.[1][2] The synthesis of these analogs is a key step in structure-activity relationship (SAR) studies aimed at optimizing their therapeutic properties. This note outlines several common and effective methods for their preparation.

Synthetic Protocols and Methodologies

The synthesis of this compound analogs can be achieved through several routes, primarily involving the formation of an amide bond between a pyridine-3-carboxylic acid derivative and an amine. Key methods include direct condensation, activation of the carboxylic acid, and enzymatic synthesis.

Method 1: Direct Amidation using Condensation Agents

A common and versatile method for forming the amide bond is the direct coupling of a pyridine-3-carboxylic acid with an amine using a condensing agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are frequently employed.[1][3]

Experimental Protocol:

  • Dissolve the substituted pyridine-3-carboxylic acid (1.0 mmol) and the desired amine (1.1 mmol) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 mmol) and HOBt (1.2 mmol) or DMAP (0.2 mmol) to the solution.[1][3]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Synthesis via Acyl Chlorides

Activation of the carboxylic acid as an acyl chloride is a classic and effective method for amide bond formation, particularly when the amine is not highly reactive.[4][5]

Experimental Protocol:

  • To a solution of pyridine-3-carboxylic acid (1.0 mmol) in an anhydrous solvent like DCM or toluene, add thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) (1.2 mmol) dropwise at 0 °C.[4]

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and then reflux for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 mmol) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 mmol) in anhydrous DCM.[5]

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Method 3: Microwave-Assisted One-Pot Synthesis

Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of nicotinamide analogs.[6] This method is particularly efficient for the synthesis of N-carbamoyl/carbamothioylnicotinamides.[6]

Experimental Protocol:

  • In a microwave-safe vessel, combine nicotinamide (1.0 mmol), the appropriate urea or thiourea (1.2 mmol), and a catalytic amount of dilute HCl.[6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for 5-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • Add water to the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum.

Method 4: Enzymatic Synthesis in Continuous-Flow Microreactors

For a green and efficient synthesis, enzymatic methods offer a sustainable alternative. Lipases, such as Novozym® 435 from Candida antarctica, can catalyze the amidation of methyl nicotinate.[7]

Experimental Protocol:

  • Prepare two separate feed solutions:

    • Feed 1: Dissolve methyl nicotinate (5 mmol) in 10 mL of tert-amyl alcohol.[7]

    • Feed 2: Dissolve the desired amine (10 mmol) in 10 mL of tert-amyl alcohol.[7]

  • Pack a microreactor column with Novozym® 435 (e.g., 870 mg).[7]

  • Set the reactor temperature to 50 °C.[7]

  • Pump the two feed solutions through the microreactor at a controlled flow rate (e.g., 17.8 μL/min) to achieve a desired residence time (e.g., 35 minutes).[7]

  • Collect the effluent from the reactor.

  • Evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound analogs from various literature sources.

Table 1: Synthesis of Diarylaminophenyl-Nicotinamide Analogs via EDCI/DMAP Coupling [3]

CompoundR1R2Yield (%)Melting Point (°C)
3a HH85122.2-125.0
3b H4-CH382136.1-138.2
3f 6-ClH78-
3i 6-Cl4-Cl75128.4-130.1
3l 6-CF34-CH376113.6-114.7

Table 2: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis [7]

EntryAmineMethodTimeYield (%)
1IsobutylamineContinuous-Flow35 min86.2 ± 1.5
2IsobutylamineBatch24 h67.1 ± 0.8
3BenzylamineContinuous-Flow35 min68.5
44-ChlorobenzylamineContinuous-Flow35 min65.2
54-MethoxybenzylamineContinuous-Flow35 min71.2

Visualizations

General Synthetic Workflow for this compound Analogs

The following diagram illustrates a generalized workflow for the synthesis of this compound analogs starting from a substituted pyridine-3-carboxylic acid.

G cluster_start Starting Materials cluster_reaction Amide Bond Formation cluster_product Product Isolation start_acid Pyridine-3-carboxylic Acid (or derivative) activation Activation of Carboxylic Acid (e.g., EDCI/HOBt, SOCl2) start_acid->activation Step 1 start_amine Amine (R-NH2) coupling Nucleophilic Acyl Substitution start_amine->coupling activation->coupling Step 2 workup Aqueous Workup & Extraction coupling->workup Step 3 purification Purification (Chromatography/Recrystallization) workup->purification Step 4 product This compound Analog purification->product Final Product G cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q qh2 Ubiquinol (QH2) q->qh2 Reduction complex_iii Complex III qh2->complex_iii inhibitor This compound Analog (e.g., Boscalid) inhibitor->sdh Inhibition

References

Application Notes: Pyridine-3-Carboxamide in Antifungal Drug Discovery

References

Application Notes and Protocols: Pyridine-3-Carboxamide as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-3-carboxamide moiety, a key structural feature in the essential vitamin B3 (nicotinamide), is a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have led to its incorporation into a wide array of therapeutic agents across various disease areas. This document provides detailed application notes on the use of this scaffold, along with comprehensive protocols for the synthesis and biological evaluation of this compound derivatives.

Introduction: The Significance of the this compound Scaffold

The pyridine ring, an isostere of benzene, offers a distinct advantage in drug design due to the presence of the nitrogen atom. This nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility, pharmacokinetic properties, and target engagement. The carboxamide group at the 3-position provides additional hydrogen bonding donors and acceptors, further enhancing the potential for strong and specific interactions with biological targets. This combination of features has made the this compound scaffold a cornerstone in the development of drugs targeting a diverse range of proteins, including enzymes and receptors.

Applications in Different Therapeutic Areas

The versatility of the this compound scaffold is evident in its presence in numerous clinically successful drugs and promising drug candidates.

Antitubercular Agents: The Legacy of Isoniazid

One of the most well-known drugs featuring this scaffold is Isoniazid , a first-line treatment for tuberculosis (TB) for decades.[1][2]

  • Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[3][4] The activated form then covalently adducts with NAD+, and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase.[3][4] This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4] Inhibition of mycolic acid synthesis leads to bacterial cell death.[3][4]

Isoniazid_MOA Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme Isoniazid->KatG Activation Active_INH Activated Isoniazid (Isonicotinic acyl radical) INH_NAD Isoniazid-NAD Adduct Active_INH->INH_NAD KatG->Active_INH NAD NAD+ NAD->INH_NAD InhA InhA Enzyme (Enoyl-ACP reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death InhA->Cell_Death Leads to Cell_Wall Mycobacterial Cell Wall Integrity Disrupted Mycolic_Acid->Cell_Wall Cell_Wall->Cell_Death Leads to

Recent research has also focused on novel this compound derivatives with potent activity against drug-resistant strains of Mycobacterium tuberculosis.[5][6][7]

Anticancer Agents: Targeting DNA Repair and Signaling Pathways

The this compound scaffold is a key component of several successful anticancer drugs.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The nicotinamide-binding domain of PARP enzymes is the target for these inhibitors, and the this compound core effectively mimics the nicotinamide moiety of the natural substrate NAD+. While many approved PARP inhibitors like Olaparib feature a phthalazinone core, pyridopyridazinone scaffolds, which are isosteres, have been successfully developed, demonstrating the utility of the pyridine carboxamide concept.[8][9]

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-deficient Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP BER Base Excision Repair (BER) DSB Double-Strand Break (DSB) (at replication fork) HR Homologous Recombination (HR) Survival Cell Survival SSB_cancer Single-Strand Break (SSB) PARPi PARP Inhibitor PARP_trapped Trapped PARP DSB_cancer Double-Strand Break (DSB) HR_deficient Deficient Homologous Recombination (HR) Apoptosis Apoptosis

  • SHP2 Inhibitors: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer. Allosteric inhibitors that stabilize the autoinhibited conformation of SHP2 have emerged as a promising therapeutic strategy. Novel pyridine carboxamide derivatives have been identified as potent allosteric SHP2 inhibitors.

SHP2_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2i This compound SHP2 Inhibitor SHP2i->SHP2 inhibits

Antifungal and Antibacterial Agents

Beyond tuberculosis, the this compound scaffold has been explored for broader antimicrobial applications.

  • Antifungal Activity: Novel pyridine carboxamide derivatives have been designed and synthesized as potential succinate dehydrogenase (SDH) inhibitors, demonstrating in vivo antifungal activity against pathogens like Botrytis cinerea.[10]

  • Antibacterial Activity: The scaffold has been investigated for its efficacy against bacterial wilt in plants caused by Ralstonia solanacearum, indicating its potential for broader antibacterial applications.[11]

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the quantitative data for representative compounds and approved drugs featuring the this compound scaffold.

Table 1: Antitubercular Activity of this compound Derivatives

Compound/DrugTargetMIC (µg/mL) against M. tuberculosis H37RvCytotoxicity (IC50 in Vero cells, µg/mL)Reference
IsoniazidInhA0.02 - 0.06>10[2]
Imidazo[1,2-a]this compound (Compound 1)Not specified≤1 µM>128 µM[7]
Pyrazolo[1,5-a]this compound (Compound 6j)Not specified<0.002>50[6]
MMV687254AmiC (prodrug activation)1.56 - 3.125 µM>50 µM[12]

Table 2: Anticancer Activity of this compound Containing Drugs

DrugTargetIC50Key IndicationReference
BosutinibBcr-Abl, Src1.2 nM (Bcr-Abl)Chronic Myeloid Leukemia[13]
EnzalutamideAndrogen Receptor-Prostate Cancer[14][15]
Abiraterone AcetateCYP17A12.7 nMProstate Cancer[16][17]
Olaparib (related scaffold)PARP1/25 nM (PARP1), 1 nM (PARP2)Ovarian, Breast, Pancreatic, Prostate Cancer[18]
Imidazo[4,5-c]pyridine-7-carboxamide (XZ-120312)PARP-18.6 nMPreclinical[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives.

General Synthesis Protocols

Synthesis_Workflow Start Starting Materials (e.g., 3-cyanopyridine, isonicotinic acid) Reaction Chemical Synthesis (e.g., hydrolysis, amidation, multi-component reaction) Start->Reaction Purification Purification (e.g., recrystallization, column chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure this compound Derivative Characterization->Final

Protocol 4.1.1: Synthesis of Isoniazid from Isonicotinic Acid [2]

  • Esterification: A mixture of isonicotinic acid and an excess of ethanol is heated at reflux in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give ethyl isonicotinate.

  • Hydrazinolysis: The crude ethyl isonicotinate is dissolved in ethanol, and hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then heated at reflux for 2-4 hours.

  • Isolation: Upon cooling, the product, isoniazid, crystallizes out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 4.1.2: Synthesis of N-substituted Pyridine-3-carboxamides via Amide Coupling [10]

  • Activation of Carboxylic Acid: To a solution of nicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.2 equivalents). The mixture is stirred at 0 °C for 30 minutes.

  • Amine Addition: The desired amine (1 equivalent) is then added to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 5-24 hours, with progress monitored by TLC.

  • Work-up and Purification: The reaction mixture is quenched with water, and the aqueous phase is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Biological Evaluation Protocols

Biological_Evaluation_Workflow Compound Synthesized this compound Derivative In_Vitro In Vitro Assays (Enzymatic, Cell-based) Compound->In_Vitro Data1 Determine IC50/MIC In_Vitro->Data1 In_Vivo In Vivo Models (e.g., Mouse models) Data1->In_Vivo Promising compounds Data2 Assess Efficacy and Toxicity In_Vivo->Data2 Lead Lead Compound Identification/Optimization Data2->Lead

Protocol 4.2.1: Broth Microdilution Assay for Antibacterial/Antifungal Susceptibility Testing [19][20]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[19]

  • Preparation of Microtiter Plates: The test compound is serially diluted (two-fold) in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 4.2.2: In Vitro PARP-1 Enzymatic Assay (Fluorescence-Based)

  • Assay Principle: This assay quantifies the consumption of NAD+ during the PARP-1 catalyzed poly(ADP-ribosyl)ation reaction.

  • Procedure:

    • In a 96-well black plate, add recombinant human PARP-1 enzyme and activated DNA.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding NAD+.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and add a developing reagent that converts the remaining NAD+ into a fluorescent product.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.

Protocol 4.2.3: Cellular Antiproliferative Assay for SHP2 Inhibitors (MTT or CCK-8 Assay) [21]

  • Cell Seeding: Seed cancer cells known to be dependent on SHP2 signaling (e.g., certain lung or colorectal cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound SHP2 inhibitor for 72 hours.

  • Cell Viability Assessment: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours. The viable cells will convert the reagent into a colored formazan product.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 4.2.4: In Vivo Efficacy Testing of Antitubercular Agents in a Murine Model [22]

  • Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6, for infection.

  • Infection: Infect the mice with a low-dose aerosol of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a chronic lung infection.

  • Treatment: After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), begin treatment with the test compound, a vehicle control, and a positive control (e.g., isoniazid). The compounds are typically administered daily via oral gavage.

  • Assessment of Bacterial Load: At various time points during and after treatment, euthanize groups of mice and aseptically remove the lungs and spleens. Homogenize the organs and plate serial dilutions on a suitable agar medium (e.g., Middlebrook 7H11).

  • Data Analysis: After incubation, count the number of colony-forming units (CFUs) to determine the bacterial load in each organ. A significant reduction in CFU counts in the treated groups compared to the vehicle control indicates in vivo efficacy.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a diverse range of therapeutic agents. The detailed protocols and application notes provided herein offer a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of novel this compound-based drug candidates. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a wide spectrum of human diseases.

References

Application Notes and Protocols for Pyridine-3-Carboxamide Analogs in the Management of Bacterial Wilt

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and drug development professionals.

Introduction

Bacterial wilt, caused by the soil-borne pathogen Ralstonia solanacearum, is a devastating plant disease affecting a wide range of economically important crops, including tomatoes. The pathogen colonizes the plant's xylem vessels, leading to wilting and eventual death. Traditional control methods often have limited efficacy and can have negative environmental impacts. Recent research has focused on the development of novel chemical inducers of plant resistance. Pyridine-3-carboxamide, also known as nicotinamide, and its derivatives have emerged as a promising class of compounds for this purpose.

This document provides detailed application notes and protocols based on a 2024 study that synthesized and evaluated a series of this compound analogs for their efficacy against bacterial wilt in tomatoes. The study identified a particularly potent analog, designated as compound 4a (N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide), which has demonstrated significant potential in both promoting plant growth and inducing resistance to R. solanacearum. While research on the direct application of the parent compound, this compound (niacin), for bacterial wilt has shown limited protective effects in some studies, its analog, compound 4a, has shown remarkable efficacy.[1] Another related compound, Nicotinamide Mononucleotide (NMN), has also been shown to enhance resistance against R. solanacearum in tobacco, suggesting the importance of the broader nicotinamide adenine dinucleotide (NAD) biosynthesis pathway in plant defense.[2]

Mechanism of Action

The precise signaling pathway for compound 4a is still under investigation, but molecular docking studies suggest a strong interaction with the monomeric Ralstonia solanacearum lectin (PDB: 4CSD), a protein involved in the bacterium's ability to recognize and attach to host cells.[3][4][5] By binding to this lectin, the this compound analog may interfere with the early stages of infection. Furthermore, the observed enhancement of plant vigor and growth suggests that these compounds may also act as plant defense activators, priming the plant's innate immune system for a more robust response to pathogen attack.[3][4][5]

G cluster_pathogen Ralstonia solanacearum cluster_plant Host Plant Cell R_solanacearum R. solanacearum Lectin Monomeric Lectin (PDB: 4CSD) R_solanacearum->Lectin expresses Host_Cell Host Cell Surface Lectin->Host_Cell attaches to Infection Infection Host_Cell->Infection Compound_4a This compound Analog (Compound 4a) Compound_4a->Lectin binds to & inhibits

Caption: Proposed mechanism of action for this compound analog 4a.

Data Presentation

The following tables summarize the quantitative data from the evaluation of this compound analogs.

Table 1: Effect of this compound Analogs on Tomato Seed Quality Parameters [5][6]

Treatment (at 0.001%)Germination Rate (%)Vigor Index
Compound 4a 92 ± 0.51 1613.06 ± 5.95
Compound 4e--
Control (Untreated)Data not specifiedData not specified

Note: The study highlights compound 4a as having the highest inhibitory activity and positive effect on seed quality. Data for other analogs were not fully detailed in the provided abstracts.

Table 2: Efficacy of Seed Treatment with this compound Analogs Against Bacterial Wilt Incidence in Tomato Plants Under Greenhouse Conditions [7]

TreatmentWilt Incidence (%)
Compound 4a 28.70 ± 0.20
Compound 4i91.53 ± 0.47
Control (Untreated) 92.00 ± 0.82

Experimental Protocols

The following are detailed protocols for the application and evaluation of this compound analogs for the treatment of bacterial wilt, based on the methodologies described in the cited research.[3][4][5][6]

Protocol 1: Seed Priming with this compound Analogs

This protocol describes the treatment of tomato seeds with this compound analogs to enhance germination, seedling vigor, and disease resistance.

Materials:

  • Tomato seeds (e.g., Solanum lycopersicum)

  • This compound analog (e.g., compound 4a)

  • Distilled water

  • Beakers or flasks

  • Shaker

  • Germination paper or petri dishes with sterile soil

  • Growth chamber or greenhouse

Procedure:

  • Preparation of Treatment Solution: Prepare a 0.001% solution of the this compound analog in distilled water. Ensure the compound is fully dissolved.

  • Seed Soaking: Place tomato seeds in the treatment solution. Ensure all seeds are fully submerged.

  • Incubation: Gently agitate the seeds in the solution on a shaker at a low speed for a predetermined duration (e.g., 6-12 hours) at room temperature.

  • Drying: After soaking, remove the seeds from the solution and air-dry them on a sterile surface, such as filter paper, in a laminar flow hood until they are suitable for sowing.

  • Sowing: Sow the treated seeds in germination paper or in pots containing sterile potting mix.

  • Germination and Growth: Place the seeds in a growth chamber or greenhouse under optimal conditions for tomato seed germination (e.g., 25-28°C, with appropriate light and humidity).

  • Data Collection: After a set period (e.g., 14 days), measure the germination rate and seedling vigor index. The vigor index can be calculated as: (mean root length + mean shoot length) × germination percentage.

Protocol 2: In-Planta Evaluation of Disease Resistance

This protocol outlines the steps to challenge treated and untreated plants with R. solanacearum to evaluate the efficacy of the this compound analog in controlling bacterial wilt.

Materials:

  • Tomato plants grown from treated and untreated seeds (from Protocol 1) at the 3-4 true leaf stage.

  • Virulent strain of Ralstonia solanacearum.

  • Liquid growth medium for the bacterium (e.g., TZC medium).

  • Spectrophotometer.

  • Sterile water.

  • Syringe or scalpel for inoculation.

  • Greenhouse with controlled temperature and humidity.

Procedure:

  • Inoculum Preparation: Culture the R. solanacearum strain in a suitable liquid medium until it reaches the logarithmic growth phase. Harvest the bacterial cells by centrifugation and resuspend them in sterile water. Adjust the concentration of the bacterial suspension to approximately 1 x 10⁸ CFU/mL using a spectrophotometer.

  • Plant Inoculation:

    • Soil Drenching (Mechanical Infection): Wound the roots of the tomato plants by making small incisions in the soil around the base of the stem with a sterile scalpel. Drench the soil of each pot with a specific volume (e.g., 50 mL) of the bacterial suspension.

    • Stem Inoculation: Alternatively, inoculate the plants by injecting a small volume (e.g., 10 µL) of the bacterial suspension into the stem at the axil of the second true leaf.

  • Incubation and Disease Scoring:

    • Maintain the inoculated plants in a greenhouse at high humidity and a temperature of approximately 30°C to facilitate disease development.

    • Observe the plants daily for the appearance of wilting symptoms for a period of 14-21 days.

    • Score the disease severity at regular intervals using a 0-4 scale:

      • 0 = No symptoms

      • 1 = 1-25% of leaves wilted

      • 2 = 26-50% of leaves wilted

      • 3 = 51-75% of leaves wilted

      • 4 = 76-100% of leaves wilted or plant death.

  • Data Analysis: Calculate the wilt incidence percentage for each treatment group. Analyze the data using appropriate statistical methods to determine the significance of the treatment effect.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Seed_Treatment Seed Treatment (Protocol 1) Plant_Growth Grow Plants to 3-4 Leaf Stage Seed_Treatment->Plant_Growth Inoculation Inoculate Plants (Soil Drench/Stem Injection) Plant_Growth->Inoculation Inoculum_Prep Prepare R. solanacearum Inoculum (1x10^8 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate in Greenhouse (High Humidity, 30°C) Inoculation->Incubation Scoring Daily Disease Scoring (0-4 Scale for 14-21 days) Incubation->Scoring Data_Analysis Calculate Wilt Incidence & Statistical Analysis Scoring->Data_Analysis Result Efficacy of Compound Determined Data_Analysis->Result

Caption: Experimental workflow for evaluating disease resistance.

References

Application Notes and Protocols for the Analytical Quantification of Pyridine-3-Carboxamide (Nicotinamide)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-3-carboxamide, commonly known as nicotinamide or niacinamide, is a water-soluble form of Vitamin B3. It is an essential nutrient that serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are vital for numerous cellular redox reactions, energy metabolism, DNA repair, and cell signaling.[1][2] Given its crucial role in biological systems and its widespread use in pharmaceutical formulations, dietary supplements, and cosmetic products, the development of accurate and reliable analytical methods for its quantification is of paramount importance for researchers, scientists, and professionals in drug development.[1][3]

These application notes provide detailed protocols and comparative data for various analytical techniques used to quantify this compound in diverse matrices, including biological samples, pharmaceuticals, and health supplements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the quantification of nicotinamide due to its high resolution, sensitivity, and precision.[1] It is particularly effective for analyzing complex matrices.[2] Various detection methods can be coupled with HPLC, including UV/Visible (Photodiode Array - PDA), fluorescence, and mass spectrometry (MS).

Protocol: Reversed-Phase HPLC with UV/PDA Detection

This protocol is suitable for the simultaneous quantification of nicotinamide and related compounds in dietary supplements.[4]

a) Instrumentation:

  • HPLC system equipped with a high-pressure pump, autosampler, and a PDA detector.[4]

  • Analytical balance, centrifuge, ultrasonic bath, and vortex mixer.[4]

b) Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: 10 mM phosphate buffer (pH 3.0) : Methanol (90:10, v/v).[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 50–100 μL.[5]

  • Detection Wavelength: 261 nm.[4][5]

  • Column Temperature: Ambient.

c) Reagent and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of nicotinamide reference standard in 10 mL of a Methanol/Water (35/65 v/v) solution to obtain a concentration of 1 mg/mL.[2]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 0.1 - 50.0 µg/mL.[4]

  • Sample Preparation (Dietary Supplements):

    • Accurately weigh and finely powder a representative portion of the supplement.

    • Transfer a known amount of the powder into a volumetric flask.

    • Add a suitable extraction solvent (e.g., the mobile phase), sonicate for 15-20 minutes to ensure complete extraction, and then dilute to volume.

    • Centrifuge the solution to pellet any undissolved excipients.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[5]

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the nicotinamide standard against its concentration.

  • Quantify the amount of nicotinamide in the sample by comparing its peak area to the calibration curve.

Protocol: HPLC with Fluorescence Detection

This method offers enhanced sensitivity and is suitable for plasma samples where nicotinamide concentrations can be very low. The protocol involves a derivatization step to convert nicotinamide into a fluorescent compound.[6]

a) Instrumentation:

  • HPLC system with a fluorescence detector.[6]

b) Derivatization and Sample Preparation (Plasma):

  • The method involves converting nicotinamide in plasma to N1-methylnicotinamide, which then reacts with acetophenone to produce a fluorescent derivative.[6]

  • Extraction: Add 1 mL of anhydrous ethyl acetate to the plasma sample, vortex, and centrifuge. Discard the supernatant and blow-dry the residual ethyl acetate with nitrogen gas.[6]

  • Reaction: Add 25 µL of 0.5M NaH2PO4 and 25 µL of 0.4M KOH, mix well. Add 1 mL of anhydrous ethyl acetate and mix again.[6]

  • Add 400 µL of 6M NaOH, mix, and place in an ice bath for 60 minutes.[6]

  • Add 200 µL of formic acid and return to the ice bath for another 60 minutes.[6]

  • Place the solution in a boiling water bath for 3 minutes to generate the fluorescent derivative. Cool before injection.[6]

c) Data Analysis:

  • An internal standard method is used for quantification. The concentration of nicotinamide is calculated based on the determination of the N1-methylnicotinamide derivative.[6]

Quantitative Data for HPLC Methods
MethodLinearity Range (µg/mL)LOD (mg/kg or ng/mL)LOQ (mg/kg or ng/mL)Recovery (%)Precision (%RSD)MatrixReference
HPLC-PDA0.1 - 50.00.1 - 0.60.47 - 1.9095.3 - 103.80.81 - 5.14Health Supplements[4]
HPLC-FluorescenceN/A10 ng/mLN/A92.75 - 105.133.76 - 4.43Plasma[6]
HPLC-UV20 - 1201.510 µg/mL4.590 µg/mLN/AN/APharmaceuticals[7]
HPLC-UVN/A0.05 nmol/100µL0.15 nmol/100µLN/AN/ABiological Samples[8]

Workflow for HPLC Analysis of this compound

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weighing s2 Dissolving & Dilution s1->s2 s3 Extraction (Sonication) s2->s3 s4 Filtration (0.22 µm) s3->s4 h1 Injection into HPLC s4->h1 h2 Separation on C18 Column h1->h2 h3 Detection (UV/PDA) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: General workflow for sample analysis using HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile or highly polar analytes like nicotinamide, a derivatization step is typically required to increase their volatility.[9][10] Headspace GC is particularly useful for analyzing residual solvents or volatile impurities in solid samples.[11]

Protocol: GC-MS with Silylation Derivatization

This protocol describes a general approach for analyzing nicotinamide using GC-MS after converting it to a more volatile silyl derivative.

a) Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).[12]

  • Suitable capillary column (e.g., DB-5ms).[13]

b) Reagent and Sample Preparation:

  • Sample Preparation: Ensure the sample and all reagents/glassware are anhydrous, as silylating reagents are sensitive to moisture.[14]

  • Derivatization (Silylation):

    • Place the dried sample extract into a reaction vial.

    • Add a silylating reagent mixture, such as Pyridine-BSTFA-TMSCl (ratio 1:4:1).[14] Pyridine acts as a catalyst.[10]

    • Cap the vial tightly and heat at 70°C for 30-45 minutes to ensure complete derivatization.[14]

    • Cool the vial to room temperature before injection.

c) GC-MS Conditions:

  • Injection Mode: Split/Splitless.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium.[13]

  • Oven Temperature Program: An optimized temperature gradient is required to separate the derivatized analyte from other components. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold.

  • MS Detection: Use either full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[13]

d) Data Analysis:

  • Identify the derivatized nicotinamide peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from derivatized standards.

Quantitative Data for GC Methods

Quantitative data for this compound itself is less common than for HPLC. The table below includes data for pyridine, a related compound, to provide an indication of the performance of GC methods.

MethodLODLOQRecovery (%)Precision (%RSD)MatrixReference
HS-GC-MS (for Pyridine)0.006 mg/kg0.02 mg/kg89 - 1012 - 3Biological[13]
HS-GC-FID (for Pyridine)N/AN/A99.6< 2.0Pharmaceutical (Telmisartan)[11]

Workflow for GC Analysis with Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis p1 Sample Extraction p2 Drying p1->p2 d1 Add Silylating Reagent (e.g., BSTFA) & Pyridine p2->d1 d2 Heat at 70°C d1->d2 g1 Injection d2->g1 g2 Separation g1->g2 g3 MS Detection g2->g3

Caption: Workflow for GC analysis involving a silylation step.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of nicotinamide in bulk and pharmaceutical dosage forms, provided the sample matrix is not overly complex.[15] Derivative spectrophotometry can be used to enhance specificity by resolving overlapping spectra from interfering substances.[7]

Protocol: Direct UV-Vis Spectrophotometry

a) Instrumentation:

  • UV-Vis Spectrophotometer.[7]

b) Reagent and Sample Preparation:

  • Solvent: Use distilled water or methanol as the solvent.[7][15]

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of nicotinamide in the chosen solvent.[15]

  • Determination of λmax: Dilute the stock solution to a concentration of approximately 10 µg/mL. Scan the solution in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 262 nm.[7][15]

  • Calibration Standards: Prepare a series of standards (e.g., 8-24 µg/mL) by diluting the stock solution.[15]

  • Sample Preparation (Tablets):

    • Weigh and powder several tablets to get an average weight.

    • Dissolve a quantity of powder equivalent to a known amount of nicotinamide in the solvent.

    • Filter the solution to remove insoluble excipients and dilute to fall within the linear range of the assay.

c) Data Analysis:

  • Measure the absorbance of the standards and the sample at the λmax against a solvent blank.

  • Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample.

Protocol: Derivative Spectrophotometry

This method is useful when excipients or other active ingredients interfere with the direct measurement of nicotinamide.[7]

a) Procedure:

  • Record the zero-order absorption spectra for the standard solutions as described above.

  • Use the spectrophotometer's software to calculate the first-order (1D) and second-order (2D) derivative spectra.

  • For quantification, measure the derivative signal at a zero-crossing point of the interfering substance. For example, the second derivative can be measured at 269 nm.[7]

  • Plot a calibration curve using the derivative signal values versus concentration.

Quantitative Data for UV-Vis Spectrophotometry Methods
MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)MatrixReference
Zero-Order UV10 - 50N/AN/ABulk and Dosage Forms
Multivariate UV8 - 24N/AN/APharmaceutical Dosage Form[15]
Second-Derivative UV20 - 1201.5104.590Pharmaceutical Preparations[7]
Colorimetric1.0 - 7.80.76N/APlasma[16]

Principle of Derivative Spectrophotometry

cluster_0 Spectra cluster_1 Advantage Z Zero-Order Spectrum (Absorbance vs. λ) F First-Order Spectrum (dA/dλ vs. λ) Z->F Differentiate S Second-Order Spectrum (d²A/dλ² vs. λ) F->S Differentiate R Resolves Overlapping Peaks S->R Q Quantify at Zero-Crossing Point of Interferent R->Q

Caption: Derivative spectrophotometry enhances resolution.

Electrochemical Methods

Electrochemical sensors offer a highly sensitive and selective alternative for the quantification of nicotinamide and its biologically active forms, NAD+ and NADH.[17][18] These methods are based on the oxidation or reduction of the target analyte at a modified electrode surface.

Principle of an Electrochemical Biosensor for NAD+

An example of this technique involves an electrochemical method for NAD+ detection using a molecular beacon-like DNA structure on a gold electrode.[17]

  • Initial State (Signal OFF): A specific DNA probe is self-assembled onto a gold electrode, which blocks electron transfer.[17]

  • Detection (Signal ON): In the presence of NAD+, an enzyme (E. coli DNA ligase) is activated. This ligase joins two other nucleotide fragments. This newly formed DNA strand then hybridizes with the probe on the electrode, causing a conformational change. This change moves a blocking molecule away from the electrode surface, allowing electrons to flow freely.[17]

  • Measurement: The resulting electrochemical signal is measured using techniques like Differential Pulse Voltammetry (DPV), and its intensity is proportional to the NAD+ concentration.[17]

A similar principle can be applied to detect NADH, a key biomarker of a cell's redox state, using a chemically modified screen-printed electrode that electrocatalytically oxidizes NADH.[18]

Quantitative Data for Electrochemical Methods
MethodAnalyteLinear RangeLODMatrixReference
DNA Biosensor (DPV)NAD+3 nM - 5 µM1.8 nMBuffer[17]
Modified SPE (Amperometry)NADHN/A0.49 µMCell Culture Media[18]

Workflow for Electrochemical Detection

cluster_sensor Sensor Preparation cluster_reaction Detection Reaction cluster_measure Measurement s1 Modify Electrode Surface (e.g., with DNA Probe or Catalyst) r1 Introduce Sample Containing Analyte s1->r1 r2 Analyte Interacts with Electrode (e.g., Enzymatic Reaction, Oxidation) r1->r2 m1 Apply Potential r2->m1 m2 Measure Current Response (e.g., DPV, Amperometry) m1->m2 m3 Correlate Signal to Concentration m2->m3

Caption: General workflow for electrochemical biosensing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyridine-3-Carboxamide (Nicotinamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of pyridine-3-carboxamide, also known as nicotinamide, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of nicotinamide in various sample matrices, including pharmaceutical formulations and cosmetic products. This document outlines the chromatographic conditions, sample preparation procedures, and method validation parameters, presenting a robust and reliable analytical method.

Introduction

This compound is a water-soluble B vitamin that plays a crucial role in cellular metabolism. It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are essential for numerous enzymatic reactions. Given its importance, accurate and precise analytical methods for the quantification of nicotinamide are critical in drug development, quality control of pharmaceuticals and cosmetics, and in various research applications. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This application note details a validated HPLC method for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Nicotinamide reference standard (purity > 99%)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphate buffer components (e.g., sodium dihydrogen phosphate)

    • Acids for pH adjustment (e.g., phosphoric acid or glacial acetic acid)

  • Sample Preparation:

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of typical chromatographic conditions is presented in the table below. These parameters may be optimized to suit specific instrumentation and sample matrices.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of 10 mM phosphate buffer (pH 3.0) and methanol (90:10, v/v)[1]
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 261 nm[1]
Injection Volume 20 µL
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of nicotinamide reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of nicotinamide.

    • Transfer the powder to a volumetric flask and add a suitable volume of mobile phase.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

  • For Cosmetic Products (e.g., Creams):

    • Accurately weigh a known amount of the cosmetic product into a suitable container.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous buffer) to separate the nicotinamide from the matrix.

    • Collect the aqueous phase containing the nicotinamide.

    • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

Data Presentation

The following tables summarize quantitative data from various HPLC methods for nicotinamide analysis found in the literature.

Table 1: Chromatographic Parameters and Retention Times

Column TypeMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
Chromatopak C-18Methanol:Water (40:60 v/v) with 0.1% TEA, 0.15 gm Hexane sulphonic acid, pH 3.01.04.343[2]
COSMOSIL 3PBrGradient elution with acetonitrile and 20 mM ammonium acetate0.4~4.5[3]
C1810 mM phosphate buffer (pH 3):methanol (90:10, v/v)Not Specified~6.5[1]
C1870% buffer (sodium salt of hexane sulphonic acid) and 30% methanolNot SpecifiedNot Specified[4]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range 225-315 µg/mL[2]
25-150 ppm[5]
Correlation Coefficient (r²) 0.9971[2]
0.9980[5]
Limit of Detection (LOD) 6.654 ppm[5]
Limit of Quantification (LOQ) 22.18 ppm[5]
% Recovery 98%-102%[2]
96.863%[5]

Mandatory Visualization

The following diagram illustrates the logical workflow for the development of an HPLC method for this compound analysis.

HPLC_Method_Development HPLC Method Development Workflow for this compound Analysis start Define Analytical Objective lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18, PBr) method_dev->col_select mp_select Mobile Phase Optimization (Composition, pH, Additives) method_dev->mp_select det_select Detector & Wavelength Selection (e.g., UV @ 261 nm) method_dev->det_select other_params Optimize Other Parameters (Flow Rate, Temperature) method_dev->other_params sys_suitability System Suitability Testing col_select->sys_suitability mp_select->sys_suitability det_select->sys_suitability other_params->sys_suitability validation Method Validation (ICH Guidelines) sys_suitability->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness routine_analysis Routine Analysis & Quality Control validation->routine_analysis

HPLC Method Development Workflow

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a simple isocratic mobile phase and UV detection offers good resolution and sensitivity. The provided protocol and validation data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of nicotinamide in various samples. It is important to note that the method may require optimization and re-validation depending on the specific sample matrix and analytical instrumentation used.

References

Application Notes and Protocols for N-Alkylation of Pyridine-3-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxamide, commonly known as nicotinamide or vitamin B3, is a fundamental building block in medicinal chemistry and drug development. Its derivatives are integral to a wide array of biologically active compounds. The N-alkylation of the amide group in nicotinamide is a key synthetic transformation that allows for the introduction of various alkyl substituents, enabling the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This document provides a comprehensive overview of the protocols for the N-alkylation of this compound, including detailed experimental procedures, a summary of reaction conditions, and a discussion of the underlying chemical principles.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes various conditions and yields for the N-alkylation of this compound. It is important to note that reaction outcomes can be sensitive to the specific substrate, reagents, and reaction conditions employed.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
Formaldehyde (36.8% aq.)K₂CO₃Water1001HighN-Hydroxymethylation
Alkyl Halide (R-X)NaHTHF or DMF0 to RT2-12VariableGeneral Protocol
Methyl Iodide-----Forms N1-methylpyridinium salt
Benzyl Bromide-----Forms N1-benzylpyridinium salt

Note: The N-alkylation of the pyridine ring nitrogen to form a pyridinium salt is a common competing reaction, especially in the absence of a strong base to deprotonate the amide.

Experimental Protocols

General Protocol for N-Alkylation of this compound using an Alkyl Halide

This protocol describes a general method for the N-alkylation of the amide nitrogen of this compound using a strong base, such as sodium hydride, followed by the addition of an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous work-up solvents (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation: Under an inert atmosphere, add this compound to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF or DMF to the flask to dissolve or suspend the this compound.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride portion-wise to the stirred suspension. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases. This indicates the formation of the sodium salt of the amide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide dropwise via a dropping funnel or syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure N-alkylated this compound.

Mandatory Visualization

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_amide Add this compound to Flask start->add_amide add_solvent Add Anhydrous Solvent (THF or DMF) add_amide->add_solvent deprotonation Deprotonation with NaH at 0°C to RT add_solvent->deprotonation alkylation Add Alkyl Halide (R-X) at 0°C deprotonation->alkylation stir Stir at RT (Monitor by TLC) alkylation->stir quench Quench with sat. NH4Cl (aq) stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify end Pure N-Alkyl Product purify->end

Caption: General workflow for the N-alkylation of this compound.

Signaling Pathways and Logical Relationships

The N-alkylation of this compound involves a key chemical transformation based on the nucleophilicity of the amide nitrogen after deprotonation. The logical relationship of this process is outlined below.

Logical_Relationship Logical Steps in N-Alkylation of Nicotinamide reactant This compound (Nicotinamide) anion Amide Anion (Nucleophile) reactant->anion Deprotonation side_product Pyridinium Salt (Side Product) reactant->side_product N-Alkylation of Pyridine Ring (competing reaction) base Strong Base (e.g., NaH) base->anion product N-Alkyl this compound anion->product SN2 Reaction alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product alkyl_halide->side_product

Caption: Key chemical transformations in the N-alkylation of nicotinamide.

The Role of Pyridine-3-Carboxamide in the Synthesis of Potent Enzyme Inhibitors: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-3-carboxamide, also known as nicotinamide, is a vital component of the vitamin B3 complex and a fundamental scaffold in medicinal chemistry. Its derivatives have emerged as privileged structures in the design and synthesis of a diverse array of enzyme inhibitors, playing a crucial role in the development of novel therapeutics for various diseases, including cancer, fungal infections, and neurological disorders. The pyridine ring and the carboxamide group provide key interaction points with enzyme active sites, allowing for the generation of highly potent and selective inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis and evaluation of enzyme inhibitors derived from the this compound scaffold.

Application Notes

The this compound core is a versatile building block for targeting several important classes of enzymes. Its derivatives have been successfully developed as inhibitors for:

  • Poly(ADP-ribose) Polymerases (PARPs): PARP inhibitors are at the forefront of cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms. The nicotinamide core of NAD+, the natural substrate for PARPs, makes this compound an ideal starting point for designing competitive inhibitors.[1]

  • Histone Deacetylases (HDACs): HDACs are key epigenetic regulators, and their dysregulation is implicated in various cancers and other diseases. Pyridine-based benzamides have been identified as potent and selective HDAC inhibitors.[2][3]

  • Protein Kinases: Kinases are a large family of enzymes that regulate numerous cellular processes, and their aberrant activity is a hallmark of cancer. This compound derivatives have been explored as inhibitors of various kinases, including PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6][7]

  • Succinate Dehydrogenase (SDH): SDH is a key enzyme in the mitochondrial electron transport chain and the citric acid cycle. Pyridine carboxamide derivatives have shown promise as antifungal agents by targeting fungal SDH.[8][9][10]

  • Other Enzymes: The versatility of the this compound scaffold has led to the discovery of inhibitors for a range of other enzymes, including urease, a bacterial virulence factor, and ALKBH2, a DNA demethylase.[11][12][13]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against different enzyme targets as reported in the literature.

Table 1: Inhibitory Activity of this compound Derivatives against Various Enzymes

Compound/DerivativeTarget EnzymeIC50 ValueReference
AH2-15cALKBH20.031 ± 0.001 µM[11]
Compound 8 VEGFR-277.02 nM[5]
Compound 3f B. cinerea SDH5.6 mg/L (17.3 µM)[8]
Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide)Urease1.07 ± 0.043 µM[12][13]
Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide)Urease2.18 ± 0.058 µM[12][13]
Imidazo[1,2-a]this compound 1 HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549 cell lines0.01 ± 0.003 µM, 0.11 ± 0.04 µM, 0.04 ± 0.002 µM, 0.01 ± 0.005 µM, 0.04 ± 0.004 µM[4]
Compound 12 PIM-1 Kinase14.3 nM[6][7]
Tetrazolyl analogue 51 PARP-135 nM[1]
Carboxyl analogue 60 PARP-168 nM[1]

Table 2: Antiproliferative Activity of this compound Derivatives

Compound/DerivativeCell LineIC50 ValueReference
Compound 8 HCT-1165.4 µM[5]
Compound 8 HepG27.1 µM[5]
Compound 12 MCF-70.5 µM[7]
Compound 12 HepG25.27 µM[7]
Compound C6MV-4-113.5 nM[14]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Amide Coupling

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

Materials:

  • Pyridine-3-carboxylic acid (or a substituted derivative)

  • Amine of interest

  • Coupling agent (e.g., HBTU, EDCI/HOBt)

  • Base (e.g., DIPEA, Et3N)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve pyridine-3-carboxylic acid (1.0 eq) and the amine of interest (1.1 eq) in an anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the reaction mixture.

  • Add the coupling agent (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 10-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired this compound derivative.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for evaluating the inhibitory activity of synthesized this compound derivatives against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., fluorescent or colorimetric)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor to be tested.

  • In a microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.

  • Incubate the mixture for a specific period at a controlled temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the signal (e.g., fluorescence, absorbance) using a microplate reader.

  • Include appropriate controls (no inhibitor, no enzyme).

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 PARP Activation and DNA Repair cluster_2 Inhibition by this compound Derivative cluster_3 Cellular Outcomes stress DNA Damage PARP PARP-1 stress->PARP PAR PARylation PARP->PAR NAD+ apoptosis Apoptosis PARP->apoptosis Inhibition of Repair DNA_Repair DNA Repair Proteins PAR->DNA_Repair cell_survival Cell Survival DNA_Repair->cell_survival Successful Repair inhibitor This compound Inhibitor inhibitor->PARP Inhibition Experimental_Workflow cluster_0 Synthesis cluster_1 Biological Evaluation start Pyridine-3-carboxylic Acid + Amine reaction Amide Coupling Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization product This compound Derivative characterization->product assay Enzyme Inhibition Assay product->assay cellular_assay Cell-based Assays (Antiproliferative) product->cellular_assay ic50 IC50 Determination assay->ic50 data_analysis Data Analysis ic50->data_analysis cellular_assay->data_analysis results Biological Activity Data data_analysis->results Logical_Relationship cluster_enzymes Target Enzymes cluster_applications Therapeutic Applications scaffold This compound Scaffold parp PARP scaffold->parp hdac HDAC scaffold->hdac kinase Kinases scaffold->kinase sdh SDH scaffold->sdh other Other Enzymes scaffold->other cancer Cancer parp->cancer hdac->cancer neuro Neurological Disorders hdac->neuro kinase->cancer anti_inflammatory Anti-inflammatory kinase->anti_inflammatory antifungal Antifungal sdh->antifungal

References

The Versatility of Pyridine-3-Carboxamide in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-3-carboxamide, commonly known as nicotinamide or vitamin B3, is a versatile ligand in coordination chemistry. Its ambidentate nature, featuring a pyridine ring nitrogen and amide group, allows for diverse coordination modes with a wide array of metal ions. This versatility has led to the development of coordination complexes with significant applications in medicinal chemistry, catalysis, and materials science. This document provides an in-depth overview of its applications, supported by experimental protocols and structural data.

Biological and Medicinal Applications

Coordination complexes of this compound have garnered substantial interest for their potential therapeutic applications. The coordination of nicotinamide to a metal center can enhance its biological activity, leading to novel antibacterial, antifungal, antioxidant, and antitumor properties.[1][2] Metal complexes containing nicotinamide can facilitate interactions with biological macromolecules like enzymes and DNA.[1][2]

Key Application Areas:

  • Antimicrobial Agents: Nicotinamide-based complexes have demonstrated significant efficacy against various bacterial and fungal strains.[2] The chelation of the metal ion by the ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

  • Antitumor Agents: Certain transition metal complexes of nicotinamide have been investigated for their cytotoxicity against cancer cell lines.[2] These compounds can induce apoptosis through various mechanisms, including interactions with DNA.

  • Enzyme Mimics and Inhibitors: The structural motifs of nicotinamide coordination complexes can mimic the active sites of metalloenzymes. This has led to their investigation as synthetic models to understand enzymatic mechanisms and as potential enzyme inhibitors.

  • Superoxide Dismutase (SOD) Mimetics: Copper complexes of nicotinic acid (a related pyridine carboxylic acid) have been shown to exhibit SOD mimetic activity, which is crucial for mitigating oxidative stress.[3]

Coordination Modes and Structural Diversity

This compound can coordinate to metal ions in several ways, leading to a rich structural chemistry. The most common coordination modes involve the pyridine nitrogen atom and the carbonyl oxygen atom of the amide group.

A diagram illustrating the primary coordination modes of this compound is presented below.

Coordination_Modes cluster_ligand This compound cluster_modes Coordination Modes P3C This compound (Nicotinamide) Monodentate_N Monodentate (N-coordination) P3C->Monodentate_N Pyridine N Monodentate_O Monodentate (O-coordination) P3C->Monodentate_O Amide O Bidentate_NO Bidentate Bridging (N,O) P3C->Bidentate_NO Pyridine N + Amide O Chelating Bidentate Chelating (N,O) P3C->Chelating Pyridine N + Amide O Synthesis_Workflow cluster_synthesis Synthesis Protocol start Start dissolve_ligand Dissolve this compound in Ethanol (warm) start->dissolve_ligand mix Mix Solutions dissolve_ligand->mix dissolve_salt Dissolve Metal(II) Salt in Ethanol dissolve_salt->mix reflux Reflux Reaction Mixture (e.g., 2-4 hours) mix->reflux cool Cool to Room Temperature reflux->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Ethanol and Ether precipitate->wash dry Dry in vacuo wash->dry end End dry->end Drug_Development_Pathway cluster_dev Drug Development Logic design Ligand Design & Complex Synthesis characterization Physicochemical Characterization design->characterization invitro In Vitro Screening (e.g., Antimicrobial, Cytotoxicity) characterization->invitro mechanistic Mechanistic Studies (e.g., DNA binding, Enzyme inhibition) invitro->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo preclinical Preclinical Development invivo->preclinical

References

Troubleshooting & Optimization

Technical Support Center: Pyridine-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyridine-3-carboxamide (nicotinamide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific side reactions and experimental issues in a question-and-answer format, providing guidance on their mitigation.

Synthesis Route 1: From 3-Picoline via Ammoxidation and Hydrolysis

This common industrial route involves the vapor-phase ammoxidation of 3-picoline to 3-cyanopyridine (nicotinonitrile), followed by hydrolysis to nicotinamide.

Question 1: My nicotinamide product from the hydrolysis of 3-cyanopyridine is impure. What are the common side products and how can I minimize them?

Answer:

The hydrolysis of 3-cyanopyridine is a robust reaction but can lead to specific impurities. The most common side products are nicotinic acid and its corresponding salts (nicotinates), along with unreacted 3-cyanopyridine.[1]

Troubleshooting:

  • Formation of Nicotinic Acid and Nicotinates: This occurs due to the over-hydrolysis of the amide group. To minimize this, careful control of reaction conditions is crucial.

    • pH Control: The hydrolysis is often carried out under basic conditions. Maintaining the optimal pH is key to preventing the further hydrolysis of nicotinamide.

    • Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can promote the formation of nicotinic acid. Monitor the reaction progress closely and aim for the shortest effective reaction time.

  • Unreacted 3-Cyanopyridine: Incomplete hydrolysis will leave unreacted starting material in your product.

    • Reaction Conditions: Ensure the temperature and pressure are sufficient for complete conversion. The reaction is typically carried out at temperatures between 120°C and 200°C.[1]

    • Catalyst: In enzymatic hydrolysis, ensure the nitrile hydratase is active and used in the correct concentration.

Quantitative Data on Impurities in Crude Nicotinamide from Hydrolysis:

ImpurityTypical Concentration Range (% by weight)
Nicotinate Salts0.05 - 5.0%
Nicotinic Acid0.1 - 5.0%
3-Cyanopyridine0.05 - 0.5%

(Source: US6218543B1)[1]

Question 2: The yield of 3-cyanopyridine from the ammoxidation of 3-picoline is low. What are the potential side reactions?

Answer:

The main side reactions during the vapor-phase ammoxidation of 3-picoline are over-oxidation, leading to the formation of pyridine and carbon dioxide. The choice of catalyst and reaction temperature significantly impacts the selectivity towards the desired 3-cyanopyridine.[2]

Troubleshooting:

  • Catalyst Selection: Vanadium-based catalysts, often supported on titanium dioxide (TiO₂) or silicon dioxide (SiO₂), are commonly used. The composition and preparation of the catalyst are critical for high selectivity. For instance, modifying a V₂O₅/TiO₂ catalyst can significantly affect its performance.[3]

  • Temperature Control: The reaction is highly exothermic. Maintaining the optimal reaction temperature (typically 365-370°C) is crucial to prevent over-oxidation.[4]

  • Reactant Ratios: The molar ratio of 3-picoline to ammonia and air (oxygen) must be carefully controlled. A typical molar ratio is 1:1.5-1.8:2.5-3.0 (3-picoline:ammonia:air).[4]

Experimental Protocol: Vapor-Phase Ammoxidation of 3-Picoline

This protocol is based on typical industrial processes.

Materials:

  • 3-Picoline

  • Anhydrous Ammonia

  • Air

  • Catalyst: V₂O₅-TiO₂-MoO₃ supported on SiO₂[4]

Procedure:

  • Preheat 3-picoline, ammonia, and air separately.

  • Mix the preheated gases in a mixing tank. The molar ratio of 3-picoline:ammonia:air should be approximately 1:1.76:2.97.[4]

  • Pass the gaseous mixture through a fixed-bed reactor packed with the catalyst.

  • Maintain the reaction temperature at 365-370°C.[4]

  • The product stream from the reactor, containing 3-cyanopyridine, is then passed through absorption towers to separate the product.

  • Further purification of the 3-cyanopyridine can be achieved by extraction and distillation.

Synthesis Route 2: From Nicotinic Acid via Amidation

This route involves the direct conversion of nicotinic acid to nicotinamide.

Question 3: I am synthesizing nicotinamide from nicotinic acid and urea, and the final product is difficult to purify. What are the likely side reactions?

Answer:

When using urea as the aminating agent, a key side reaction is the formation of by-products from excess urea at high temperatures. Additionally, the reaction may not go to completion, leaving unreacted nicotinic acid as a major impurity.[5]

Troubleshooting:

  • Urea Stoichiometry: It is preferable to use a slight excess of nicotinic acid and not a molar equivalent or excess of urea. A molar ratio of 0.5 to nearly 1 mole of urea per mole of nicotinic acid gives the best results.[5]

  • Temperature Control: The reaction is typically carried out at temperatures between 180°C and 250°C. Starting at a lower temperature (180-210°C) and then increasing it can improve the outcome.[5]

  • Completion of Reaction: To drive the reaction to completion, it is often necessary to continue the reaction with the addition of ammonia after the initial reaction with urea.[5]

Purification:

Unreacted nicotinic acid can be removed by dissolving the crude product in a lower alcohol and precipitating the nicotinic acid as an insoluble salt using an alkaline earth metal base, such as calcium hydroxide.[5] Alternatively, the impure nicotinamide can be suspended in a non-aqueous solvent like benzene and treated with an amine (e.g., morpholine or N-butyl amine) that selectively forms a soluble salt with nicotinic acid, allowing the purified nicotinamide to be recovered by filtration.[6]

Experimental Protocol: Amidation of Nicotinic Acid with Urea

Materials:

  • Nicotinic Acid

  • Urea

  • Ammonia (for completion of the reaction)

  • Denatured Ethyl Alcohol (for purification)

  • Calcium Hydroxide (for purification)

  • Activated Carbon

Procedure:

  • Mix 1 mole of nicotinic acid with 0.75 moles of urea.

  • Heat the mixture with stirring to 230-235°C for 4 hours. Ammonia and carbon dioxide will be evolved.

  • Cool the dark brown reaction mixture.

  • Dissolve the crude product in denatured ethyl alcohol.

  • Filter off any alcohol-insoluble impurities.

  • Treat the filtrate with calcium hydroxide to precipitate the unreacted nicotinic acid as calcium nicotinate.

  • Filter to remove the calcium nicotinate.

  • Add activated carbon to the filtrate to decolorize the solution.

  • Clarify the solution by filtration and evaporate the solvent to obtain nicotinamide.

  • The nicotinamide can be further purified by recrystallization.

Visualizing Troubleshooting Workflows

Troubleshooting Impurities in Nicotinamide from 3-Cyanopyridine Hydrolysis

G start Impure Nicotinamide Product check_impurities Identify Impurities (e.g., by HPLC, TLC) start->check_impurities nicotinic_acid Nicotinic Acid / Nicotinates Present? check_impurities->nicotinic_acid cyanopyridine Unreacted 3-Cyanopyridine Present? check_impurities->cyanopyridine nicotinic_acid->cyanopyridine No optimize_hydrolysis Optimize Hydrolysis Conditions: - Control pH - Reduce Temperature/Time nicotinic_acid->optimize_hydrolysis Yes optimize_completion Drive Reaction to Completion: - Increase Temperature/Time - Check Catalyst Activity cyanopyridine->optimize_completion Yes purify Purify Product: - Recrystallization - Ion Exchange Chromatography cyanopyridine->purify No optimize_hydrolysis->purify optimize_completion->purify end Pure Nicotinamide purify->end

Caption: Troubleshooting workflow for impurities in nicotinamide synthesis.

Mitigating Side Reactions in Nicotinic Acid Amidation with Urea

G start Low Yield / Impure Product (Amidation with Urea) check_conditions Review Reaction Conditions start->check_conditions urea_ratio Excess Urea Used? check_conditions->urea_ratio incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction urea_ratio->incomplete_reaction No adjust_urea Adjust Urea:Nicotinic Acid Ratio (< 1:1) urea_ratio->adjust_urea Yes add_ammonia Introduce Ammonia Stream Post-Urea Reaction incomplete_reaction->add_ammonia Yes optimize_temp Optimize Temperature Profile (e.g., 180-210°C then 220-250°C) incomplete_reaction->optimize_temp Yes purification Purify via Salt Precipitation of Unreacted Nicotinic Acid adjust_urea->purification add_ammonia->purification optimize_temp->purification end Improved Yield & Purity purification->end

Caption: Workflow for mitigating side reactions in nicotinic acid amidation.

References

Technical Support Center: Purification of Crude Pyridine-3-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude pyridine-3-carboxamide (nicotinamide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this essential compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, often synthesized via the hydrolysis of 3-cyanopyridine, typically contains several process-related impurities. The most prevalent include:

  • Nicotinic acid (Niacin): Formed by the hydrolysis of the amide group. Its presence is a significant challenge as its solubility properties can be similar to nicotinamide, complicating separation.[1][2]

  • Nicotinate salts: These are salts of nicotinic acid, such as sodium or potassium nicotinate, which can form depending on the pH of the reaction and work-up conditions.[1][2]

  • Unreacted 3-cyanopyridine: The starting material for many synthetic routes. Its removal is crucial for achieving high purity.[1]

  • Other pyridine derivatives: Depending on the synthetic route, other related pyridine compounds may be present as byproducts.[3][4]

Q2: My recrystallization of this compound is not working well. What are the common issues?

A2: Recrystallization is a primary method for purifying nicotinamide, but challenges such as low yield and poor crystal formation are common.[1] Key issues include:

  • Improper solvent selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures.

  • Co-precipitation of impurities: If impurities have similar solubility profiles, they may crystallize along with the product.

  • Oil formation: The compound may separate as an oil instead of crystals if the solution is supersaturated or cooled too quickly.

  • Polymorphism: Nicotinamide can exist in different crystalline forms (polymorphs), which can be influenced by the solvent and crystallization conditions.[5][6][7]

Q3: How can I remove nicotinic acid from my crude this compound?

A3: The removal of nicotinic acid is a critical step in achieving high-purity nicotinamide. Several methods can be employed:

  • pH adjustment during recrystallization: The pH of the solution can be adjusted to between 7 and 10 to suppress the crystallization of nicotinic acid.[2]

  • Ion-exchange chromatography: This is a highly effective method where the crude mixture is passed through a cation exchange resin to remove cationic impurities and a weak base anion exchange resin to remove nicotinic acid and its salts.[1]

  • Aqueous washes: Washing an organic solution of the crude product with a basic aqueous solution (e.g., sodium bicarbonate) can help to deprotonate and extract the more acidic nicotinic acid into the aqueous phase.

Q4: What are the recommended analytical techniques to assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[8][9] Key considerations for HPLC analysis include:

  • Column: A reverse-phase C18 column is often suitable.

  • Mobile Phase: A buffered aqueous solution with an organic modifier like acetonitrile or methanol is typically used. The pH of the mobile phase can be adjusted to optimize the separation of nicotinamide from its acidic and basic impurities.

  • Detection: UV detection at a wavelength around 260 nm is commonly used.

Other techniques such as Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities.[10]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step Explanation
Excessive solvent used Use the minimum amount of hot solvent required to dissolve the crude product.Using too much solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.
Premature crystallization Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.If the solution cools too quickly during transfer or filtration, the product can crystallize prematurely, leading to loss.
Washing with room temperature solvent Wash the collected crystals with a minimal amount of ice-cold solvent.Using a solvent that is not sufficiently cold can redissolve some of the purified crystals.[11]
Incomplete crystallization After initial cooling to room temperature, place the flask in an ice bath to maximize crystal formation.Lowering the temperature further will decrease the solubility of the product and increase the yield.
Issue 2: Oily Product Instead of Crystals During Recrystallization
Potential Cause Troubleshooting Step Explanation
Solution is too concentrated Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed.Oiling out can occur when the solution is supersaturated.
Cooling is too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath.Rapid cooling can prevent the molecules from arranging into a crystal lattice, leading to the formation of an amorphous oil.
Presence of impurities Attempt a pre-purification step, such as a charcoal treatment or a simple column filtration, to remove impurities that may be inhibiting crystallization.Some impurities can interfere with the crystallization process.
Issue 3: Incomplete Removal of Nicotinic Acid by Recrystallization
Potential Cause Troubleshooting Step Explanation
Inappropriate pH Adjust the pH of the crystallization solution to between 7 and 10 using a suitable base.[2]Increasing the pH will deprotonate the nicotinic acid, making it more soluble in the aqueous phase and less likely to co-crystallize with the neutral nicotinamide.
Co-crystallization Consider using a different solvent system for recrystallization.The relative solubilities of nicotinamide and nicotinic acid can vary in different solvents, potentially allowing for better separation.
High initial impurity level Employ an ion-exchange resin treatment prior to recrystallization to significantly reduce the nicotinic acid content.[1]This combination of techniques can be very effective for producing high-purity material.

Quantitative Data

Table 1: Typical Impurity Profile of Crude this compound from 3-Cyanopyridine Hydrolysis

ImpurityTypical Concentration Range (by weight)
Nicotinate Salts0.05% - 5.0%[1]
Nicotinic Acid0.1% - 5.0%[1]
3-Cyanopyridine0.05% - 0.5%[1]

Table 2: Purity Specifications for USP Grade Nicotinamide

ParameterSpecification
Purity≥ 99.5%[1]
pH (for pharmaceutical grade)5.5 - 7.5[12]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by removing impurities such as nicotinic acid and unreacted starting materials.

Materials:

  • Crude this compound

  • 2-Methylpropanol-1

  • Deionized water

  • 10% (w/v) Sodium hydroxide solution

  • Anhydrous 2-methylpropanol-1 (for washing)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a suitable Erlenmeyer flask, add 100 g of crude this compound.

  • Add 104 mL of 2-methylpropanol-1 and 15 mL of water.

  • Heat the mixture to boiling while stirring to dissolve the solid.

  • Once a clear solution is obtained, cool the solution to 80°C.

  • Adjust the pH of the solution to approximately 7.5-9.5 by the dropwise addition of a 10% sodium hydroxide solution.[2]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least one hour to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with three portions of 50 mL of ice-cold anhydrous 2-methylpropanol-1.[2]

  • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Purification using Ion-Exchange Resins

Objective: To remove ionic impurities, particularly nicotinic acid and nicotinate salts, from an aqueous solution of crude this compound.

Materials:

  • Aqueous solution of crude this compound

  • Strongly acidic cation exchange resin (e.g., sulfonated styrene-divinylbenzene copolymer)

  • Weakly basic anion exchange resin

  • Glass chromatography columns

  • Beakers and collection flasks

Procedure:

  • Prepare two chromatography columns, one packed with the cation exchange resin and the other with the anion exchange resin.

  • Pass the aqueous solution of crude nicotinamide first through the cation exchange column. This will remove any cationic impurities.

  • Collect the eluate from the first column and then pass it through the weak base anion exchange resin column. This step will remove nicotinic acid and its salts.[1]

  • The eluate from the second column will contain the purified nicotinamide.

  • The purified nicotinamide can be isolated by evaporation of the water.[1]

Visualizations

PurificationWorkflow crude Crude this compound dissolution Dissolution in 2-Methylpropanol-1/Water crude->dissolution ph_adjustment pH Adjustment (7.5-9.5) dissolution->ph_adjustment cooling Slow Cooling & Chilling ph_adjustment->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: A typical workflow for the recrystallization of crude this compound.

TroubleshootingRecrystallization start Recrystallization Issue? low_yield Low Yield? start->low_yield Yes oiling_out Oiling Out? start->oiling_out No solve_yield - Use less solvent - Pre-heat funnel - Wash with cold solvent low_yield->solve_yield impurity_present Impurity in Crystals? oiling_out->impurity_present No solve_oiling - Cool slowly - Add more solvent - Remove impurities oiling_out->solve_oiling solve_impurity - Adjust pH - Change solvent - Use ion exchange impurity_present->solve_impurity success Successful Purification solve_yield->success solve_oiling->success solve_impurity->success

Caption: A troubleshooting guide for common recrystallization problems.

ImpurityRemovalPathway crude_solution Crude Nicotinamide Aqueous Solution cation_exchange Cation Exchange Resin crude_solution->cation_exchange Removes Cations anion_exchange Anion Exchange Resin cation_exchange->anion_exchange Removes Nicotinic Acid evaporation Evaporation anion_exchange->evaporation pure_product Pure Nicotinamide evaporation->pure_product

Caption: The pathway for purifying nicotinamide using ion-exchange chromatography.

References

Technical Support Center: Optimizing Coupling Reactions for Pyridine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridine-3-carboxamide derivatives. The content is structured to offer practical solutions and detailed experimental guidance for three key transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Amide Bond Formation.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and a boronic acid or ester, catalyzed by a palladium complex. It is widely used to introduce aryl or heteroaryl substituents onto the pyridine ring.

Troubleshooting Guide & FAQs

Q1: Why is my Suzuki-Miyaura coupling reaction resulting in a low yield?

A1: Low yields in Suzuki-Miyaura couplings of pyridine derivatives can stem from several factors:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides, requiring more active catalyst systems.[1] The electronic properties of the substituents on both coupling partners can also significantly affect reactivity.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions.

    • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS.[2]

Q2: How can I improve the yield of my Suzuki-Miyaura coupling?

A2: To improve the yield, consider the following optimization strategies:

  • Catalyst and Ligand Selection: For challenging couplings involving electron-rich or sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[3] Pre-catalysts can also be highly effective.

  • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[1] The optimal base is often substrate-dependent and may require screening.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often used to dissolve both the organic substrates and the inorganic base. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimization of the reaction temperature is often necessary.

Q3: I am observing a significant amount of homocoupling byproduct. How can I minimize this?

A3: Homocoupling is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). To minimize homocoupling:

  • Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Use of Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help, but a large excess may lead to purification challenges.

Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
13-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100>95
23-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11092
32-Chloropyridine3-Furylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O8085
45-Bromo-3-aminopyridineBenzo[b]thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O10078
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine-5-carboxamide
  • To an oven-dried reaction vial, add 3-chloro-5-carboxamide (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[1]

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[1]

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[1]

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrams

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination is giving a low yield. What are the common causes?

A1: Low yields in Buchwald-Hartwig aminations of pyridine derivatives can be attributed to several factors:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.

  • Base Incompatibility: The choice of base is crucial and highly dependent on the solvent and substrates.[4] Strong bases like NaOtBu are often effective but can be incompatible with sensitive functional groups.[5]

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reaction pathway. The choice of ligand often depends on the nature of the amine (primary, secondary, etc.).

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and the solubility of the base.[4] Aprotic solvents like toluene, dioxane, and THF are commonly used.[6]

Q2: How do I choose the right base for my Buchwald-Hartwig amination?

A2: The selection of the base is critical. Here are some general guidelines:

  • Strong, non-nucleophilic bases are often preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[6]

  • In non-polar solvents , an anionic base is generally required to deprotonate the palladium-amine complex.[4]

  • In polar solvents , the base can sometimes complex with the palladium, creating a stable resting state and inhibiting the reaction.[4]

  • For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.

Q3: I am trying to couple a secondary amine and the reaction is very slow. What can I do?

A3: The coupling of secondary amines can be more challenging than primary amines due to increased steric hindrance. To improve the reaction rate:

  • Use a more active catalyst system: Ligands like RuPhos have been designed for the coupling of secondary amines.

  • Increase the reaction temperature: Carefully increasing the temperature can help overcome the activation barrier.

  • Optimize the base and solvent: A stronger base or a more polar solvent might be beneficial, but this needs to be evaluated on a case-by-case basis.

Data Presentation: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12-BromopyridineAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene8095
23-BromopyridineMorpholinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane10088
32-Chloropyridinen-Hexylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane10098
43-IodopyridineIndolePd(OAc)₂ (2)DavePhos (3)Cs₂CO₃ (2)Toluene11085
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add the 3-bromopyridine (1.0 mmol, 1 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrams

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Amine, Base, Catalyst, and Ligand under Inert Atmosphere B Add Degassed Solvent A->B C Heat to Optimized Temperature B->C D Monitor by TLC or LC-MS C->D E Aqueous Workup D->E F Column Chromatography E->F G Isolated Product F->G

Experimental workflow for a typical Buchwald-Hartwig amination.

III. Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of this compound derivatives, typically achieved by coupling a carboxylic acid with an amine.

Troubleshooting Guide & FAQs

Q1: My amide coupling reaction is not going to completion. What should I do?

A1: Incomplete amide coupling reactions can be due to several factors:

  • Insufficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally slow. An activating agent is required.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.

  • Side Reactions: The activating agent can sometimes react with the amine, leading to byproducts.

  • Solubility Issues: Poor solubility of either the carboxylic acid or the amine in the reaction solvent can hinder the reaction.

Q2: Which coupling reagent should I choose for my amide bond formation?

A2: The choice of coupling reagent depends on the substrates and desired reaction conditions.

  • Carbodiimides (e.g., DCC, EDC): These are common and effective but can lead to racemization in chiral substrates and the formation of urea byproducts that can be difficult to remove.[7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and often lead to faster reactions with less racemization.[8] HATU is particularly effective for difficult couplings.[9]

  • Phosphonium Salts (e.g., PyBOP): These are also very effective and avoid the formation of guanidinium byproducts that can occur with uronium salts.

Q3: I am using HATU as a coupling reagent and see an extra spot on my TLC. What could it be?

A3: A common byproduct when using HATU is tetramethylurea, which can be difficult to remove.[8] To minimize its formation and other side reactions:

  • Pre-activate the carboxylic acid: Mix the carboxylic acid, HATU, and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the amine.[8] This ensures the HATU is consumed in forming the active ester.

  • Control Stoichiometry: Avoid using a large excess of HATU.

Data Presentation: Comparison of Coupling Reagents for Amide Bond Formation
EntryCarboxylic AcidAmineCoupling Reagent (equiv)Base (equiv)SolventTemp (°C)Yield (%)
1Pyridine-3-carboxylic acidBenzylamineEDC (1.2)HOBt (1.2), DIPEA (2)DMFRT92
2Pyridine-3-carboxylic acidAnilineHATU (1.1)DIPEA (2)DMFRT95
3Pyridine-3-carboxylic acidMorpholinePyBOP (1.1)DIPEA (2)CH₂Cl₂RT90
4Nicotinic acidGlycine methyl esterT3P (1.5)Pyridine (3)EtOAcRT88
Experimental Protocol: HATU-Mediated Amide Coupling
  • To a stirred solution of pyridine-3-carboxylic acid (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.).[8]

  • Add HATU (1.1 mmol, 1.1 equiv.) to the mixture.[8]

  • Stir the mixture at room temperature for 5-15 minutes to allow for the pre-activation of the carboxylic acid.[8]

  • Add the amine (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC. Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.[8]

Diagrams

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling Q1 Is the Carboxylic Acid Fully Activated? Start->Q1 S1 Consider a more potent coupling reagent (e.g., HATU). Pre-activate the acid. Q1->S1 No Q2 Is the Amine Sterically Hindered or Electron Deficient? Q1->Q2 Yes End Improved Yield S1->End S2 Increase reaction temperature. Use a more forcing coupling reagent. Q2->S2 Yes Q3 Are there Side Products? Q2->Q3 No S2->End S3 Optimize order of addition. Adjust stoichiometry. Q3->S3 Yes Q3->End No S3->End

Troubleshooting logic for low yields in amide coupling reactions.

References

identifying and removing impurities in nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of nicotinamide.

Troubleshooting Guides

This section addresses common issues encountered during nicotinamide synthesis and purification.

Issue 1: Low Yield of Nicotinamide

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Hydrolysis of 3-Cyanopyridine - Ensure adequate reaction time and temperature. For base-catalyzed hydrolysis, typical conditions are 90-150°C for 4-8 hours. - Monitor reaction progress using HPLC to confirm the disappearance of the 3-cyanopyridine starting material.Increased conversion of 3-cyanopyridine to nicotinamide, leading to a higher yield.
Product Degradation - Avoid excessively high temperatures or prolonged reaction times, which can lead to the hydrolysis of nicotinamide to nicotinic acid. - For enzymatic hydrolysis, ensure the pH and temperature are optimal for the specific nitrile hydratase used.Minimized formation of nicotinic acid as a byproduct, preserving the nicotinamide product.
Losses During Work-up and Purification - Optimize the recrystallization procedure to minimize the amount of nicotinamide remaining in the mother liquor. - Ensure complete precipitation of nicotinamide during crystallization by cooling the solution to a sufficiently low temperature (e.g., 10°C).[1]Higher recovery of purified nicotinamide.

Issue 2: High Levels of Nicotinic Acid Impurity

Potential Cause Troubleshooting Step Expected Outcome
Over-hydrolysis of Nicotinamide - Reduce reaction temperature or time. - Use a milder catalyst or a lower concentration of the base catalyst.Reduced conversion of nicotinamide to nicotinic acid.
Inefficient Purification - For recrystallization, adjust the pH of the solution to between 7 and 10 to decrease the solubility of nicotinamide relative to the sodium salt of nicotinic acid.[1] - Employ anion-exchange chromatography to selectively bind and remove the negatively charged nicotinic acid.Significant reduction in the nicotinic acid content of the final product.

Issue 3: Presence of Unreacted 3-Cyanopyridine

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reaction Time or Temperature - Increase the reaction time or temperature to drive the hydrolysis to completion. - Ensure efficient mixing to facilitate contact between the reactants and the catalyst.Complete consumption of the 3-cyanopyridine starting material.
Catalyst Deactivation - For catalytic reactions, ensure the catalyst is fresh and active. - In enzymatic reactions, check for the presence of inhibitors that may affect enzyme activity.Maintained catalytic activity throughout the reaction, leading to complete conversion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in nicotinamide synthesized from 3-cyanopyridine?

The most common impurities arising from the hydrolysis of 3-cyanopyridine are:

  • Nicotinic acid: Formed from the over-hydrolysis of nicotinamide.

  • Nicotinate salts: Such as sodium nicotinate, formed when using a base catalyst like sodium hydroxide.[1]

  • Unreacted 3-cyanopyridine: Resulting from incomplete reaction.

Q2: How can I effectively remove nicotinic acid from my nicotinamide product?

Two primary methods are recommended for the removal of nicotinic acid:

  • Recrystallization: This can be performed using a mixed solvent system of 2-methylpropanol-1 (isobutanol) and water. Adjusting the pH of the solution to 7-10 is crucial for effective separation, as it increases the solubility of the nicotinic acid salt in the mother liquor while promoting the crystallization of pure nicotinamide.[1]

  • Anion-Exchange Chromatography: Since nicotinic acid is an acid, it will be negatively charged at a neutral or slightly basic pH and will bind to an anion-exchange resin. Nicotinamide, being neutral, will not bind and can be washed through the column.

Q3: What analytical method is best for quantifying nicotinamide and its impurities?

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the simultaneous quantification of nicotinamide, nicotinic acid, and 3-cyanopyridine.[2] A reversed-phase C18 column with a UV detector is typically employed.

Quantitative Data Summary

Parameter Typical Range Reference
Nicotinic Acid Impurity (in crude product) 0.3 - 5.0%[1]
Nicotinate Salt Impurity (in crude product) 1.5 - 2.5%[1]
Unreacted 3-Cyanopyridine (in crude product) Varies depending on conversion
Purity after Recrystallization >99%[1]

Experimental Protocols

Protocol 1: Purification of Nicotinamide by Recrystallization

This protocol describes the purification of crude nicotinamide containing nicotinic acid impurity using a mixed solvent recrystallization method.

Materials:

  • Crude nicotinamide

  • 2-Methylpropanol-1 (Isobutanol)

  • Deionized water

  • 10% (w/v) Sodium hydroxide solution

  • Anhydrous 2-methylpropanol-1 (for washing)

Procedure:

  • In a suitable flask, for every 250 g of crude nicotinamide, add 260 mL of 2-methylpropanol-1 and 37 mL of deionized water.[1]

  • Heat the mixture to its boiling point with stirring to completely dissolve the solid.

  • Cool the solution to 80°C.

  • Adjust the pH of the solution to 7.5-8.0 by the dropwise addition of a 10% sodium hydroxide solution.

  • Slowly cool the solution to 10°C to allow for the crystallization of nicotinamide.[1]

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals three times with 50 mL portions of anhydrous 2-methylpropanol-1.[1]

  • Dry the purified crystals under vacuum.

Protocol 2: Quantification of Nicotinamide and Impurities by HPLC

This protocol outlines a general HPLC method for the simultaneous determination of nicotinamide, nicotinic acid, and 3-cyanopyridine.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (20:20:60, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 216 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare individual stock solutions of nicotinamide, nicotinic acid, and 3-cyanopyridine in the mobile phase. From these, prepare a series of mixed standard solutions of known concentrations.

  • Sample Preparation: Accurately weigh a sample of the nicotinamide product, dissolve it in the mobile phase, and dilute to a suitable concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks based on their retention times compared to the standards. Construct a calibration curve for each analyte by plotting peak area against concentration. Use the calibration curves to determine the concentration of nicotinamide and its impurities in the sample.

Visualizations

experimental_workflow cluster_synthesis Nicotinamide Synthesis cluster_purification Purification cluster_analysis Quality Control start 3-Cyanopyridine + H2O hydrolysis Hydrolysis start->hydrolysis crude Crude Nicotinamide hydrolysis->crude recrystallization Recrystallization crude->recrystallization Impurity Removal filtration Filtration recrystallization->filtration drying Drying filtration->drying pure Pure Nicotinamide drying->pure sampling Sampling pure->sampling hplc HPLC Analysis sampling->hplc pass Pass hplc->pass Purity > 99% fail Fail (Repurify) hplc->fail Purity < 99% fail->recrystallization

Caption: Experimental workflow for nicotinamide synthesis, purification, and analysis.

troubleshooting_logic cluster_low_yield Low Yield cluster_high_impurity High Impurity start Problem Identified incomplete_rxn Incomplete Reaction? start->incomplete_rxn product_loss Loss During Workup? start->product_loss nicotinic_acid High Nicotinic Acid? start->nicotinic_acid unreacted_sm Unreacted Starting Material? start->unreacted_sm check_params Increase Time/Temp incomplete_rxn->check_params optimize_cryst Optimize Crystallization product_loss->optimize_cryst adjust_ph Adjust pH in Recrystallization nicotinic_acid->adjust_ph ion_exchange Use Ion Exchange nicotinic_acid->ion_exchange increase_rxn_time Increase Reaction Time unreacted_sm->increase_rxn_time

Caption: Troubleshooting logic for common issues in nicotinamide synthesis.

References

Technical Support Center: Pyridine-3-Carboxamide (Nicotinamide) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of pyridine-3-carboxamide (nicotinamide) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. It is susceptible to base-catalyzed hydrolysis, and the rate of degradation increases with higher temperatures. Exposure to UV light can also lead to photodegradation. The choice of buffer can also play a role in its stability.

Q2: What is the main degradation product of this compound in aqueous solutions?

A2: The primary degradation product of this compound in aqueous solution is nicotinic acid (pyridine-3-carboxylic acid) through the hydrolysis of the amide group.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound solutions should be stored at low temperatures, protected from light, and ideally at a neutral or slightly acidic pH. For long-term storage, aliquoting and freezing at -20°C is recommended. Once in solution at -20°C, it is advised to use within 3 months to prevent loss of potency[1]. Lyophilized powder is stable for up to 24 months when stored at -20°C and desiccated[1].

Q4: How can I monitor the degradation of my this compound solution?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the parent this compound and its primary degradation product, nicotinic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of this compound in the stock or working solution.1. Prepare fresh solutions from a new stock of solid this compound.2. Verify the pH of your solution; avoid alkaline conditions.3. Store solutions protected from light and at a low temperature (e.g., 4°C for short-term, -20°C for long-term).4. Analyze the solution for the presence of nicotinic acid using HPLC to confirm degradation.
Precipitate forms in the solution upon storage. The solubility of this compound or its degradation products may be exceeded at lower temperatures or due to pH shifts.1. Ensure the concentration of your solution is within the solubility limits for the storage temperature.2. Check the pH of the solution, as changes can affect solubility.3. Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing more dilute stock solutions.
Discoloration of the solution (e.g., yellowing). This could indicate photodegradation or other complex degradation pathways, especially if the solution has been exposed to light for extended periods.1. Discard the discolored solution and prepare a fresh batch.2. Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.

Quantitative Data on Degradation

The rate of degradation of this compound is dependent on several factors. Below are tables summarizing available quantitative data.

Table 1: Photodegradation of this compound in the Presence of Ascorbic Acid

This table shows the apparent first-order rate constants for the photodegradation of ascorbic acid in the presence of 1 x 10⁻³ M nicotinamide at various pH values, indicating an interaction that accelerates degradation. The reaction follows first-order kinetics.[2]

pHApparent First-Order Rate Constant (k_obs) (x 10⁻³ min⁻¹)
2.01.17
12.03.61

Table 2: Stability of Related Nicotinamide Cofactors in Different Buffers

This data on NADH, a related nicotinamide-containing cofactor, highlights the significant impact of buffer choice on stability. Tris buffer demonstrated the best performance in maintaining stability.[3][4][5][6]

Buffer (50 mM, pH 8.5)Temperature (°C)Degradation Rate (μM/day)% Remaining after 43 days
Tris194>90%
Tris251175%
HEPES1918~60% (after 40 days)
Sodium Phosphate1923<50% (after 40 days)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the this compound solution to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period. Neutralize before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at room temperature for a specified period. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Store at room temperature for a specified period.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 60°C or 85°C) for a specified period.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis:

  • At predetermined time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Analyze the samples using the HPLC method described in Protocol 2.

Protocol 2: HPLC Analysis of this compound and Nicotinic Acid

This method is for the simultaneous quantification of this compound and its primary degradation product, nicotinic acid.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM phosphate buffer pH 3: methanol (90:10, v/v)[7].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm[7].

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and nicotinic acid of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the degradation study with the mobile phase to fall within the concentration range of the standard curve. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area against the concentration for both this compound and nicotinic acid. Use the regression equation to calculate the concentrations in the unknown samples.

Visualizations

cluster_factors Pyridine3Carboxamide This compound NicotinicAcid Nicotinic Acid Pyridine3Carboxamide->NicotinicAcid Amide Hydrolysis Factors Influencing Factors Hydrolysis Hydrolysis pH pH (Base-catalyzed) pH->Hydrolysis Temp Temperature Temp->Hydrolysis Light Light (UV) Light->Hydrolysis

Caption: Primary degradation pathway of this compound in solution.

start Start: this compound Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 N HCl) stress->acid pH base Base Hydrolysis (0.1 N NaOH) stress->base pH oxidation Oxidation (3% H2O2) stress->oxidation Oxidative thermal Thermal Degradation (e.g., 60°C) stress->thermal Heat photo Photodegradation (UV/Vis Light) stress->photo Light sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis end End: Quantify Degradation analysis->end

Caption: Experimental workflow for a forced degradation study.

References

troubleshooting low yield in pyridine-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of pyridine-3-carboxamide (nicotinamide).

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis from 3-cyanopyridine is resulting in a low yield. What are the common causes?

Low yields in the hydrolysis of 3-cyanopyridine are often attributed to several factors:

  • Incomplete Hydrolysis: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Byproduct Formation: A common byproduct is nicotinic acid, formed by the over-hydrolysis of the amide. The reaction conditions, particularly the catalyst and pH, play a crucial role in the selectivity towards the amide.[1][2]

  • Catalyst Inefficiency: The choice and preparation of the catalyst, such as manganese dioxide, significantly impact the conversion and selectivity. The activity of the catalyst can vary depending on its preparation method and crystalline structure.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the ratio of reactants are critical and need to be optimized for this specific transformation.

Q2: I am attempting to synthesize this compound from nicotinic acid, but the yield is poor. What should I investigate?

Low yields in the amidation of nicotinic acid can stem from:

  • Inefficient Amidation Agent: The choice of the ammonia source or coupling agent is critical. For instance, when using urea, the temperature needs to be carefully controlled to ensure efficient reaction without decomposition.[3]

  • Poor Activation of Carboxylic Acid: If using a coupling reagent, incomplete activation of the nicotinic acid will lead to low conversion. The choice of coupling reagent and the reaction conditions are crucial for efficient activation.

  • Reaction Temperature: The temperature for the amidation reaction is a critical parameter. For example, in the reaction with urea, temperatures in the range of 180°C to 250°C are typically required.[3]

  • Purification Losses: Nicotinamide is soluble in water and some organic solvents, which can lead to losses during the work-up and purification steps.

Q3: What are the most effective catalysts for the hydration of 3-cyanopyridine to this compound?

Manganese dioxide (MnO₂) is a widely used and effective catalyst for the selective hydration of 3-cyanopyridine to nicotinamide.[4][5] The catalytic activity can be influenced by the method of preparation. Other catalysts, such as nickel oxide, have also been reported but may result in lower yields.[6] Biocatalysts, like nitrile hydratase from microorganisms such as Rhodococcus rhodochrous, have demonstrated high efficiency and selectivity, achieving near-quantitative conversion under mild conditions.[7][8]

Q4: Can I use urea as an ammonia source for the amidation of nicotinic acid?

Yes, urea can be used as a convenient and solid source of ammonia for the direct amidation of nicotinic acid. The reaction is typically carried out at elevated temperatures (180-250°C).[3] This method can provide good yields of nicotinamide.

Troubleshooting Guides

Issue 1: Low Yield in the Hydrolysis of 3-Cyanopyridine
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time. Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature. For MnO₂ catalysis, refluxing in an aqueous medium is common.[5]
Byproduct Formation (Nicotinic Acid) - Ensure the catalyst is selective for amide formation. The preparation method of MnO₂ can influence selectivity. - Control the pH of the reaction mixture. Alkaline conditions can favor the formation of nicotinic acid.[2]
Catalyst Deactivation/Inefficiency - Use a freshly prepared or high-quality commercial catalyst. - Optimize the catalyst loading.
Suboptimal Solvent - While water is a common solvent, some procedures utilize alcohol-water mixtures which can improve solubility and yield.[1]
Issue 2: Low Yield in the Amidation of Nicotinic Acid
Potential Cause Troubleshooting Step
Inefficient Amidation - With Urea: Optimize the reaction temperature. A temperature range of 220-230°C has been reported to be effective.[3] Consider the molar ratio of nicotinic acid to urea. - With Coupling Reagents: Choose an appropriate coupling reagent. For challenging amide bond formations, reagents like HATU or COMU can be effective.
Poor Solubility of Reactants - Select a suitable solvent that can dissolve both nicotinic acid and the amine/ammonia source. DMF or DCM are common choices for coupling reactions.
Side Reactions - In reactions with coupling reagents, side reactions can occur. The choice of reagent and the addition of additives like HOBt can minimize these.
Difficult Purification - Optimize the work-up procedure to minimize product loss. This may involve careful extraction and crystallization.

Data Presentation

Table 1: Comparison of Catalysts for the Hydration of 3-Cyanopyridine
CatalystReaction ConditionsYield of Nicotinamide (%)Reference
Manganese Dioxide (prepared by redox method)Reflux in water for 8 hours98.9[5]
Manganese Dioxide (prepared by redox method)Reflux in water for 13.5 hours91.56[5]
Nickel OxideNot specifiedLow[6]
Rhodococcus rhodochrous J1 (resting cells)25°C, 9 hours100[7]
Table 2: Amidation of Nicotinic Acid with Urea - Effect of Temperature
Temperature (°C)Reaction Time (hours)Molar Ratio (Nicotinic Acid:Urea)Yield of Nicotinamide (%)Reference
220-23051:177.8[3]
220-23041:188 (crude)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 3-Cyanopyridine using Manganese Dioxide

This protocol is based on a reported procedure for the catalytic hydration of 3-cyanopyridine.[5]

  • Catalyst Preparation (Redox Method):

    • Prepare an aqueous solution of potassium permanganate (e.g., 0.332 M) and an aqueous solution of manganese chloride (e.g., 1.125 M).

    • Add the potassium permanganate solution to the manganese chloride solution with continuous stirring at 30°C.

    • The resulting manganese dioxide precipitate is filtered, washed with distilled water until free from chloride ions, and dried in an oven at 110°C for three hours.

  • Hydrolysis Reaction:

    • Dissolve 3-cyanopyridine (e.g., 0.096 mole) in water (e.g., 5.556 mole).

    • Add the prepared manganese dioxide catalyst (e.g., 0.0115 mole) to the solution.

    • Reflux the mixture at 105°C for 8 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and filter to remove the catalyst.

    • Evaporate the filtrate to dryness under reduced pressure to obtain solid this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound from Nicotinic Acid and Urea

This protocol is adapted from a patented procedure.[3]

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer, thoroughly mix nicotinic acid (1 mole) and urea (1 mole).

    • Optionally, a small amount of 28% ammonia water (e.g., 5 parts by weight) can be added.

  • Reaction Procedure:

    • Heat the mixture in an oil bath to 220-230°C over approximately 40 minutes. The internal temperature will be around 180-210°C, and evolution of ammonia and carbon dioxide will be observed.

    • Maintain the internal temperature at 220-230°C and continue heating for 5 hours.

  • Work-up and Purification:

    • Cool the dark brown reaction mixture to about 100°C.

    • Pour the mixture into denatured ethyl alcohol (e.g., 200 parts by weight).

    • Filter off any alcohol-insoluble impurities.

    • The filtrate can be further purified by recrystallization from alcohol to yield this compound.

Visualizations

Reaction_Pathway_Hydrolysis 3-Cyanopyridine 3-Cyanopyridine This compound This compound 3-Cyanopyridine->this compound H2O, Catalyst (e.g., MnO2) Nicotinic_Acid_Byproduct Nicotinic Acid (Byproduct) This compound->Nicotinic_Acid_Byproduct Over-hydrolysis

Caption: Synthesis of this compound via Hydrolysis.

Reaction_Pathway_Amidation Nicotinic_Acid Nicotinic Acid This compound This compound Nicotinic_Acid->this compound Ammonia Source (e.g., Urea, NH3) / Heat or Coupling Reagent

Caption: Synthesis of this compound via Amidation.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_action Corrective Actions Low_Yield Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Analyze_Byproducts Analyze for Byproducts (e.g., Nicotinic Acid) Check_Reaction_Completion->Analyze_Byproducts Incomplete Optimize_Conditions Optimize Reaction Conditions Check_Reaction_Completion->Optimize_Conditions Complete Verify_Reagent_Quality Verify Reagent/Catalyst Quality Analyze_Byproducts->Verify_Reagent_Quality Modify_Workup Modify Work-up/Purification Analyze_Byproducts->Modify_Workup Significant Byproducts Review_Reaction_Conditions Review Reaction Conditions (Temp, Time, Solvent) Verify_Reagent_Quality->Review_Reaction_Conditions Review_Reaction_Conditions->Optimize_Conditions Change_Catalyst Change/Improve Catalyst Review_Reaction_Conditions->Change_Catalyst Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Change_Catalyst->Improved_Yield Modify_Workup->Improved_Yield

Caption: Troubleshooting Workflow for Low Yield Synthesis.

References

Technical Support Center: Managing Cyanopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyanopyridine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage unwanted polymerization and other side reactions during the synthesis and handling of cyanopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What causes unwanted polymerization during reactions with cyanopyridine derivatives?

A1: Unwanted polymerization in cyanopyridine reactions is often initiated by free radicals. The pyridine ring and the cyano group can be susceptible to radical-initiated processes, especially under harsh reaction conditions such as high temperatures or in the presence of radical initiators. While cyanopyridines themselves are not as prone to polymerization as vinyl monomers, certain reaction conditions can promote the formation of oligomeric or polymeric byproducts.

Q2: Are there specific functional groups on cyanopyridine that increase the risk of polymerization?

A2: While the cyanopyridine core itself can be involved in side reactions, substituents that are prone to radical formation or that activate the pyridine ring can increase the risk. For example, vinyl-substituted cyanopyridines would be highly susceptible to polymerization. Additionally, reaction conditions that generate radical intermediates can lead to polymerization regardless of the specific substituents.

Q3: How can I detect if polymerization has occurred in my reaction?

A3: The formation of insoluble, tar-like materials is a strong indicator of polymerization. You may also observe a lower than expected yield of your desired product and the presence of high molecular weight species in your crude reaction mixture when analyzed by techniques like mass spectrometry or gel permeation chromatography (GPC). A significant increase in the viscosity of the reaction mixture can also be a sign of polymerization.[1]

Q4: What are the most common types of inhibitors used to prevent polymerization?

A4: The most common polymerization inhibitors are free radical scavengers. These compounds react with and neutralize free radicals, preventing them from initiating a polymerization chain reaction. Examples include phenolic compounds like hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ), as well as stable radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The choice of inhibitor depends on the specific reaction conditions and the solubility of the inhibitor in the reaction medium.

Troubleshooting Guide

Issue 1: Low Yield and Formation of Insoluble Byproducts

This is a common problem that often points towards polymerization or other side reactions.

Potential Cause Recommended Solution
High Reaction Temperature Optimize the reaction temperature. Lowering the temperature can reduce the rate of radical formation and other side reactions.[2] Monitor the reaction closely to find the minimum temperature required for the desired transformation.
Presence of Radical Initiators Ensure all reagents and solvents are free from peroxides or other radical-initiating impurities. Consider degassing the solvent or running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote radical formation.
Extended Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[2] Prolonged reaction times can lead to the formation of byproducts.[2][3]
Inappropriate Solvent The choice of solvent can influence reaction pathways. Experiment with different solvents to find one that favors the desired reaction over side reactions.
Harsh Reaction Conditions If using strong acids or bases, consider switching to milder alternatives.[2][3] For example, some syntheses of 2-amino-3-cyanopyridine derivatives have shown improved yields and cleaner profiles with greener catalysts or under solvent-free microwave conditions.[4][5]
Issue 2: Reaction Mixture Becomes Viscous or Solidifies

A sudden increase in viscosity is a strong indication of polymerization.

Potential Cause Recommended Solution
Runaway Polymerization For exothermic reactions, ensure adequate temperature control. If a runaway reaction is suspected, immediate cooling is necessary. In some cases, adding a "short-stop" inhibitor can quench the polymerization.[6]
High Monomer Concentration If applicable to your specific cyanopyridine derivative (e.g., one with a polymerizable group), reducing the concentration of the reactant may slow down the rate of polymerization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproduct Formation in a Cyanopyridine Synthesis

This protocol is a generalized approach based on best practices to mitigate unwanted side reactions, including polymerization.

1. Reagent and Solvent Preparation:

  • Use high-purity, peroxide-free solvents. Test for peroxides if the solvent has been stored for an extended period.
  • If using vinyl-containing cyanopyridine monomers that are commercially supplied with an inhibitor (like MEHQ), it is often advisable to remove the inhibitor before use, for example, by passing the monomer through an inhibitor-remover column.[1]

2. Reaction Setup:

  • Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, thermometer, and a port for introducing an inert gas.
  • Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

3. Addition of a Radical Scavenger (Optional but Recommended):

  • For reactions where radical formation is a significant concern, a free radical scavenger can be added.
  • Add a small amount of a suitable inhibitor, such as hydroquinone (HQ) or 2,6-di-tert-butyl-4-methylphenol (BHT), to the reaction mixture at the beginning of the reaction. The amount should be optimized and is typically in the range of 100-500 ppm relative to the cyanopyridine reactant.

4. Reaction Conditions:

  • Maintain the lowest effective temperature for the reaction. Use a temperature-controlled bath to ensure a stable temperature.
  • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
  • Avoid unnecessarily long reaction times. Once the reaction is complete, proceed with the workup promptly.

5. Workup and Purification:

  • Cool the reaction mixture to room temperature.
  • Follow a standard aqueous workup procedure to quench the reaction and remove any water-soluble byproducts.
  • Purify the crude product using an appropriate method such as column chromatography, recrystallization, or distillation.

Visualizations

Troubleshooting_Polymerization Start Start: Low Yield / Insoluble Byproducts Check_Temp High Reaction Temperature? Start->Check_Temp Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp Yes Check_Atmosphere Reaction Open to Air? Check_Temp->Check_Atmosphere No Lower_Temp->Check_Atmosphere Inert_Atmosphere Action: Use Inert Atmosphere (N2/Ar) Check_Atmosphere->Inert_Atmosphere Yes Check_Time Extended Reaction Time? Check_Atmosphere->Check_Time No Inert_Atmosphere->Check_Time Optimize_Time Action: Monitor and Optimize Time Check_Time->Optimize_Time Yes Check_Reagents Harsh Reagents (Strong Acid/Base)? Check_Time->Check_Reagents No Optimize_Time->Check_Reagents Milder_Reagents Action: Use Milder Reagents Check_Reagents->Milder_Reagents Yes Add_Inhibitor Consider Adding a Radical Scavenger Check_Reagents->Add_Inhibitor No Milder_Reagents->Add_Inhibitor End Outcome: Improved Yield and Purity Add_Inhibitor->End Inhibition_Mechanism Initiator Initiator (e.g., Heat, Light, Impurity) Radical_Formation Radical (R.) Formation Initiator->Radical_Formation Chain_Initiation Chain Initiation Radical_Formation->Chain_Initiation Scavenging Radical Scavenging Radical_Formation->Scavenging Cyanopyridine Cyanopyridine Monomer Cyanopyridine->Chain_Initiation Propagation Propagation (Polymer Chain Growth) Chain_Initiation->Propagation Propagation->Propagation Adds more monomer Inhibitor Inhibitor (e.g., HQ) Inhibitor->Scavenging Stable_Product Stable, Non-reactive Product Scavenging->Stable_Product

References

preventing hydrolysis of the amide group in pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of the amide group in pyridine-3-carboxamide (nicotinamide) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is amide hydrolysis, and why is it a concern for this compound?

Amide hydrolysis is a chemical reaction in which an amide bond is cleaved by reacting with water, resulting in the formation of a carboxylic acid and an amine. For this compound, this means the amide group is converted to a carboxyl group, forming nicotinic acid and ammonia. This is a significant concern in research and drug development because this degradation can lead to a loss of biological activity, altered pharmacological properties, and the formation of impurities that could have their own effects or toxicities.

Q2: What are the primary mechanisms of hydrolysis for this compound?

This compound can undergo hydrolysis through two primary mechanisms:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

  • Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then breaks down to the carboxylate and ammonia.

Q3: What factors influence the rate of this compound hydrolysis?

The rate of hydrolysis is primarily influenced by:

  • pH: The stability of this compound is highly dependent on the pH of the solution. The hydrolysis rate is at its minimum in the pH range of 4 to 6.[1] Outside of this range, both acidic and basic conditions can significantly increase the rate of degradation.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Even a mild increase in temperature can have a significant effect on the long-term stability of the compound.[2][3]

  • Buffer System: The choice of buffer can also impact stability. For instance, studies on related nicotinamide-containing cofactors have shown that Tris buffer can offer greater stability compared to phosphate or HEPES buffers.[2][3][4]

Q4: How can I monitor the hydrolysis of my compound?

The most common and reliable method for monitoring the hydrolysis of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate this compound from its primary degradation product, nicotinic acid, allowing for accurate quantification of both over time.

Troubleshooting Guides

Problem: My this compound is degrading in an aqueous formulation.

If you observe the degradation of your compound in an aqueous solution, consider the following troubleshooting steps:

Solution 1: pH Adjustment

The pH of your solution is the most critical factor in controlling hydrolysis.

  • Recommendation: Adjust the pH of your formulation to be within the optimal stability range of 4 to 6.[1]

  • Action: Use a suitable buffer system to maintain the pH in this range. Citrate or acetate buffers are commonly used in this pH window.

Table 1: pH and Temperature Effects on this compound Stability

pH RangeTemperatureStabilityRecommendations
< 4Ambient or ElevatedLow (Acid-catalyzed hydrolysis)Increase pH to 4-6. Use a suitable buffer.
4 - 6 Ambient Optimal Maintain pH in this range for maximum stability.
> 6Ambient or ElevatedLow (Base-catalyzed hydrolysis)Decrease pH to 4-6. Use a suitable buffer.
AnyElevatedDecreasedStore solutions at lower temperatures (e.g., 2-8°C) to slow degradation.

Solution 2: Temperature Control

Higher temperatures will accelerate hydrolysis regardless of the pH.

  • Recommendation: Store your this compound solutions at reduced temperatures.

  • Action: For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, consider frozen storage (-20°C or lower), but ensure you assess the stability upon freeze-thaw cycles.

Solution 3: Buffer System Selection

The components of your buffer can influence the rate of hydrolysis.

  • Recommendation: If stability issues persist, consider changing your buffer system.

  • Action: Studies on related compounds suggest that Tris buffer may provide enhanced stability compared to phosphate or HEPES buffers.[2][3][4] Evaluate the compatibility of a Tris buffer system with your experimental needs.

Problem: I need to perform a reaction under conditions that will hydrolyze the amide group.

In situations where the experimental conditions (e.g., strong acid or base) are unavoidable, protecting the amide group is a viable strategy.

Solution: Use of a Protecting Group

A protecting group can be temporarily attached to the amide nitrogen to make it less susceptible to hydrolysis. After the desired reaction is complete, the protecting group can be removed to regenerate the original amide.

  • Recommendation: Use a suitable protecting group for the primary amide. Common choices for amines and amides include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

  • Action: Protect the amide nitrogen before subjecting the molecule to harsh conditions. See the experimental protocols section for a general procedure.

Table 2: Comparison of Common Amide Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[5][6]Stable to base and hydrogenolysis.
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂/Pd-C)[2]Stable to mild acid and base.

Experimental Protocols

Protocol 1: pH Stability Study of this compound by HPLC

This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate or citrate buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC grade acetonitrile and water

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or a 50:50 mixture of acetonitrile and water.

3. Stress Sample Preparation:

  • For each pH condition, mix a known volume of the stock solution with the corresponding buffer (or HCl/NaOH solution) to achieve the target pH and a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Prepare a control sample at the optimal pH of ~5.

  • Incubate the samples at a controlled temperature (e.g., 50°C) to accelerate degradation.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze the samples by a validated stability-indicating HPLC method. A typical mobile phase could be a gradient of acetonitrile and a phosphate buffer.

  • Monitor the chromatograms at the lambda max of this compound (around 262 nm).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH condition.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Identify and quantify the primary degradation product, nicotinic acid.

Protocol 2: General Procedure for Boc Protection of the Amide Group

This protocol provides a general method for the N-Boc protection of a primary amide.

1. Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Reagents for workup (e.g., water, brine, drying agent like Na₂SO₄)

2. Protection Reaction:

  • Dissolve this compound in the chosen solvent.

  • Add a catalytic amount of DMAP.

  • Add (Boc)₂O (typically 1.1 to 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

3. Workup and Purification:

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the resulting N-Boc-protected this compound by column chromatography if necessary.

4. Deprotection:

  • To remove the Boc group, dissolve the protected compound in a solvent like DCM and treat with a strong acid such as trifluoroacetic acid (TFA) at room temperature.[5][6]

Visualizations

Mechanisms of Hydrolysis

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Amide This compound A_Protonation Protonated Amide (More Electrophilic) A_Amide->A_Protonation + H⁺ A_WaterAttack Tetrahedral Intermediate A_Protonation->A_WaterAttack + H₂O A_Products Nicotinic Acid + NH₄⁺ A_WaterAttack->A_Products - H⁺ B_Amide This compound B_OHAttack Tetrahedral Intermediate B_Amide->B_OHAttack + OH⁻ B_Products Nicotinate + NH₃ B_OHAttack->B_Products Elimination B_Final Nicotinic Acid B_Products->B_Final + H⁺ (Workup)

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Troubleshooting Workflow for Degradation

Troubleshooting_Workflow Start Degradation of This compound Observed CheckpH Is the pH between 4 and 6? Start->CheckpH AdjustpH Adjust pH to 4-6 using a suitable buffer CheckpH->AdjustpH No CheckTemp Is the solution stored at elevated temperature? CheckpH->CheckTemp Yes AdjustpH->CheckTemp LowerTemp Store at a lower temperature (e.g., 2-8°C) CheckTemp->LowerTemp Yes ConsiderProtectingGroup Are harsh conditions (strong acid/base) unavoidable? CheckTemp->ConsiderProtectingGroup No LowerTemp->ConsiderProtectingGroup UseProtectingGroup Use an amide protecting group (e.g., Boc) ConsiderProtectingGroup->UseProtectingGroup Yes Reassess Re-evaluate buffer system and formulation ConsiderProtectingGroup->Reassess No End Stability Improved UseProtectingGroup->End Reassess->End Protecting_Group_Logic Start This compound (Amide is reactive) Protection Step 1: Protection (+ Boc₂O, DMAP) Start->Protection Protected N-Boc-Pyridine-3-carboxamide (Amide is unreactive) Protection->Protected Reaction Step 2: Desired Reaction (under harsh conditions) Protected->Reaction ProductProtected Product with Protected Amide Reaction->ProductProtected Deprotection Step 3: Deprotection (+ Strong Acid, e.g., TFA) ProductProtected->Deprotection FinalProduct Final Product with Amide Regenerated Deprotection->FinalProduct

References

Technical Support Center: Solvent Effects on Pyridine-3-Carboxamide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guides and answers to frequently asked questions regarding the impact of solvents on the reactivity of pyridine-3-carboxamide (nicotinamide).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues and questions you might encounter during your experiments.

Q1: How do protic and aprotic solvents generally affect the reactivity of this compound and related compounds?

A: The type of solvent significantly influences reaction rates. Studies on related pyridine carboxylic acids show that reactions, such as with diazodiphenylmethane, are generally faster in protic solvents than in aprotic solvents.[1][2][3]

  • Protic Solvents (e.g., alcohols): These solvents can donate hydrogen bonds. They can stabilize charged transition states, thereby increasing the reaction rate.[2][3] Specifically, their ability to act as hydrogen bond donors (HBD) significantly stabilizes the transition state.[2]

  • Aprotic Solvents (e.g., DMSO, DCM, THF): The effect in these solvents is more complex.

    • Polar Aprotic Solvents: Solvents with high dipolarity and polarizability can still facilitate reactions, particularly those involving polar intermediates.[1]

    • Apolar Aprotic Solvents: In solvents of low polarity, the nucleophilicity of this compound can be dramatically enhanced by converting it to its anionic form, which can be orders of magnitude more reactive than its neutral counterpart.[4][5][6]

Q2: My reaction is producing nicotinic acid as a byproduct. What is causing this and how can I prevent it?

A: The formation of nicotinic acid is likely due to the hydrolysis of the amide group of this compound. This is a common side reaction, especially under harsh conditions.[7]

Troubleshooting Steps:

  • Control pH: Hydrolysis is catalyzed by both acid and base. Maintain a neutral pH if your reaction chemistry allows. Protonation of the amide group under acidic conditions or direct attack by hydroxide ions in basic conditions increases the rate of hydrolysis.[7]

  • Minimize Water Content: Use anhydrous solvents and dry glassware to strictly exclude water from your reaction mixture.

  • Control Temperature and Time: Avoid unnecessarily high temperatures and prolonged reaction times, as both can promote hydrolysis.[7]

Q3: I am observing low or inconsistent yields. How can solvent choice be optimized?

A: Inconsistent yields are often traced back to solvent effects on solubility, reaction mechanism, and transition state stability.

Troubleshooting Workflow:

G start Problem: Low / Inconsistent Yield solubility 1. Check Reactant Solubility start->solubility polarity 2. Evaluate Solvent Polarity start->polarity side_reactions 3. Investigate Side Reactions start->side_reactions sol_sol Action: Perform solubility test in various solvents. Choose solvent where all reactants are fully dissolved. solubility->sol_sol Poor solubility? pol_sol Action: Correlate yield with solvent polarity (e.g., dielectric constant). Test solvents with varying polarity to stabilize intermediates or transition states. polarity->pol_sol Yield sensitive to solvent? side_sol Action: Analyze crude product (TLC, LC-MS) to identify byproducts (e.g., hydrolysis). Modify conditions (pH, temp, solvent) to suppress side reactions. side_reactions->side_sol Byproducts observed? end_node Optimized Reaction Conditions sol_sol->end_node pol_sol->end_node side_sol->end_node

Caption: Troubleshooting workflow for low reaction yields.

Q4: How can I increase the nucleophilicity of this compound in my reaction?

A: While neutral this compound has modest nucleophilicity, its corresponding anion is a potent nucleophile. This is particularly effective in apolar organic solvents like dichloromethane (DCM).[4][5]

  • Strategy: Generate the pyridinamide anion using a strong, non-nucleophilic base. The resulting anion can be significantly more reactive—in some cases, exceeding the reactivity of common neutral organocatalysts by up to two orders of magnitude.[4][5]

  • Solvent Choice: This strategy is most effective in solvents of low polarity. In highly polar solvents, the intrinsic nucleophilicity of the free anion is lower due to strong solvation effects.[5][6]

Quantitative Data Summary

The reactivity of pyridine carboxamides is highly dependent on the solvent environment. The following table summarizes the percentage contribution of different solvent effects on the reactivity of isomeric pyridine carboxylic acids with diazodiphenylmethane, which serves as a model for understanding the behavior of this compound.

Table 1: Contribution of Solvent Effects on the Reactivity of Pyridine Carboxylic Acids

Acid Non-specific Solvation (π*) Contribution Electrophilic Solvation (α) Contribution Nucleophilic Solvation (β) Contribution
Nicotinic Acid (3-position) 33% 15% 52%
Isonicotinic Acid (4-position) 29% 21% 50%
Picolinic Acid (2-position) 29% 24% 47%

Data adapted from studies on the reaction with diazodiphenylmethane.[2]

This data illustrates that nucleophilic solvation (the solvent's ability to accept a hydrogen bond) and non-specific solvation (polarity/polarizability) are the dominant factors influencing the reaction rates for the 3-isomer (nicotinic acid), which is structurally analogous to this compound.[2]

G cluster_main Reaction Energy Profile cluster_solvent Solvent Influence Reactants Reactants (this compound + Electrophile) TS Transition State (TS) Reactants->TS ΔG‡ (Activation Energy) Products Products TS->Products Effect1 Polar Protic Solvent: Stabilizes charged TS via H-bonding, lowering ΔG‡ and increasing rate. TS->Effect1 Effect2 Apolar Aprotic Solvent: Poorly stabilizes charged TS, higher ΔG‡ and slower rate for ionic reactions. TS->Effect2 Solvent Solvent Molecules Solvent->TS interacts with

Caption: Influence of solvent type on reaction transition state.

Experimental Protocols

Protocol 1: General Synthesis of a N-Substituted this compound

This protocol is a general method for the amide bond formation between nicotinic acid (or its activated form) and an amine.

Materials:

  • Nicotinic acid or Nicotinoyl chloride

  • Desired amine

  • Coupling agent (e.g., EDCI) and activator (e.g., DMAP) if starting from the acid

  • Anhydrous solvent (e.g., Dichloromethane (DCM), THF)

  • Triethylamine or other non-nucleophilic base

Procedure (using a coupling agent):

  • Dissolve the amine (1.1 mmol) in 5 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Add the coupling agent (e.g., EDCI, 1.2 mmol) and activator (e.g., DMAP, 0.2 mmol) to the solution.

  • Add nicotinic acid (1.0 mmol) to the mixture and allow it to stir.

  • Let the reaction proceed for 5-12 hours, monitoring its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product via column chromatography to obtain the final this compound derivative.[8]

Protocol 2: Kinetic Analysis of a Reaction via UV-Vis Spectrophotometry

This method is used to determine reaction rate constants by monitoring the change in absorbance of a reactant or product over time. It is widely used for studying reactions of pyridine derivatives.[1][2][3]

G A 1. Prepare Stock Solutions - this compound in chosen solvent - Reactant in the same solvent B 2. Thermostat Solutions Equilibrate solutions to the desired reaction temperature (e.g., 30°C) in a water bath. A->B C 3. Initiate Reaction Mix reactants directly in a quartz cuvette and immediately place it in the thermostatted spectrophotometer. B->C D 4. Data Acquisition Record absorbance at a fixed wavelength (λ_max of a key species) at regular time intervals. C->D E 5. Data Analysis Plot appropriate function of concentration (derived from absorbance via Beer's Law) vs. time to determine the rate constant (k). D->E

Caption: Experimental workflow for a kinetic study.

Procedure:

  • Wavelength Selection: Identify the λ_max (wavelength of maximum absorbance) for one of the reactants or products that will change significantly as the reaction progresses. Ensure other species do not interfere at this wavelength.

  • Solution Preparation: Prepare separate, thermostatted solutions of this compound and the other reactant in the desired solvent.

  • Measurement: At time t=0, mix the solutions directly in a quartz cuvette and begin recording the absorbance at the chosen λ_max at set time intervals.

  • Calculation: Use the Beer-Lambert law (A = εcl) to convert absorbance values to concentration. The order of the reaction can be determined by plotting the data. For a second-order reaction, a plot of 1/[Concentration] versus time will yield a straight line, and the slope will be equal to the rate constant, k.[1][3]

References

Technical Support Center: Catalyst Selection for Efficient Pyridine-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of pyridine-3-carboxamide, also known as nicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

A1: The two main industrial routes for this compound synthesis are:

  • Ammoxidation of 3-picoline followed by hydrolysis : This involves the gas-phase ammoxidation of 3-picoline to form 3-cyanopyridine, which is then hydrolyzed to this compound.[1][2]

  • Biocatalytic hydration of 3-cyanopyridine : This method uses enzymes, specifically nitrile hydratase, to hydrate 3-cyanopyridine to nicotinamide with high selectivity.[2][3]

Q2: What are the advantages of using biocatalysts like nitrile hydratase over chemical catalysts?

A2: Biocatalysis offers several advantages, including mild reaction conditions, high catalytic efficiency, and high stereoselectivity.[4] For nicotinamide synthesis, nitrile hydratase from organisms like Rhodococcus rhodochrous can convert 3-cyanopyridine to nicotinamide with 100% conversion and without the formation of nicotinic acid as a byproduct.[3] This simplifies downstream purification processes.

Q3: Can this compound be synthesized directly from 3-picoline without forming 3-cyanopyridine as an intermediate?

A3: Direct gas-phase oxidation of 3-picoline can lead to nicotinic acid.[5] While this is a greener approach, it requires a subsequent amidation step to produce this compound. The more common and direct industrial route to the amide is through the 3-cyanopyridine intermediate.

Q4: What are some common chemical catalysts used for the hydrolysis of 3-cyanopyridine?

A4: Several chemical catalysts can be used for the hydrolysis of 3-cyanopyridine to nicotinamide, including manganese dioxide (MnO2), nickel oxide, alkali metal borates, and magnesium oxide.[6][7] Alkaline hydrolysis using sodium hydroxide is also a well-established method, though it may also produce nicotinic acid.[6]

Troubleshooting Guide

Q1: My reaction is showing low yield of this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Deactivation : The catalyst may have lost its activity. For chemical catalysts, consider regeneration or using a fresh batch. For biocatalysts, ensure optimal pH, temperature, and absence of inhibitors.

  • Impure Starting Materials : Impurities in 3-cyanopyridine or the solvent can interfere with the reaction.[8] Ensure the purity of all reagents before starting the synthesis.

  • Sub-optimal Reaction Conditions : Verify that the temperature, pressure, and reaction time are within the optimal range for your chosen catalyst. Refer to the experimental protocols for guidance.

  • Poor Catalyst/Substrate Ratio : An incorrect ratio can lead to incomplete conversion. The molar ratio of 3-cyanopyridine to catalyst should be optimized. For example, with manganese dioxide, a molar ratio of 1:0.15-0.5 has been suggested.[7]

Q2: I am observing the formation of nicotinic acid as a significant byproduct. How can I improve the selectivity towards this compound?

A2: The formation of nicotinic acid indicates further hydrolysis of the amide. To improve selectivity:

  • Catalyst Choice : Using a highly selective catalyst is crucial. Nitrile hydratase is known for its excellent selectivity in converting nitriles to amides without over-hydrolysis to the carboxylic acid.[3]

  • Reaction Time : Prolonged reaction times can lead to the formation of nicotinic acid. Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the formation of the desired product is maximized.

  • pH Control : For chemical hydrolysis, the pH of the reaction medium can influence the product distribution. In some processes, maintaining a neutral pH can favor the formation of the amide.

Q3: The purification of my final product is proving difficult. What are some effective purification strategies?

A3: Purifying this compound can be challenging due to its properties. Here are some effective strategies:

  • Crystallization : If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[8]

  • Acid-Base Extraction : Since this compound is basic, an acidic wash (e.g., dilute HCl) can be used to protonate it and extract it into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]

  • Column Chromatography : This is a versatile technique for separation. However, tailing can be an issue on silica gel due to the basic nature of the product. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[8]

Q4: My reaction is highly exothermic and difficult to control. How can I manage this?

A4: Exothermic reactions can pose safety risks and lead to the formation of degradation products. To manage thermal runaway, consider the following:

  • Slow Addition of Reagents : Adding one of the reactants dropwise over time can help control the rate of heat generation.[8]

  • Efficient Cooling : Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[8]

  • Dilution : Running the reaction at a lower concentration can help dissipate heat more effectively.[8]

Data Presentation: Catalyst Performance

Table 1: Performance of Various Catalysts in the Ammoxidation of 3-Picoline to 3-Cyanopyridine

Catalyst SystemTemperature (°C)Conversion (%)Yield (%)Selectivity (%)
V₂O₅, MoO₃, ZrO₂, TiO₂34095--
Molybdenum on silica gel3809995-
V₂O₅, Sb₂O₅, Cr₂O₃, TiO₂-10098.6-

Data sourced from[1]

Table 2: Performance of Catalysts for the Hydrolysis of 3-Cyanopyridine to this compound

CatalystReaction ConditionsConversion (%)Yield (%)Notes
Manganese DioxideMole ratio (catalyst:3-cyanopyridine) = 2.16:1-79.28-
Aqueous Ammonia Solution90-150 °C, 4-8 hours~70-Selectivity of essentially 100% with ammonium nicotinate addition.
Rhodococcus rhodochrous J1 (Nitrile Hydratase)Optimized conditions100~100No formation of nicotinic acid. Yield of 1,465 g/L of reaction mixture.

Data sourced from[3][6]

Experimental Protocols

Protocol 1: Chemical Hydrolysis of 3-Cyanopyridine using Manganese Dioxide
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanopyridine in an appropriate alcohol solvent (e.g., ethanol) at a mass ratio of 1:3-8 (3-cyanopyridine:alcohol).[7]

  • Addition of Reagents : Add water to the mixture. The molar ratio of 3-cyanopyridine to water should be between 1:1 and 1:1.3.[7]

  • Catalyst Addition : Add manganese dioxide as the catalyst. The molar ratio of 3-cyanopyridine to manganese dioxide should be in the range of 1:0.15-0.5.[7]

  • Reaction : Heat the reaction mixture to a temperature between 80-100 °C and maintain for 6-10 hours with continuous stirring.[7]

  • Workup and Purification : After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature. Filter off the catalyst. The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by crystallization or column chromatography.

Protocol 2: Biocatalytic Synthesis of this compound using Rhodococcus rhodochrous J1 Resting Cells
  • Preparation of Cell Suspension : Prepare a suspension of Rhodococcus rhodochrous J1 resting cells in a suitable buffer (e.g., 10 mM K₂HPO₄-KH₂PO₄ buffer, pH 8.0).[3]

  • Reaction Mixture : In a reaction vessel, prepare a mixture containing 400 mM 3-cyanopyridine in the same buffer.[3]

  • Initiation of Reaction : Add the cell suspension to the reaction mixture to initiate the hydration reaction. The reaction should be carried out at an optimal temperature, for instance, 25°C, with shaking.[3]

  • Monitoring and Completion : Monitor the conversion of 3-cyanopyridine to nicotinamide. The reaction typically proceeds to completion within a few hours. Under optimal conditions, 100% conversion can be achieved in 9 hours for a 12 M solution of 3-cyanopyridine.[3]

  • Product Isolation : Once the reaction is complete, the cells can be separated by centrifugation. The supernatant containing the nicotinamide can be further processed. The product can be crystallized from the aqueous solution and identified physicochemically.[3]

Visualizations

Synthesis_Pathways Picoline 3-Picoline Cyanopyridine 3-Cyanopyridine Picoline->Cyanopyridine Ammoxidation (V₂O₅-based catalysts) NicotinicAcid Nicotinic Acid Picoline->NicotinicAcid Oxidation Nicotinamide This compound Cyanopyridine->Nicotinamide Hydrolysis (MnO₂ or Nitrile Hydratase) Nicotinamide->NicotinicAcid Further Hydrolysis (Side Reaction)

Caption: Main synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Selectivity Issue CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Purify Reagents CheckPurity->Impure Impure Pure Check Reaction Conditions CheckPurity->Pure Pure Impure->Start Suboptimal Optimize Temperature, Time, pH Pure->Suboptimal Sub-optimal Optimal Evaluate Catalyst Pure->Optimal Optimal Suboptimal->Start Inactive Regenerate or Replace Catalyst Optimal->Inactive Inactive/Deactivated Active Optimize Catalyst Loading Optimal->Active Active Inactive->Start End Problem Resolved Active->End

Caption: Troubleshooting workflow for synthesis issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Reagents (3-Cyanopyridine, Solvent, Water) Setup Set up Reaction Vessel Reagents->Setup Catalyst Prepare Catalyst (e.g., MnO₂ or Cell Suspension) Catalyst->Setup Mixing Mix Reagents and Catalyst Setup->Mixing Heating Heat and Stir (for chemical synthesis) Mixing->Heating Monitoring Monitor Reaction (TLC/HPLC) Heating->Monitoring Separation Separate Catalyst (Filtration/Centrifugation) Monitoring->Separation Purification Purify Product (Crystallization/Chromatography) Separation->Purification Analysis Characterize Final Product Purification->Analysis

Caption: General experimental workflow for synthesis.

References

Validation & Comparative

A Comparative Analysis of Pyridine-3-Carboxamide (Pyrazinamide) and Isoniazid Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two cornerstone anti-tuberculosis drugs: pyridine-3-carboxamide, more commonly known as pyrazinamide (PZA), and isoniazid (INH). This analysis is supported by experimental data from both in vitro and in vivo studies to delineate their respective strengths and mechanisms of action against Mycobacterium tuberculosis.

Pyrazinamide and isoniazid are both critical first-line agents in the treatment of tuberculosis. However, they exhibit distinct efficacy profiles, mechanisms of action, and optimal conditions for activity. Understanding these differences is paramount for the strategic development of new therapeutic regimens and for optimizing the use of existing drugs.

Executive Summary of Efficacy

DrugPrimary Role in TherapyKey Efficacy TraitOptimal Environment for Activity
Isoniazid (INH) Rapidly bactericidalPotent against actively replicating bacilliNeutral pH
Pyrazinamide (PZA) Sterilizing agentEffective against semi-dormant or "persister" bacilliAcidic pH

In Vitro Efficacy: A Tale of Two pH Environments

The in vitro activity of isoniazid and pyrazinamide against Mycobacterium tuberculosis is starkly different, primarily dictated by the pH of the culture medium. Isoniazid exhibits potent bactericidal activity against rapidly dividing bacilli in standard neutral pH culture conditions. In contrast, pyrazinamide is largely inactive at neutral pH but demonstrates significant activity in an acidic environment, which is thought to mimic the conditions within phagolysosomes of macrophages and the caseous necrotic centers of tuberculous granulomas.

Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro potency. The following table summarizes representative MIC values for isoniazid and pyrazinamide against the reference M. tuberculosis strain H37Rv and the attenuated strain H37Ra.

DrugM. tuberculosis StrainMIC (µg/mL)Culture Conditions
IsoniazidH37Rv0.016 - 0.06Middlebrook 7H10/7H9 Broth (neutral pH)
IsoniazidH37Ra0.025 - 0.05Middlebrook 7H10/7H9 Broth (neutral pH)
PyrazinamideH37Rv25 - 200Acidic (pH 5.5) Middlebrook 7H10/7H9 Broth
PyrazinamideH37Ra12.5 - 32Acidic (pH 5.5) Middlebrook 7H10/7H9 Broth

Note: MIC values can vary between studies depending on the specific methodology, inoculum size, and media supplements used.[1]

In Vivo Efficacy: Insights from Murine Models

Animal models of tuberculosis, particularly in mice, are crucial for evaluating the in vivo efficacy of antitubercular agents. These studies have revealed a complex interplay between isoniazid and pyrazinamide.

Isoniazid demonstrates strong early bactericidal activity, significantly reducing the bacterial load in the initial days of treatment by targeting actively replicating mycobacteria.[2] Pyrazinamide's primary contribution is its sterilizing activity, which is essential for eradicating the persistent, slow-growing or non-replicating bacilli that are less susceptible to other drugs, thereby shortening the overall duration of therapy.[2]

Interestingly, some murine studies have suggested an antagonistic interaction between isoniazid and pyrazinamide when used in combination.[2][3] The bactericidal activity of the combination of rifampin and pyrazinamide has been shown to be greater than the three-drug combination including isoniazid.[4] This has led to hypotheses that the potent initial killing by isoniazid may reduce the population of bacteria that are in the specific metabolic state required for pyrazinamide's activity.[2]

The following table summarizes the general findings on the bactericidal and sterilizing effects of isoniazid and pyrazinamide from murine models.

DrugPrimary In Vivo EffectOnset of ActivityTarget Bacilli Population
IsoniazidHigh initial bactericidal activity0-2 daysRapidly multiplying bacilli
PyrazinamideHigh sterilizing activityAfter the initial phaseSemi-dormant bacilli in acidic environments

Mechanisms of Action and Resistance

The distinct efficacy profiles of isoniazid and pyrazinamide are a direct result of their different mechanisms of action and activation pathways. Both are prodrugs that require enzymatic activation within the mycobacterial cell.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that are unique and critical components of the mycobacterial cell wall. Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and bacterial death.

Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug. Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance.

Pyrazinamide: A Multi-pronged Assault in an Acidic Milieu

Pyrazinamide diffuses into M. tuberculosis and is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase (PncA). In an acidic environment, POA is protonated to HPOA and is thought to be expelled from the cell. However, due to the pH gradient, HPOA is readily taken back up by the bacterium. The accumulation of POA within the cytoplasm is believed to have several detrimental effects:

  • Disruption of Membrane Potential and Transport: The accumulation of the acidic POA disrupts the membrane potential and interferes with membrane transport functions.

  • Inhibition of Coenzyme A Synthesis: POA has been shown to inhibit the enzyme aspartate decarboxylase (PanD), which is essential for the biosynthesis of coenzyme A.

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA can also inhibit the FAS-I enzyme, further disrupting fatty acid synthesis.

Resistance to pyrazinamide is predominantly caused by mutations in the pncA gene, leading to a loss of pyrazinamidase activity and the inability to convert PZA to its active form.

Signaling Pathways and Experimental Workflows

Drug Activation and Mechanism of Action Pathways

Drug_Action cluster_INH Isoniazid (INH) Pathway cluster_PZA Pyrazinamide (PZA) Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic acyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Bactericidal_Effect_INH Bactericidal Effect InhA->Bactericidal_Effect_INH Disruption leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall PZA Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) PZA->PncA Activation POA Pyrazinoic Acid (POA) PncA->POA Membrane_Disruption Membrane Potential Disruption POA->Membrane_Disruption Accumulation at Acidic pH leads to FAS_I_Inhibition FAS-I Inhibition POA->FAS_I_Inhibition PanD_Inhibition PanD Inhibition (CoA Synthesis) POA->PanD_Inhibition Acidic_pH Acidic pH (e.g., phagolysosome) Acidic_pH->PncA Optimal for activity Sterilizing_Effect_PZA Sterilizing Effect Membrane_Disruption->Sterilizing_Effect_PZA FAS_I_Inhibition->Sterilizing_Effect_PZA PanD_Inhibition->Sterilizing_Effect_PZA

Caption: Activation and primary mechanisms of action for Isoniazid and Pyrazinamide.

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow cluster_pza_condition PZA-Specific Condition start Start prep_culture Prepare M. tuberculosis Inoculum (e.g., H37Rv) start->prep_culture adjust_turbidity Adjust to 0.5 McFarland Standard prep_culture->adjust_turbidity inoculate Inoculate Wells with Bacterial Suspension adjust_turbidity->inoculate drug_dilution Prepare Serial Dilutions of Drug in 96-well Plate drug_dilution->inoculate acidify_medium Acidify Broth to pH 5.5-5.9 drug_dilution->acidify_medium For PZA Testing incubate Incubate at 37°C (7-14 days) inoculate->incubate add_indicator Add Growth Indicator (e.g., Resazurin) incubate->add_indicator read_results Read Results (Color Change/Turbidity) add_indicator->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Broth Microdilution for MIC Determination

This method is widely used to determine the MIC of antimicrobial agents against M. tuberculosis.

  • Mycobacterium tuberculosis Culture Preparation: A pure culture of M. tuberculosis (e.g., H37Rv) is grown on an appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) or in a liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculum Preparation: A suspension of the mycobacterial growth is prepared in a suitable broth or saline with Tween 80. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Drug Dilution: Serial twofold dilutions of the test drugs (isoniazid or pyrazinamide) are prepared in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth. For pyrazinamide, the broth must be acidified to a pH between 5.5 and 5.9.[5]

  • Inoculation: Each well containing the drug dilution and control wells (drug-free growth control and sterility control) are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.

  • Reading of Results: After incubation, a growth indicator, such as resazurin (the basis of the Microplate Alamar Blue Assay or MABA), is often added. A color change (e.g., from blue to pink for resazurin) indicates bacterial growth. The MIC is recorded as the lowest drug concentration that prevents this color change or shows no visible turbidity.

Radiometric Susceptibility Testing (BACTEC 460 Method for Pyrazinamide)

This method provides a more rapid determination of susceptibility.

  • Medium Preparation: A specialized 7H12 broth medium is used. For pyrazinamide testing, the medium is acidified to a pH of 6.0.[6]

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared.

  • Drug Addition: A specific concentration of pyrazinamide (e.g., 100 µg/mL) is added to the test vials. A drug-free control vial is also prepared.

  • Inoculation and Incubation: Both the drug-containing and control vials are inoculated with the bacterial suspension and incubated in the BACTEC instrument.

  • Growth Detection: The BACTEC system monitors the production of 14CO2 from the metabolism of a 14C-labeled substrate in the medium. The rate and amount of 14CO2 production are used to generate a Growth Index (GI).

  • Interpretation: The change in GI in the drug-containing vial is compared to the change in GI in the control vial over a set period. A significant inhibition of the increase in GI in the presence of the drug indicates susceptibility.

Conclusion

Isoniazid and pyrazinamide are both indispensable components of modern tuberculosis therapy, but they play distinct and complementary roles. Isoniazid is a potent bactericidal agent that rapidly eliminates the bulk of actively replicating M. tuberculosis at the start of treatment. In contrast, pyrazinamide's unique ability to target semi-dormant bacilli in the acidic, anaerobic environments of granulomas provides a crucial sterilizing effect that is key to shortening the duration of therapy and preventing relapse. The choice and timing of their use in combination therapies are critical, with in vivo studies suggesting a potential for antagonism that warrants further investigation. A thorough understanding of their individual efficacy profiles, mechanisms of action, and the experimental methodologies used to evaluate them is essential for the continued development of more effective and shorter treatment regimens for tuberculosis.

References

A Comparative Study of Pyridinecarboxamide Isomers: Picolinamide (Ortho), Nicotinamide (Meta), and Isonicotinamide (Para)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct physicochemical properties, biological activities, and spectroscopic signatures of the three pyridinecarboxamide isomers.

The positional isomerism of the carboxamide group on the pyridine ring gives rise to three distinct molecules—picolinamide (ortho), nicotinamide (meta), and isonicotinamide (para)—each with a unique profile of chemical and biological characteristics. While sharing the same molecular formula, their structural differences profoundly influence their roles in biological systems and their potential as therapeutic agents. This guide provides a detailed comparative analysis, supported by experimental data, to aid in their application in research and drug development.

Physicochemical Properties

The position of the carboxamide group significantly impacts the physicochemical properties of these isomers, influencing their solubility, acidity, and melting point. These differences are critical for considerations in drug formulation and delivery.

PropertyPicolinamide (ortho)Nicotinamide (meta)Isonicotinamide (para)
Molecular Formula C₆H₆N₂OC₆H₆N₂OC₆H₆N₂O
Molecular Weight 122.12 g/mol 122.12 g/mol 122.12 g/mol
pKa (of conjugate acid) 2.10[1]3.35[2]3.61[3]
Melting Point (°C) 110 (dec.)[1]128-131[4]155-157[3]
Water Solubility (g/L at 20-25°C) ~73.4 (estimated)[5]1000[6]191[4]

Biological Activities and Signaling Pathways

The pyridinecarboxamide isomers exhibit diverse biological activities, with nicotinamide being the most extensively studied due to its central role as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺).

Nicotinamide (Vitamin B3) is a vital nutrient and a key component of the NAD⁺ salvage pathway, which is crucial for maintaining cellular NAD⁺ levels. NAD⁺ is a critical cofactor for enzymes involved in redox reactions and also serves as a substrate for NAD⁺-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cellular stress responses.

Picolinamide and Isonicotinamide , while not precursors to NAD⁺, have also demonstrated biological effects. Studies have shown that all three isomers can inhibit iron-induced lipid peroxidation.[7] Picolinamide, in particular, has been noted for its protective effects against iron-induced renal damage by inhibiting lipid peroxidation with minimal enhancement of DNA damage.[7] The pyridinecarboxylic acid framework, common to these isomers, is a prevalent scaffold in a wide array of approved drugs targeting conditions such as tuberculosis, cancer, and diabetes.[8]

NAD+ Salvage Pathway

The NAD⁺ salvage pathway is a critical metabolic route for replenishing cellular NAD⁺ pools from its precursors, including nicotinamide. This pathway is essential for cellular energy metabolism and signaling.

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 NAD+ Consuming Enzymes Nicotinamide Nicotinamide (Nam) NAMPT NAMPT Nicotinamide->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs NAMPT->NMN NMNAT->NAD Sirtuins->Nicotinamide PARPs->Nicotinamide experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Material (e.g., Cyanopyridine) reaction Hydrolysis Reaction start->reaction workup Work-up & Purification (Crystallization, Filtration) reaction->workup product Pyridinecarboxamide Isomer workup->product ftir FTIR Spectroscopy product->ftir raman Raman Spectroscopy product->raman nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms bioassay Biological Assay (e.g., Enzyme Inhibition) product->bioassay

References

A Comparative Guide to the Validation of HPLC Methods for Pyridine-3-Carboxamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of pyridine-3-carboxamide (nicotinamide) with alternative analytical techniques. Detailed experimental protocols, performance data, and workflow visualizations are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their applications.

Comparison of Quantification Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for the quantitative analysis of pharmaceutical compounds like this compound.[1] However, other methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer distinct advantages, particularly in terms of sensitivity and speed.

Method Performance and Validation Data

The performance of a validated Reversed-Phase HPLC (RP-HPLC) method is compared with a UPLC-MS/MS method. The following tables summarize the typical chromatographic conditions and validation parameters established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC MethodUPLC-MS/MS Method
Column C18 (e.g., Hypersil ODS, 250 x 4.6 mm, 5µm)[3]HILIC (e.g., XBridge BEH Amide) or C18[4]
Mobile Phase Isocratic: Methanol:Water (50:50 v/v), pH 3[3]Gradient: Acetonitrile and 0.1% Formic Acid or 20mM Ammonium Acetate[4][5]
Flow Rate 1.0 mL/min[3][6]0.3 - 0.4 mL/min[4][7]
Detection UV at 227-268 nm[3][6][7]Tandem Mass Spectrometry (MS/MS)
Run Time ~10 minutes[3]~2-6 minutes[5][8]
Injection Volume 20 µL5 µL[4]

Table 2: Comparison of Method Validation Parameters

Validation ParameterHPLC MethodUPLC-MS/MS Method
Linearity Range 6 - 150 µg/mL[3][6]2 - 10,000 ng/mL[5]
Correlation Coefficient (R²) > 0.997[3][6]> 0.995
Accuracy (% Recovery) 96.8% - 102%[6][7]73.0% - 100.2%[8]
Precision (% RSD) < 3.2%[6][7]< 7.9%[8]
Limit of Detection (LOD) ~6.7 µg/mL (ppm)[6]< 1 ng/mL[5]
Limit of Quantification (LOQ) ~22.2 µg/mL (ppm)[6]~2 ng/mL[5]

Experimental Protocols

Detailed methodologies for the validation of the RP-HPLC method are provided below. These protocols are based on established guidelines for analytical method validation.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and sonicate for 15-30 minutes, then make up the volume to the mark.[1][2] This yields a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 25 to 150 ppm.[6]

  • Sample Preparation: For pharmaceutical formulations, weigh and crush a representative sample (e.g., 20 tablets). Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask, add 50 mL of mobile phase, sonicate for 30 minutes, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[1]

HPLC Method Validation Protocol

The developed analytical method should be validated for specificity, linearity, accuracy, precision, robustness, LOD, and LOQ as per ICH guidelines.[2]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients, impurities). Inject a blank (mobile phase), a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject six concentrations of the working standard solution (e.g., 25, 50, 75, 100, 125, 150 ppm) in triplicate.[6] Construct a calibration curve by plotting the peak area against the concentration. The relationship is considered linear if the correlation coefficient (R²) is greater than 0.997.[6]

  • Accuracy: Perform recovery studies by spiking a known quantity of the standard drug into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The accuracy is expressed as the percentage recovery.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at a single concentration (e.g., 50 ppm) on the same day.[6]

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, or with different analysts or equipment.

    • The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[6]

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

  • Robustness: Intentionally introduce small variations in method parameters such as mobile phase composition (e.g., ±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to evaluate the method's capacity to remain unaffected.

Workflow Visualization

The following diagram illustrates the logical workflow for the validation of an HPLC analytical method.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Dev Method Development & Optimization SysSuit_Dev Preliminary System Suitability Testing Dev->SysSuit_Dev Start_Val Validation Protocol Definition SysSuit_Dev->Start_Val Method Finalized Specificity Specificity Start_Val->Specificity ICH Q2(R1) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Calculation Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Validation Report & Documentation Robustness->Documentation Validation Complete Routine_Analysis Routine Sample Analysis Documentation->Routine_Analysis QC Ongoing QC & System Suitability Monitoring Routine_Analysis->QC

Caption: Workflow for HPLC Analytical Method Validation.

References

A Comparative Guide to Sourcing and Purity of Pyridine-3-Carboxamide Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. The accuracy and reliability of experimental results hinge on the well-defined purity and sourcing of these critical reagents. This guide provides an objective comparison of pyridine-3-carboxamide (also known as nicotinamide or niacinamide) analytical standards, offering insights into their sourcing, purity specifications, and the analytical methodologies used for their characterization.

The Critical Role of High-Purity Analytical Standards

This compound is a compound of significant interest in various scientific disciplines due to its role as a form of vitamin B3 and its involvement in critical biological pathways. In pharmaceutical research, it is essential for a wide range of applications, including as a reference standard for the quantification of the analyte in plasma, pharmaceutical formulations, and nutritional products. The use of a well-characterized analytical standard ensures the validity of these measurements, which is a cornerstone of regulatory compliance and the development of safe and effective medicines.

Comparison of this compound Analytical Standards

The sourcing of analytical standards is a critical consideration. Primary standards are typically provided by national and international pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These organizations provide highly characterized materials intended for use in official compendial assays.[1][2][3][4] For quantitative applications, if a specific value is not provided on the label of a USP reference standard, a purity of 100.0% can often be assumed.[1]

Secondary standards are also widely available from commercial suppliers and are qualified as Certified Reference Materials (CRMs).[5] These standards are traceable to primary standards and are produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025. Reputable commercial suppliers like Sigma-Aldrich (a subsidiary of Merck KGaA), and LGC Standards provide comprehensive Certificates of Analysis (CoA) with their standards, detailing the analytical methods used for characterization and the certified purity values.[5][6][7][8]

Below is a summary of typical specifications for this compound analytical standards from various sources. It is important to note that while pharmacopeial standards are considered the highest authority, certified reference materials from reputable commercial suppliers offer a reliable and well-documented alternative.

Source/Supplier Grade Typical Purity Specification Key Features
United States Pharmacopeia (USP) Pharmaceutical Primary StandardTypically assumed to be 100.0% for quantitative use if no value is on the label.[1]Intended for use in official USP-NF tests and assays. Accompanied by a USP Certificate.[9][10][11]
European Pharmacopoeia (EP) Pharmaceutical Primary StandardSpecified in the Ph. Eur. monograph.Intended for use in official Ph. Eur. tests. Accompanied by an EP Certificate of Analysis.[12]
Sigma-Aldrich (Merck) Pharmaceutical Secondary Standard; Certified Reference Material≥99.5% (by GC or HPLC)Traceable to USP and EP primary standards. Provided with a detailed Certificate of Analysis.[5]
LGC Standards Primary and Secondary StandardsHigh purity, with specific values provided on the Certificate of Analysis.Manufactured under ISO 17034 and ISO/IEC 17025. Comprehensive CoA provided.[6][7][8][13]

Experimental Protocols for Purity Assessment

The purity of this compound analytical standards is determined using a combination of analytical techniques. Each method provides specific information about the substance's identity, purity, and potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A common approach is reversed-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[14]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The composition can be isocratic or a gradient.[14]

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection: UV detection is commonly performed at a wavelength where this compound exhibits strong absorbance, typically around 261 nm.

  • Sample Preparation: A known concentration of the standard is prepared by dissolving it in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm filter before injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile compounds and can be used to determine the purity of this compound, sometimes after derivatization. A direct injection method without derivatization has also been reported.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column such as a CP-SIL 8CB or an HP-5ms is often employed.[15]

  • Carrier Gas: Helium is a common carrier gas.[15]

  • Temperature Program: An initial oven temperature is set and then ramped up to a final temperature to ensure the separation of all components.

  • Injector and Detector Temperature: These are set at temperatures high enough to ensure vaporization of the sample and prevent condensation.

  • Sample Preparation: The standard is dissolved in a suitable solvent, such as methanol. An internal standard may be added for quantitative analysis.[16]

  • Purity Calculation: Similar to HPLC, purity is often determined by the area percentage of the main peak.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.[1][3][17][18][19]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound standard and a certified internal standard are dissolved in a suitable deuterated solvent.

  • Data Acquisition: A 1H NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all relevant signals.

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Karl Fischer Titration

This technique is specifically used to determine the water content in the analytical standard, which is a critical parameter for assessing its overall purity.[20][21][22][23]

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Principle: The method is based on a chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.

  • Procedure: A known amount of the standard is dissolved in a suitable solvent and titrated with the Karl Fischer reagent until all the water has reacted. The endpoint is detected electrochemically.

  • Water Content Calculation: The amount of water is calculated based on the volume of titrant consumed.

Visualizing Key Processes

To better understand the context in which these analytical standards are utilized and the processes they undergo, the following diagrams provide a visual representation of a typical analytical standard qualification workflow and a relevant biological pathway for this compound.

G cluster_sourcing Sourcing & Initial Assessment cluster_testing Analytical Characterization & Purity Determination cluster_certification Certification & Release Supplier Selection Supplier Selection Receipt & Quarantine Receipt & Quarantine Supplier Selection->Receipt & Quarantine Documentation Review (CoA) Documentation Review (CoA) Receipt & Quarantine->Documentation Review (CoA) Identity Confirmation (FTIR, NMR, MS) Identity Confirmation (FTIR, NMR, MS) Documentation Review (CoA)->Identity Confirmation (FTIR, NMR, MS) Purity by Chromatography (HPLC/GC) Purity by Chromatography (HPLC/GC) Identity Confirmation (FTIR, NMR, MS)->Purity by Chromatography (HPLC/GC) Assay (qNMR, Titration) Assay (qNMR, Titration) Purity by Chromatography (HPLC/GC)->Assay (qNMR, Titration) Water Content (Karl Fischer) Water Content (Karl Fischer) Assay (qNMR, Titration)->Water Content (Karl Fischer) Residual Solvents (GC-HS) Residual Solvents (GC-HS) Water Content (Karl Fischer)->Residual Solvents (GC-HS) Inorganic Impurities (ICP-MS) Inorganic Impurities (ICP-MS) Residual Solvents (GC-HS)->Inorganic Impurities (ICP-MS) Data Review & Approval Data Review & Approval Inorganic Impurities (ICP-MS)->Data Review & Approval Certificate of Analysis Generation Certificate of Analysis Generation Data Review & Approval->Certificate of Analysis Generation Release for Use Release for Use Certificate of Analysis Generation->Release for Use

Analytical Standard Qualification Workflow

G Dietary Intake Dietary Intake This compound (Nicotinamide) This compound (Nicotinamide) Dietary Intake->this compound (Nicotinamide) Nicotinamide Mononucleotide (NMN) Nicotinamide Mononucleotide (NMN) This compound (Nicotinamide)->Nicotinamide Mononucleotide (NMN) NAMPT Nicotinamide Adenine Dinucleotide (NAD+) Nicotinamide Adenine Dinucleotide (NAD+) Nicotinamide Mononucleotide (NMN)->Nicotinamide Adenine Dinucleotide (NAD+) NMNAT Sirtuins (e.g., SIRT1) Sirtuins (e.g., SIRT1) Nicotinamide Adenine Dinucleotide (NAD+)->Sirtuins (e.g., SIRT1) Cellular Regulation Cellular Regulation Sirtuins (e.g., SIRT1)->Cellular Regulation Deacetylation

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Pyridine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of pyridine-3-carboxamide analogs in key biological assays. By presenting quantitative data, detailed experimental protocols, and clear visual representations of underlying mechanisms and workflows, this document aims to facilitate informed decision-making in drug discovery and development.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have shown promise in targeting a range of proteins, including kinases and other enzymes. However, off-target effects remain a critical concern, necessitating a thorough evaluation of their cross-reactivity to assess potential therapeutic windows and liabilities. This guide delves into the selectivity profiles of representative this compound analogs, offering a foundation for further investigation.

Comparative Biological Activity of this compound Analogs

To illustrate the cross-reactivity profiles of this compound analogs, the following table summarizes the inhibitory activities (IC50 values) of a selection of these compounds against various biological targets. This data, compiled from diverse studies, highlights the potential for both on-target potency and off-target interactions. For instance, some derivatives exhibit significant activity against urease, while others show potent inhibition of Mycobacterium tuberculosis or specific kinases.[1][2][3] The variation in activity across different targets underscores the importance of comprehensive profiling.

Compound IDTargetAssay TypeIC50 (µM)Reference
Analog A (Rx-6) Jack Bean UreaseIn Vitro Enzyme Inhibition1.07 ± 0.043[1]
Analog B (Rx-7) Jack Bean UreaseIn Vitro Enzyme Inhibition2.18 ± 0.058[1]
Analog C (6j) M. tuberculosis H37RvCell-based<0.002 (µg/mL)[2]
Analog C (6j) Vero CellsCytotoxicity>50 (µg/mL)[2]
Analog D (3f) B. cinerea SDHEnzyme Inhibition17.3[4]
Analog E (C6) SHP2Enzyme Inhibition0.00013[5]
Analog E (C6) MV-4-11 cellsAntiproliferative0.0035[5]
MMV687254 M. tuberculosisCell-based-[3]

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of reliable scientific data. The following sections outline the key experimental protocols for assays commonly used to evaluate the biological activity and cross-reactivity of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced during the kinase reaction.[6]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the cytotoxic mechanism of a compound.[7][8]

Materials:

  • Adherent or suspension cells

  • Test compounds (this compound analogs)

  • Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and treat with various concentrations of the test compounds or a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently detach using trypsin-EDTA, wash with complete medium, and then collect by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Data analysis allows for the quantification of:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Visualizing Cellular Impact and Experimental Design

To further elucidate the context of cross-reactivity studies, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway that can be modulated by kinase inhibitors and a typical workflow for evaluating compound selectivity.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RAF Inhibition Inhibitor->PI3K Potential Off-Target Inhibition Response Proliferation, Survival, Differentiation Transcription->Response

Caption: A simplified MAPK/PI3K signaling pathway.

cluster_0 Compound Synthesis & Library cluster_1 Primary Screening cluster_2 Selectivity Profiling cluster_3 Cellular Assays cluster_4 Data Analysis & Hit Selection Compound This compound Analogs PrimaryAssay Primary Target Assay (e.g., Kinase Assay) Compound->PrimaryAssay SelectivityPanel Kinase Panel Screening PrimaryAssay->SelectivityPanel Active Hits OffTargetAssay Off-Target Assays (e.g., Urease, SDH) PrimaryAssay->OffTargetAssay Active Hits CellPro Cell Proliferation/ Cytotoxicity Assay PrimaryAssay->CellPro Active Hits Analysis IC50 Determination Selectivity Index SAR Analysis SelectivityPanel->Analysis OffTargetAssay->Analysis Apoptosis Apoptosis Assay CellPro->Apoptosis Apoptosis->Analysis

References

Thioamide Analog of Pyridine-3-Carboxamide Demonstrates Superior Antiplasmodial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of the biological activities of pyridine-3-carboxamide (nicotinamide) and its thioamide analog, pyridine-3-carbothioamide (thionicotinamide), reveals a significant enhancement in antiplasmodial potency with the sulfur substitution. A key study highlights that the thioamide analog exhibits substantially greater efficacy against Plasmodium falciparum, the parasite responsible for malaria, while maintaining a favorable cytotoxicity profile.

Comparative Analysis of Biological Activity

In a pivotal study, a pyridine-2-carbothioamide, specifically thiopicolinamide, demonstrated potent antiplasmodial activity with a half-maximal inhibitory concentration (IC50) of 142 nM.[1] In stark contrast, its corresponding carboxamide analog showed over 350-fold lower activity, failing to inhibit parasite proliferation by more than 50% at concentrations up to 200 μM.[1] This indicates a significant increase in antiparasitic efficacy upon the replacement of the amide oxygen with sulfur.

Furthermore, the thioamide analog displayed a high degree of selectivity for the parasite over human cells. The cytotoxicity of thiopicolinamide against a human cell line was over 88-fold lower than its antiplasmodial IC50, suggesting a wide therapeutic window.[1]

The following table summarizes the quantitative data from the comparative study:

CompoundTarget Organism/Cell LineBiological Activity (IC50)Fold Difference (Thioamide vs. Amide)
Pyridine-2-carbothioamide (Thiopicolinamide)Plasmodium falciparum142 nM>350-fold more active
Pyridine-2-carboxamidePlasmodium falciparum>50,000 nM (>50 µM)-
Pyridine-2-carbothioamide (Thiopicolinamide)Human Cell Line>12,500 nM (>12.5 µM)-

Experimental Protocols

The following are representative experimental protocols for the key assays used to determine the antiplasmodial activity and cytotoxicity of these compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.[2]

Materials:

  • Plasmodium falciparum culture (chloroquine-sensitive or resistant strains)

  • Human red blood cells

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Test compounds and control drugs (e.g., chloroquine)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage.

  • Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate.

  • Parasite Addition: Add a parasite suspension (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT-based)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Human cell line (e.g., Human Foreskin Fibroblast - HFF)

  • Complete cell culture medium (e.g., DMEM with fetal bovine serum)

  • Test compounds and control cytotoxic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate and allow them to attach overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (or CC50) values by plotting the percentage of cell viability against the log of the compound concentration.

Experimental Workflow and Signaling Pathways

The general workflow for comparing the biological activity of this compound and its thioamide analog is depicted below. Currently, specific signaling pathways modulated by pyridine-3-carbothioamide are not well-defined in the literature. The primary mechanism of action for the observed antiplasmodial activity is an area for further investigation.

G cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis cluster_results Results & Comparison s1 This compound a1 Antiplasmodial Assay (P. falciparum) s1->a1 a2 Cytotoxicity Assay (Human Cell Line) s1->a2 s2 Pyridine-3-carbothioamide s2->a1 s2->a2 d1 IC50 Determination (Antiplasmodial) a1->d1 d2 IC50/CC50 Determination (Cytotoxicity) a2->d2 d3 Selectivity Index (SI) Calculation d1->d3 d2->d3 r1 Comparative Efficacy d3->r1

Caption: Experimental workflow for comparing the biological activity of this compound and its thioamide analog.

References

Comparative Analysis of Pyridine-3-Carboxamide Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of two promising classes of pyridine-3-carboxamide derivatives reveals distinct mechanisms of action and potent efficacy against Mycobacterium tuberculosis. This guide provides a comparative analysis of pyrazolo[1,5-a]pyridine-3-carboxamides, which target the cytochrome bc1 complex, and imidazo[1,2-a]pyridine-3-carboxamides, which act as prodrugs activated by mycobacterial enzymes.

This report is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antitubercular agents. Herein, we present a comprehensive overview of the structure-activity relationships (SAR), experimental data, and methodologies for two distinct and promising series of this compound derivatives. The objective is to provide a clear, data-driven comparison to inform future drug design and optimization efforts in the fight against tuberculosis.

Quantitative SAR Data Comparison

The following tables summarize the in vitro activity of representative compounds from two distinct this compound scaffolds against Mycobacterium tuberculosis H37Rv and their cytotoxicity against mammalian cell lines.

Series 1: Pyrazolo[1,5-a]pyridine-3-carboxamides (QcrB Inhibitors)

This series of compounds has been identified as potent inhibitors of the cytochrome bc1 complex subunit QcrB, a critical component of the electron transport chain in M. tuberculosis.[1][2] Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to cell death.[1][2] The data presented below highlights the antitubercular potency and selectivity of these derivatives.

Compound IDR GroupMIC against M. tuberculosis H37Rv (µg/mL)Cytotoxicity (IC50 against Vero cells in µg/mL)
1a 4-Trifluoromethoxyphenyl<0.002>50
1b 4-(4-Fluorophenyl)piperazin-1-yl0.0073.15
1c 4-(Trifluoromethoxy)phenyl-pyridine0.053>50
1d Thiophene derivative<0.002>50

Data extracted from multiple studies on pyrazolo[1,5-a]this compound derivatives.[3][4]

Series 2: Imidazo[1,2-a]pyridine-3-carboxamides (AmiC-Activated Prodrugs)

In contrast to direct enzyme inhibition, this series of compounds functions as prodrugs, requiring activation by the mycobacterial amidase, AmiC.[5] This activation mechanism offers a selective approach to targeting M. tuberculosis. The antitubercular activity of these compounds is presented below.

Compound IDR GroupMIC against M. tuberculosis H37Rv (µM)Cytotoxicity (IC50 against Vero cells in µM)
2a Benzyl<0.035>128
2b 4-Methoxybenzyl<0.035>128
2c 4-Chlorobenzyl<0.035>128
2d Cyclohexylmethyl piperazine<0.035Not Reported

Data extracted from studies on imidazo[1,2-a]this compound derivatives.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[6]

1. Inoculum Preparation:

  • Mycobacterium tuberculosis H37Rv is cultured on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

  • A few colonies are transferred to a sterile tube containing saline solution with 0.05% Tween 80 and glass beads.

  • The suspension is vortexed to break up bacterial clumps and then allowed to stand for large particles to settle.

  • The turbidity of the supernatant is adjusted to a 0.5 McFarland standard. This suspension is then diluted 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.

2. Assay Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth in a 96-well microplate.

  • Each well is inoculated with the prepared bacterial suspension.

  • Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • The plates are incubated at 37°C for 7 to 21 days.

3. Reading and Interpretation:

  • The MIC is determined as the lowest concentration of the compound that shows no visible growth. This can be assessed visually using an inverted mirror or instrumentally by measuring the optical density at 600 nm.

Cytotoxicity Assay

The potential toxicity of the compounds to mammalian cells is assessed using a standard in vitro cytotoxicity assay against a cell line such as Vero (African green monkey kidney epithelial cells).

1. Cell Culture and Seeding:

  • Vero cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Serial dilutions of the test compounds are added to the wells.

  • Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

3. Viability Assessment:

  • Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

  • The absorbance or fluorescence is measured using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The two series of this compound derivatives exhibit distinct mechanisms of action against Mycobacterium tuberculosis, which are visualized in the following diagrams.

cluster_0 Pyrazolo[1,5-a]pyridine-3-carboxamides Compound1 Pyrazolo[1,5-a]pyridine- 3-carboxamide QcrB QcrB Subunit of Cytochrome bc1 Complex Compound1->QcrB Inhibits ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of action for Pyrazolo[1,5-a]pyridine-3-carboxamides.

cluster_1 Imidazo[1,2-a]pyridine-3-carboxamides Compound2_inactive Imidazo[1,2-a]pyridine- 3-carboxamide (Prodrug) AmiC Mycobacterial Amidase (AmiC) Compound2_inactive->AmiC Enters Bacterium Compound2_active Active Metabolite AmiC->Compound2_active Activates Target Intracellular Target Compound2_active->Target Inhibits Cell_Death Bacterial Cell Death Target->Cell_Death Leads to

Caption: Prodrug activation mechanism for Imidazo[1,2-a]pyridine-3-carboxamides.

Experimental Workflow

The general workflow for the initial screening and evaluation of novel this compound derivatives as potential antitubercular agents is outlined below.

Start Synthesis of this compound Derivatives MIC_Assay Primary Screening: MIC Determination vs. M. tb H37Rv Start->MIC_Assay Active_Compounds Identification of Active Compounds MIC_Assay->Active_Compounds Cytotoxicity_Assay Secondary Screening: Cytotoxicity Assay (e.g., Vero cells) Active_Compounds->Cytotoxicity_Assay Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) and Selectivity Index (SI) Calculation Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General experimental workflow for antitubercular drug discovery.

References

A Tale of Two Targets: Comparing the In Vitro and In Vivo Efficacy of Pyridine-3-Carboxamide Compounds in Cancer and Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

The versatile pyridine-3-carboxamide scaffold has given rise to a diverse array of bioactive compounds, demonstrating significant therapeutic potential across different disease areas. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two distinct classes of this compound-based compounds: NAMPT inhibitors for oncology and novel antitubercular agents.

This report delves into the preclinical data of a representative NAMPT inhibitor, GNE-618, and the promising antitubercular candidates, pyrazolo[1,5-a]pyridine-3-carboxamides and MMV687254. By presenting their efficacy data, experimental methodologies, and mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a clear and objective comparison of these compounds' performance.

Targeting Cancer: The Role of NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for the high metabolic demands of cancer cells.[1] Inhibition of NAMPT leads to depletion of NAD+, a vital coenzyme for numerous cellular processes, thereby inducing cancer cell death. GNE-618 is a potent, orally active NAMPT inhibitor based on a this compound scaffold.[2]

In Vitro vs. In Vivo Efficacy of GNE-618 in Cancer Models

The preclinical evaluation of GNE-618 has demonstrated a strong correlation between its in vitro potency and in vivo anti-tumor activity.

Efficacy ParameterIn Vitro ResultsIn Vivo Results
Target Engagement IC50 for NAMPT inhibition: 0.006 µM[2]Significant reduction of NAD+ levels in tumor xenografts[2]
Cellular Potency EC50 for NAD+ reduction (Calu-6 cells): 2.6 nM[2]-
Antiproliferative Activity EC50 for cell growth inhibition (A549 cells): 27.2 nM[2]Significant tumor growth inhibition in an A549 tumor xenograft model[2]
Patient-Derived Models -Efficacious in a patient-derived tumor xenograft model[2]
Experimental Protocols

In Vitro NAMPT Inhibition Assay: The enzymatic activity of NAMPT is measured by quantifying the production of nicotinamide mononucleotide (NMN) from nicotinamide and phosphoribosyl pyrophosphate (PRPP). The assay typically involves incubating recombinant human NAMPT with its substrates in the presence of varying concentrations of the inhibitor. The amount of NMN produced is then determined using methods such as high-performance liquid chromatography (HPLC) or coupled enzyme assays.

Cellular NAD+ Level Measurement: Cancer cell lines (e.g., Calu-6) are treated with the test compound for a specified period. Subsequently, the cells are lysed, and the intracellular NAD+ concentration is measured using commercially available NAD+/NADH assay kits, which are often based on a lactate dehydrogenase cycling reaction.

In Vivo Tumor Xenograft Model: Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The test compound is administered orally, and tumor volume and body weight are monitored regularly to assess efficacy and toxicity. At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring NAD+ levels.

Signaling Pathway and Experimental Workflow

The mechanism of action of GNE-618 revolves around the inhibition of the NAMPT-mediated NAD+ salvage pathway, leading to a depletion of the cellular NAD+ pool. This, in turn, affects various downstream processes that are dependent on NAD+, ultimately leading to cancer cell death.

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN PRPP GNE618 GNE-618 GNE618->NAMPT Inhibition NAD NAD+ NMN->NAD Energy_Metabolism Energy Metabolism (e.g., Glycolysis, TCA Cycle) NAD->Energy_Metabolism DNA_Repair DNA Repair (e.g., PARPs) NAD->DNA_Repair Sirtuins Sirtuins NAD->Sirtuins Cell_Death Cell Death Energy_Metabolism->Cell_Death DNA_Repair->Cell_Death Sirtuins->Cell_Death Xenograft_Workflow start Implant Cancer Cells into Mice tumor_growth Allow Tumors to Grow start->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment Administer GNE-618 (Oral) randomize->treatment control Administer Vehicle randomize->control monitor Monitor Tumor Volume and Body Weight treatment->monitor control->monitor analysis Pharmacodynamic Analysis (Tumor NAD+) monitor->analysis Antitubercular_MoA cluster_mtb Mycobacterium tuberculosis Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine -3-carboxamide QcrB QcrB (Electron Transport Chain) Pyrazolo_Pyridine->QcrB Inhibition ATP_Synthesis ATP Synthesis QcrB->ATP_Synthesis Bacterial_Death1 Bacterial Death ATP_Synthesis->Bacterial_Death1 MMV687254_prodrug MMV687254 (Prodrug) AmiC AmiC (Amidase) MMV687254_prodrug->AmiC Active_Metabolite Active Metabolite AmiC->Active_Metabolite Activation Unknown_Target Unknown Target(s) Active_Metabolite->Unknown_Target Bacterial_Death2 Bacterial Death Unknown_Target->Bacterial_Death2

References

Comparative Docking Analysis of Pyyridine-3-Carboxamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and inhibitory potential of pyridine-3-carboxamide derivatives against various enzymatic targets, supported by molecular docking studies.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of recent molecular docking studies on this compound analogs. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this versatile chemical scaffold.

Performance Comparison of this compound Analogs

Recent research highlights the significant potential of this compound analogs as inhibitors of various enzymes implicated in disease. The following tables summarize the inhibitory concentrations (IC50) and, where available, the docking scores of several analogs against their respective targets. These quantitative measures are crucial in assessing the potency and binding efficiency of the synthesized compounds.

Compound IDTarget EnzymeIC50 (µM)Docking Score (kcal/mol)Reference
Rx-6 Urease1.07 ± 0.043Not Reported[1][2]
Rx-7 Urease2.18 ± 0.058Not Reported[1][2]
Compound 3f Succinate Dehydrogenase (SDH)17.3Not Reported[3][4]
Thifluzamide Succinate Dehydrogenase (SDH)14.4Not Reported[3][4]
Compound 4a Monomeric Ralstonia solanacearum lectinNot ReportedNot Reported[5][6]
Compound R2 Nitric Oxide SynthaseNot Reported-7.2[7]

Table 1: Urease Inhibitory Activity. A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their urease inhibition potency. Compounds Rx-6 and Rx-7 emerged as the most potent inhibitors.[1][2]

Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity. Novel pyridine carboxamide derivatives were investigated as potential fungicides. Compound 3f demonstrated significant inhibitory activity against B. cinerea SDH, comparable to the commercial fungicide thifluzamide.[3][4]

Table 3: Activity Against Bacterial Wilt Pathogen. this compound analogs were developed to combat bacterial wilt in tomatoes caused by Ralstonia solanacearum. Compound 4a was identified as a particularly effective agent.[5][6]

Table 4: Nitric Oxide Synthase Inhibition. Pyridine carbothioamide analogs were evaluated for their anti-inflammatory potential by docking with nitric oxide synthase. Compound R2 exhibited a favorable docking score, indicating good binding affinity.[7]

Experimental Protocols

The methodologies employed in molecular docking studies are critical for the interpretation and reproducibility of the results. Below are the detailed protocols from the cited research.

Molecular Docking Protocol for Urease Inhibitors

The molecular docking studies for the pyridine carboxamide and carbothioamide derivatives against urease were performed to understand the binding interactions.[1] The most potent inhibitors were selected for this in silico analysis. The interactions, including hydrogen bonds and hydrophobic interactions, were visualized to elucidate the binding mode within the active pocket of the urease enzyme.[1][8]

Molecular Docking Protocol for Succinate Dehydrogenase (SDH) Inhibitors

To investigate the binding mechanism of the synthesized pyridine carboxamide derivatives with succinate dehydrogenase (SDH), molecular docking simulations were conducted. These studies were crucial in demonstrating that the active compounds, such as 3f, could effectively dock with the active site of SDH through stable hydrogen bonds and hydrophobic interactions.[3][4]

Molecular Docking Protocol for Ralstonia solanacearum Lectin Inhibitors

In the study targeting bacterial wilt in tomatoes, molecular docking was employed to identify the most potent this compound analog.[5][6] These computational studies were instrumental in predicting the binding affinities and identifying compound 4a as a lead candidate for enhancing disease resistance in tomato plants.[5][6]

Molecular Docking Protocol for Nitric Oxide Synthase Inhibitors

To predict the anti-inflammatory activity of pyridine carbothioamide analogs, molecular docking studies were carried out against human nitric oxide synthase.[7] The docking scores were used to estimate the binding affinity of the compounds within the active site of the enzyme, with a more negative score indicating a higher affinity.[7] The analysis of the docked poses revealed various interactions, including hydrogen bonds and π-π stacking, which are crucial for the pharmacological effect.[7]

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the typical workflows and conceptual frameworks involved in the computational and experimental investigation of this compound analogs.

cluster_0 Computational Design & Screening cluster_1 Synthesis & In Vitro Evaluation A Library of this compound Analogs B Molecular Docking Simulation A->B C Binding Affinity & Score Analysis B->C D Chemical Synthesis C->D Lead Compound Identification E Enzyme Inhibition Assay (IC50) D->E F Structure-Activity Relationship (SAR) E->F F->A Feedback for Analog Design

Caption: Iterative drug design and discovery cycle.

A Prepare Protein Structure (e.g., Urease, PDB: 4GY7) C Define Binding Site A->C B Prepare Ligand Structures (this compound analogs) D Run Docking Algorithm B->D C->D E Analyze Docking Poses & Scores D->E F Visualize Ligand-Protein Interactions E->F G Identify Key Interactions (H-bonds, Hydrophobic, etc.) F->G

References

Assessing the Selectivity of Pyridine-3-Carboxamide Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes and receptors. The therapeutic efficacy and safety of these inhibitors are critically dependent on their selectivity. High selectivity minimizes off-target effects, leading to a better therapeutic window and reduced toxicity. This guide provides a comparative analysis of the selectivity of this compound based inhibitors against several key target classes, supported by quantitative data and detailed experimental protocols.

Selectivity Profiles of this compound Inhibitors

The following tables summarize the in vitro potency and selectivity of representative this compound based inhibitors against their primary targets and relevant off-targets.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. Selectivity among the PARP family isoforms can influence both efficacy and toxicity profiles.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs PARP2)Reference CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
MK-4827 (Niraparib) 3.82.1~1.8-foldOlaparib 1.4 - 5.21.0 - 2.9
This compound
Derivative Example 1 Data not foundData not foundData not found
Derivative Example 2 Data not foundData not foundData not found

Note: IC50 values can vary depending on assay conditions. Data for specific this compound derivatives beyond well-known drugs like Niraparib proved difficult to locate in comprehensive panels.[1]

Src Homology-2 containing Phosphatase 2 (SHP2) Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, making it a key target in oncology. Selectivity against other phosphatases like SHP1 and PTP1B is crucial to avoid unintended pathway modulation.

CompoundSHP2 IC50 (µM)SHP1 IC50 (µM)PTP1B IC50 (µM)Selectivity (SHP2 vs SHP1)Selectivity (SHP2 vs PTP1B)
GS-493 0.071~2.06~3.20~29-fold~45-fold
NSC-87877 0.3180.3351.691~1-fold~5-fold
Compound 11a 1.36>50>50>36-fold>36-fold

Data from various studies on pyridine and pyridine-derivative SHP2 inhibitors.[2][3]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a key immunomodulatory enzyme that suppresses T-cell function and is a target for cancer immunotherapy. Selectivity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) is important for a targeted immune response.

CompoundIDO1 IC50 (nM)IDO2 IC50 (µM)TDO IC50 (µM)Selectivity (IDO1 vs IDO2)Selectivity (IDO1 vs TDO)
Epacadostat 10>10>10>1000-fold>1000-fold
Compound 13 120Not reportedNot reportedNot reportedNot reported
MMG-0358 330InactiveInactiveHighHigh

Epacadostat is a well-characterized IDO1 inhibitor. Other pyridine-carboxamide derivatives show varying potencies and selectivities.[4][5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of inhibitor selectivity. Below are representative protocols for key assays.

Radiometric Kinase Filter Binding Assay

This is a gold-standard method for measuring the activity of a specific kinase and the potency of its inhibitors.[7][8][9][10]

Objective: To determine the IC50 value of a this compound based inhibitor against a target kinase.

Materials:

  • Purified active kinase

  • Specific peptide or protein substrate

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Test inhibitor (serial dilutions)

  • Phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test inhibitor at various concentrations to the reaction mixture in a 96-well plate. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with phosphoric acid wash buffer to remove any remaining unbound ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro PARP Activity Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, which is catalyzed by PARP enzymes.[11][12]

Objective: To determine the IC50 values of a this compound based inhibitor against different PARP isoforms.

Materials:

  • Recombinant human PARP-1, PARP-2, etc.

  • Histone-coated 96-well plates

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2)

  • Activated DNA

  • Biotinylated NAD+

  • Test inhibitor (serial dilutions)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • To the histone-coated wells, add the assay buffer, activated DNA, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the respective PARP enzyme.

  • Add biotinylated NAD+ to all wells and incubate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the kinase assay.

Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement

CETSA is a powerful method to confirm direct binding of an inhibitor to its target in a cellular environment.[13][14][15][16][17]

Objective: To assess the target engagement of a this compound based SHP2 inhibitor in intact cells.

Materials:

  • Cell line expressing SHP2 (e.g., HEK293T)

  • Cell culture medium and reagents

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Western blotting reagents and equipment (or other protein detection method)

  • Anti-SHP2 antibody

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured SHP2.

  • Analyze the amount of soluble SHP2 in each sample by Western blotting or another quantitative protein detection method.

  • Plot the amount of soluble SHP2 as a function of temperature for both inhibitor-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

IDO1 Enzyme Activity Assay

This assay measures the production of kynurenine, a downstream product of the IDO1-catalyzed reaction, to determine enzyme activity and inhibition.[18][19][20][21]

Objective: To determine the IC50 value of a this compound based inhibitor against IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Test inhibitor (serial dilutions)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

  • Add the test inhibitor at various concentrations to the reaction mixture in a 96-well plate.

  • Initiate the reaction by adding the IDO1 enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA. This also hydrolyzes the initial product, N-formylkynurenine, to kynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at 480 nm using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling context of the target is crucial for interpreting selectivity data. The following diagrams, rendered in DOT language, illustrate key pathways and a general experimental workflow.

SHP2_RAS_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS1 SOS1 Grb2->SOS1 recruits RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP (active) SHP2->RAS_GTP promotes activation RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound SHP2 Inhibitor Inhibitor->SHP2

Caption: SHP2 in the RAS/MAPK signaling pathway.

PARP_DNA_Repair cluster_synthetic_lethality In HR-deficient cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits & activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork if unrepaired PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB collapses into DNA_DSB->HR_Repair repaired by Cell_Death Cell Death DNA_DSB->Cell_Death leads to Inhibitor This compound PARP Inhibitor Inhibitor->PARP1

Caption: PARP1 in DNA single-strand break repair.

IDO1_Kynurenine_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_Cell T-Cell Tryptophan->T_Cell essential for proliferation N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes differentiation Immune_Suppression Immune Suppression Treg->Immune_Suppression Inhibitor This compound IDO1 Inhibitor Inhibitor->IDO1

Caption: IDO1 in the kynurenine pathway of tryptophan metabolism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Inhibitor Serial Dilutions Incubation Incubate Inhibitor, Enzyme & Substrate Compound_Prep->Incubation Reagent_Prep Prepare Assay Reagents & Enzyme Reagent_Prep->Incubation Reaction Initiate & Run Reaction Incubation->Reaction Detection Detect Signal (e.g., Radioactivity, Luminescence) Reaction->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Curve_Fit Dose-Response Curve Fitting Calc_Inhibition->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: General workflow for in vitro inhibitor screening.

References

Safety Operating Guide

Proper Disposal Procedures for Pyridine-3-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of pyridine-3-carboxamide (also known as niacinamide). Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is based on the precautionary principle, treating this compound with the same level of caution as other potentially hazardous pyridine derivatives.

Pre-Disposal Hazard Assessment

Before handling, it is crucial to be aware of the potential hazards. While some regulations may classify pure niacinamide as non-hazardous for transport, it is prudent to treat all waste containing this compound as potentially hazardous, especially in a research setting where it may be mixed with other reagents.[1][2][3]

Key Hazards:

  • Irritation: Causes serious eye irritation and may cause skin irritation.[3][4][5][6]

  • Inhalation: May cause respiratory irritation.[4] Avoid breathing dust.[2][4][7]

  • Dust Explosion: As a combustible organic solid, fine dust dispersed in the air in sufficient concentrations presents a potential dust explosion hazard.[1][5]

  • Ingestion: Harmful if swallowed.[4][6]

Personal Protective Equipment (PPE) and Container Specifications

All personnel handling this compound waste must use appropriate PPE. Waste must be collected in designated, compatible containers.

ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[8][9][10]To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.[8][10][11]Protects against splashes and dust.
Lab Coat Standard laboratory coat, fully buttoned.Prevents contamination of personal clothing.[8][11]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[10][11][12]To avoid inhalation of dust or vapors.
Waste Container Clearly labeled, sealable, airtight, and compatible container (e.g., glass or high-density polyethylene).[8][12]Prevents leakage, release of vapors, and ensures correct waste stream management.

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with all local, state, and federal regulations. Never pour pyridine-containing waste down the drain or dispose of it in regular trash .[8][13]

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous chemical waste.[11]

  • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizers or acids.[11][12]

2. Waste Collection:

  • Solid Waste: Collect pure this compound and contaminated solids in a designated, properly sealed, and clearly labeled hazardous waste container.[4][9] Handle the compound gently to avoid creating dust.[9]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[9][12]

3. Container Management and Labeling:

  • Attach a completed hazardous waste label to the container as soon as the first waste is added.[12]

  • The label must clearly identify the contents (i.e., "Hazardous Waste: this compound"), list all components and their approximate concentrations, and indicate the associated hazards (e.g., Irritant).[11]

  • Keep the waste container securely sealed when not in use.[4][8]

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[11]

  • Ensure the storage area is cool, dry, and away from direct sunlight, heat, sparks, or any other source of ignition.[10][12]

5. Final Disposal:

  • When the container is full or no longer in use, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

  • Follow your institution's specific procedures for chemical waste collection requests.[12] In some cases, this may involve burning the waste in a chemical incinerator equipped with an afterburner and scrubber.[5]

Accidental Spill Procedures

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated.[4]

    • Wearing appropriate PPE, gently sweep or scoop the material to avoid generating dust.[4]

    • Use an inert, non-combustible absorbent material like sand or vermiculite for any remaining residue.[11][13]

    • Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[4][11][12]

    • Wash the spill area down with soap and water.[4]

  • Major Spills:

    • Evacuate the area and alert personnel.[4][11]

    • Contact your institution's EHS department or emergency services immediately.[4][11]

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? container Select Labeled, Compatible Hazardous Waste Container ppe->container waste_type Identify Waste Type container->waste_type solid_waste Collect Solid Waste (e.g., powder, contaminated items) in Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions) in Liquid Waste Container waste_type->liquid_waste Liquid seal Keep Container Securely Sealed When Not in Use solid_waste->seal liquid_waste->seal storage Store in Cool, Dry, Ventilated Satellite Accumulation Area seal->storage full Container Full or No Longer in Use? storage->full full->storage No ehs Arrange for Pickup by EHS / Licensed Contractor full->ehs Yes end End: Proper Disposal ehs->end spill_proc Follow Spill Protocol: 1. Contain with inert material 2. Collect in hazardous waste container 3. Decontaminate area spill->spill_proc Yes

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pyridine-3-Carboxamide

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Hazard Summary

This compound and its derivatives are considered hazardous. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Damage: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Acute oral toxicity.[1][3]

Always consult the specific Safety Data Sheet (SDS) for the most detailed information before handling this chemical.[4]

Quantitative Data Summary
Data PointValueCompound
Melting Point106 - 109 °C / 222.8 - 228.2 °F2-Pyridinecarboxamide
Boiling Point143 °C / 289.4 °F @2.7 kPa2-Pyridinecarboxamide

Note: This data is for a related isomer and should be used for reference only. Always refer to the supplier-specific SDS for this compound.

Operational and Disposal Plans

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure.[5] The following table outlines the required equipment.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical goggles.Protects against splashes and dust, preventing serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or PVC). A fully buttoned lab coat or chemical-resistant apron.Prevents skin contact, which can cause irritation.[2][5][6]
Respiratory Protection Use in a well-ventilated area or certified chemical fume hood.Avoids inhalation of dust or fumes, which can cause respiratory tract irritation.[1][2][5]
Step-by-Step Handling Protocol

Adherence to a standard operating procedure minimizes the risk of exposure and accidents.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.[5]

    • Verify that an emergency eyewash station and safety shower are accessible and within a 10-second walk.[2][4]

    • Put on all required PPE as specified above.

    • Designate a specific area for handling the chemical.[4]

  • Handling :

    • Conduct all weighing and transferring of this compound inside the chemical fume hood to prevent dust and vapor exposure.[1]

    • Avoid all personal contact with the substance.[1]

    • Keep the container tightly sealed when not in use.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1][7]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after removing gloves.[1]

    • Clean the work area and decontaminate any equipment used.

    • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[1][2][8]

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Verify Fume Hood & Safety Shower/Eyewash prep1->prep2 prep3 Designate Work Area prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 handle2 Keep Container Sealed When Not in Use handle1->handle2 post1 Clean & Decontaminate Work Area handle2->post1 post2 Wash Hands Thoroughly post1->post2 post3 Store Chemical Securely post2->post3

Diagram 1: Standard Operating Procedure for Handling this compound.
Emergency Procedures: First Aid

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if easy to do. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water. Seek medical attention if irritation occurs or persists.[1][2][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2][5]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention and provide a copy of the SDS to the medical professional.[1][4]
Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the material to avoid generating dust.[1]

    • Use dry clean-up procedures.[1]

    • Place the spilled material into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.[4]

    • Alert emergency services and inform them of the location and nature of the hazard.[1]

    • Restrict access to the area.

    • Only personnel trained in hazardous spill cleanup with appropriate respiratory protection should address the spill.[4]

cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs decision Minor or Major Spill? start->decision minor1 Alert Area Personnel decision->minor1 Minor major1 Evacuate Area decision->major1 Major minor2 Don PPE minor1->minor2 minor3 Use Dry Cleanup (No Dust) minor2->minor3 minor4 Collect in Labeled Waste Container minor3->minor4 end Spill Contained minor4->end major2 Alert Emergency Services major1->major2 major3 Restrict Access major2->major3 major4 Cleanup by Trained Personnel Only major3->major4 major4->end

Diagram 2: Chemical Spill Response Workflow.

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.[6]

  • Collect waste in a clearly labeled, sealed, and compatible container.[1][4]

  • Dispose of the contents and container in accordance with all local, regional, and national regulations through an authorized hazardous waste collection point.[1][2] Do not dispose of it down the drain.[8]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.